molecular formula C11H22N2 B1583971 3-(Tert-Octylamino)Propionitrile CAS No. 86375-28-2

3-(Tert-Octylamino)Propionitrile

Cat. No.: B1583971
CAS No.: 86375-28-2
M. Wt: 182.31 g/mol
InChI Key: NJRROXHFUFARLU-UHFFFAOYSA-N
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Description

3-(Tert-Octylamino)Propionitrile is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2/c1-10(2,3)9-11(4,5)13-8-6-7-12/h13H,6,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRROXHFUFARLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341556
Record name 3-(Tert-Octylamino)Propionitrile
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Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86375-28-2
Record name 3-(Tert-Octylamino)Propionitrile
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Record name 86375-28-2
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Foundational & Exploratory

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Tert-Octylamino)Propionitrile

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule featuring a sterically hindered secondary amine and a reactive nitrile group. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and potential applications, grounding all claims in established chemical principles and authoritative sources.

This compound, also known by its IUPAC name 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile, is a unique building block in organic synthesis. The "tert-octyl" group, formally 1,1,3,3-tetramethylbutyl, imparts significant steric bulk and lipophilicity, which can be leveraged to modulate the solubility, metabolic stability, and binding characteristics of derivative compounds.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile[]
CAS Number 86375-28-2[][2][3]
Molecular Formula C₁₁H₂₂N₂[]
Molecular Weight 182.31 g/mol [][4]
Canonical SMILES CC(C)(C)CC(C)(C)NCCC#N[]
InChI Key NJRROXHFUFARLU-UHFFFAOYSA-N[]

| Synonyms | 3-[(1,1,3,3-Tetramethylbutyl)amino]propanenitrile[] |

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Table 2: Physicochemical Data

Property Value Source
Density 0.86 g/cm³ [][2]
Boiling Point 135 °C (at 20 mmHg) [2]

| pKa (Predicted) | 8.54 ± 0.38 |[2] |

Spectroscopic and Analytical Characterization

Structural verification is paramount in chemical synthesis. While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Expertise in Spectral Interpretation

The following predictions are based on established principles of chemical spectroscopy. The bulky tert-octyl group will dominate the aliphatic region of the NMR spectra, while the propionitrile moiety provides distinct signals corresponding to the ethyl bridge and the electronically deshielded nitrile carbon.

  • ¹H NMR: The spectrum is expected to show distinct singlets for the non-equivalent methyl groups and the methylene group of the tert-octyl substituent. The protons of the propionitrile backbone will appear as two triplets, a result of coupling between the adjacent methylene groups (-CH₂-CH₂-CN).

  • ¹³C NMR: The nitrile carbon will have a characteristic downfield shift (typically 115-125 ppm). The various carbons of the bulky alkyl group will appear in the upfield aliphatic region.

  • IR Spectroscopy: Key functional groups will produce strong, characteristic absorption bands. The C≡N (nitrile) stretch is expected around 2240-2260 cm⁻¹, a region with few other interfering signals. The N-H stretch of the secondary amine will appear as a single, weaker band around 3300-3500 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be observable at m/z 182. A prominent fragmentation pattern would involve the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a tert-butyl group (C₄H₉, 57 Da) or a larger fragment from the tert-octyl chain.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR tert-Butyl (C(CH₃)₃) ~1.0 ppm (singlet, 9H) Equivalent methyl protons adjacent to a quaternary carbon.
Methylene (-CH₂-) ~1.4 ppm (singlet, 2H) Methylene protons adjacent to two quaternary carbons.
tert-Amine Methyls (C(CH₃)₂) ~1.1 ppm (singlet, 6H) Equivalent methyl protons on the carbon bonded to nitrogen.
N-CH₂- ~2.8 ppm (triplet) Methylene group adjacent to the amine nitrogen and another CH₂.
-CH₂-CN ~2.6 ppm (triplet) Methylene group adjacent to the nitrile group and another CH₂.
¹³C NMR -C≡N ~118 ppm Characteristic shift for a nitrile carbon.
Aliphatic Carbons 25-60 ppm Various shifts for the carbons of the tert-octyl and ethyl groups.
IR C≡N Stretch 2240-2260 cm⁻¹ Strong, sharp absorption typical for a nitrile functional group.[5]
N-H Stretch 3300-3500 cm⁻¹ Moderate, single peak characteristic of a secondary amine.

| MS | Molecular Ion [M]⁺ | m/z = 182 | Corresponds to the molecular weight of C₁₁H₂₂N₂. |

Synthesis and Purification Workflow

The most direct and efficient synthesis of this compound is via aza-Michael addition. This reaction involves the conjugate addition of tert-octylamine to acrylonitrile.

Causality in Protocol Design

The choice of reaction conditions is critical for success. The reaction is typically performed without a solvent or in a polar protic solvent like ethanol to facilitate proton transfer in the transition state. It is an exothermic reaction, and temperature control is crucial to prevent the uncontrolled polymerization of acrylonitrile, a common and hazardous side reaction. The absence of a catalyst is often feasible, as the inherent basicity of the amine is sufficient to promote the reaction. Purification by vacuum distillation is ideal for removing unreacted starting materials and byproducts from the high-boiling point product.

Detailed Experimental Protocol: Aza-Michael Addition

Safety Precaution: Acrylonitrile is a toxic and volatile lachrymator. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-octylamine (1.0 eq).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add acrylonitrile (1.05 eq) dropwise via an addition funnel over 30 minutes. The slight excess of acrylonitrile ensures complete consumption of the limiting amine.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove any unreacted acrylonitrile.

  • Purification: The resulting crude oil is purified by vacuum distillation. The fraction corresponding to this compound (b.p. 135 °C at 20 mmHg) is collected.[2]

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification A Tert-Octylamine (1.0 eq) in Flask C Slow, Dropwise Addition at 0 °C A->C Stirring B Acrylonitrile (1.05 eq) in Addition Funnel B->C D Stir at Room Temp (12-24h) C->D Warm to RT E Rotary Evaporation (Remove excess Acrylonitrile) D->E Reaction Complete F Vacuum Distillation (Isolate Product) E->F G Final Product: This compound F->G Collect Fraction

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this molecule stems from its two distinct functional groups.

  • The Secondary Amine: As a nucleophile and a base, it can undergo N-alkylation, N-acylation, and other standard amine transformations to build more complex molecular architectures.

  • The Nitrile Group: This versatile group can be:

    • Reduced to a primary amine (-CH₂NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transforms the molecule into a valuable 1,3-diamine synthon.

    • Hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH), creating an amino acid derivative.

Diagram of Potential Reactions

Reactivity Core This compound Amine 1,3-Diamine Derivative Core->Amine Reduction (e.g., LiAlH₄) of Nitrile Acid Amino Acid Derivative Core->Acid Hydrolysis (H⁺/H₂O) of Nitrile Acyl N-Acylated Product Core->Acyl Acylation (R-COCl) of Amine

Caption: Key transformations of this compound.

Relevance in Medicinal Chemistry

The propionitrile motif is a well-established pharmacophore in modern drug design.[7] The nitrile group is a metabolically stable and effective hydrogen bond acceptor, often serving as an isostere for a carbonyl group.[8] Its inclusion can enhance binding affinity to protein targets and improve pharmacokinetic properties.

The sterically demanding tert-octyl group can serve as a "lipophilic anchor," promoting passage through cell membranes or occupying large hydrophobic pockets in target enzymes or receptors. Therefore, this compound represents a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs, particularly in areas where modulation of polarity and steric profile is key.

Safety and Handling

  • Toxicity: Aminonitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10] The nitrile group can be metabolized to release cyanide in vivo, although the rate of release varies significantly.

  • Irritation: These compounds are often irritants to the skin, eyes, and respiratory system.[4]

  • Flammability: Lower molecular weight nitriles are flammable liquids.[10][11]

Table 4: Representative GHS Hazard Information

Pictogram(s) Signal Word Hazard Statements

|



| Warning/Danger  | H302: Harmful if swallowed.  H315: Causes skin irritation.[4]  H319: Causes serious eye irritation.[4]  H332: Harmful if inhaled.  H335: May cause respiratory irritation.[4] |
Handling and Storage Recommendations
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[9][10]

Conclusion

This compound is a synthetically versatile molecule whose true potential lies in its application as a scaffold in medicinal chemistry and materials science. Its unique combination of a sterically hindered lipophilic group and two modifiable functional handles—the secondary amine and the nitrile—makes it an attractive building block for creating novel chemical entities with tailored properties. Understanding its synthesis, reactivity, and safety profile is the first step for researchers looking to unlock its full potential.

References

  • 3-(Octylamino)propiononitrile | C11H22N2 | CID 122399 - PubChem. National Center for Biotechnology Information. [Link]

  • 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961 - PubChem. National Center for Biotechnology Information. [Link]

  • Propionitrile - Wikipedia. Wikipedia. [Link]

  • Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem. National Center for Biotechnology Information. [Link]

  • Propionitrile in Pharmaceutical Manufacturing - Rock Chemicals, Inc. Rock Chemicals, Inc. [Link]

  • 3-(Octylamino)propanenitrile - CAS Common Chemistry. CAS. [Link]

  • β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE - Organic Syntheses. Organic Syntheses. [Link]

  • Chemistry 318: Ir, MS, Uv, NMR Spectros. Scribd. [Link]

  • Preparation, Identification, and Low-Temperature Infrared Spectra of Two Elusive Crystalline Nitrile Ices. The Planetary Science Journal. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

3-(Tert-Octylamino)Propionitrile CAS number 2964-28-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Tert-Octylamino)Propionitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of this compound, a specialty chemical intermediate. The guide elucidates its chemical identity, physicochemical properties, a detailed synthesis pathway including reaction mechanisms, and theoretical analytical characterization. Furthermore, it explores the context of its potential applications based on its structural components and discusses essential safety and handling protocols derived from data on its chemical precursors. This whitepaper is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound for synthesis, evaluation, or further derivatization.

Chemical Identity and Nomenclature

This compound is a secondary amine featuring a bulky tertiary-octyl group and a propionitrile functional tail. It is crucial to note that while this guide addresses the compound known by this name, there is a common discrepancy in its associated CAS (Chemical Abstracts Service) number. The scientifically recognized identifier for this structure is CAS Number 86375-28-2 .[][2][3][4] The CAS number 2964-28-5, occasionally associated with this topic, appears to be erroneous and does not correspond to this chemical structure in major databases.

  • IUPAC Name : 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile[]

  • Synonyms : 3-[(1,1,3,3-Tetramethylbutyl)amino]propanenitrile[]

  • Molecular Formula : C₁₁H₂₂N₂[]

  • InChI Key : NJRROXHFUFARLU-UHFFFAOYSA-N[]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental design, dictating solvent choice, reaction conditions, and purification methods. The known properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 182.31 g/mol []
Appearance Liquid (at standard conditions)[3]
Density 0.86 g/cm³[][4]
Boiling Point 135 °C (at 20 mmHg)[4]
Predicted pKa 8.54 ± 0.38[4]

Synthesis and Mechanism

The principal route for synthesizing this compound is through the cyanoethylation of its primary amine precursor, tert-octylamine. This reaction is a classic example of a Michael addition, where the nucleophilic amine attacks the electron-deficient β-carbon of acrylonitrile.[5][6]

Core Reaction: Cyanoethylation

Cyanoethylation involves the addition of a compound with an active hydrogen (like the N-H of an amine) across the double bond of acrylonitrile (CH₂=CH-C≡N).[5] The strong electron-withdrawing nature of the nitrile group polarizes the molecule, making the terminal carbon of the double bond electrophilic and susceptible to nucleophilic attack.[5] The reaction can proceed without a catalyst for aliphatic amines but may be accelerated by base or acid catalysis.[5]

G cluster_reactants Reactants tert_octylamine Tert-Octylamine (Nucleophile) process Michael Addition (Cyanoethylation) tert_octylamine->process acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->process product This compound process->product Formation of C-N bond

Caption: Synthetic workflow for this compound.

Field-Proven Experimental Protocol (Exemplary)

Causality: This protocol is designed to ensure a controlled reaction by managing the exothermic nature of the addition and maximizing yield by using a slight excess of the amine to prevent potential di-cyanoethylation, where a second acrylonitrile molecule adds to the secondary amine product.

  • Reactor Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge tert-octylamine (1.0 eq). The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent : While the reaction can be run neat, using a polar aprotic solvent like acetonitrile can help dissipate heat and control the reaction rate.

  • Reactant Addition : Cool the flask in an ice bath. Add acrylonitrile (0.95 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 20-25 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Upon completion, remove the solvent (if used) under reduced pressure. The crude product can be purified by vacuum distillation.[4]

Synthesis of Precursor: Tert-Octylamine

Tert-octylamine is a crucial industrial intermediate, itself synthesized from diisobutylene.[7][8][9] The common method involves the Ritter reaction, where diisobutylene reacts with a nitrile source (like acetonitrile or hydrogen cyanide) in the presence of a strong acid (e.g., sulfuric acid) to form an N-substituted amide, which is subsequently hydrolyzed to yield the primary amine.[7][9]

Analytical Characterization (Theoretical)

TechniqueExpected Signature
¹H NMR - A sharp singlet integrating to 9H (C(CH₃)₃ group).- A singlet integrating to 6H ((CH₃)₂C-N group).- A singlet integrating to 2H (-CH₂-C(CH₃)₂).- Two triplets, each integrating to 2H, for the ethylene bridge (-NH-CH₂-CH₂-CN).- A broad singlet for the N-H proton.
¹³C NMR Expect 8 distinct signals corresponding to the 8 unique carbon environments in the asymmetric structure. Key signals would include the nitrile carbon (~118-120 ppm), the quaternary carbons of the tert-octyl group, and the aliphatic carbons of the ethyl bridge.
IR Spectroscopy - A sharp, medium-intensity peak around 2240-2260 cm⁻¹ for the C≡N (nitrile) stretch.- A medium-intensity peak around 3300-3500 cm⁻¹ for the N-H stretch.- Multiple peaks in the 2850-2960 cm⁻¹ region corresponding to C-H stretches of the alkyl groups.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 182.3.- A prominent fragment from the loss of a tert-butyl group ([M-57]⁺).- Alpha-cleavage adjacent to the nitrogen atom, leading to characteristic fragmentation patterns.

Applications and Research Context

The applications for this compound are not extensively documented, which is typical for a specialized chemical intermediate. Its utility is inferred from its constituent parts:

  • Tert-Octyl Group : This bulky, hydrophobic group imparts solubility in nonpolar organic solvents and can introduce steric hindrance, a property often exploited in the synthesis of ligands, hindered bases, and light stabilizers.[9][10] The precursor, tert-octylamine, is used in the synthesis of antioxidants and light stabilizers for polymers.[7][9]

  • Aminopropionitrile Moiety : The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid (to form N-tert-octyl-β-alanine), reduced to a primary amine (to form a diamine), or used in the synthesis of various heterocyclic compounds.[5]

Given this structure, this compound serves as a valuable building block for creating more complex molecules with tailored properties for pharmaceuticals, agrochemicals, or advanced materials.

Safety and Handling

Trustworthiness: A specific, verified Safety Data Sheet (SDS) for CAS 86375-28-2 was not available. The following hazard assessment is a self-validating system, derived from the known dangers of its primary reactants, tert-octylamine[11] and acrylonitrile, as well as structurally similar compounds like 3-(Octylamino)propiononitrile.[12] Users must obtain and consult a supplier-specific SDS before handling this chemical.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation GHS05DangerH314: Causes severe skin burns and eye damage.[11]
Acute Toxicity (Oral/Dermal) GHS06DangerH301/H311: Toxic if swallowed or in contact with skin (inferred from precursors).
Eye Damage/Irritation GHS05DangerH318: Causes serious eye damage.[11]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[12]
Aquatic Hazard GHS09WarningH411: Toxic to aquatic life with long lasting effects.[11]
Handling and First Aid
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • In Case of Contact :

    • Skin : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eyes : Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

References

  • Organic Syntheses Procedure. tert-BUTYL-tert-OCTYLAMINE. Available at: [Link].

  • PrepChem.com. Synthesis of tert-octylamine. Available at: [Link].

  • Patsnap. Preparation method of tert-octylamine - CN102875416A. Available at: [Link].

  • Globe Thesis. Study On The Synthesis Of Octylamine. 2004. Available at: [Link].

  • PubChem - NIH. 3-(Octylamino)propiononitrile. Available at: [Link].

  • Google Patents. A kind of preparation method of tert-octylamine - CN100503834C.
  • Scribd. BerrChem Boronic Acid Product List. Available at: [Link].

  • Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Available at: [Link].

  • Glen Research. Glen Report 28.26 - Transient Cyanoethylation. Available at: [Link].

  • PubChem - NIH. 3-(Methylnitrosoamino)propanenitrile. Available at: [Link].

  • PubChem - NIH. tert-Octylamine. Available at: [Link].

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An In-depth Technical Guide to 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Tert-Octylamino)Propionitrile, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's molecular structure, weight, physicochemical properties, synthesis, and safety protocols, grounding all claims in authoritative data.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring a bulky tert-octyl group and a nitrile functional group. This unique combination of a sterically hindered, lipophilic alkyl group and a polar nitrile moiety imparts specific solubility and reactivity characteristics.

Its formal IUPAC name is 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile.[] It is also known by synonyms such as 3-[(1,1,3,3-Tetramethylbutyl)amino]propanenitrile.[]

Table 1: Key Identifiers and Properties

Identifier/Property Value Source(s)
CAS Number 86375-28-2 [][2][3]
Molecular Formula C₁₁H₂₂N₂ [][2][3]
Molecular Weight 182.31 g/mol [][2][3][4]
IUPAC Name 3-(2,4,4-trimethylpentan-2-ylamino)propanenitrile []
Density 0.86 g/cm³ [][3]
Boiling Point 135°C (at 20 mmHg) [3]
SMILES CC(C)(C)CC(C)(C)NCCC#N []

| InChI Key | NJRROXHFUFARLU-UHFFFAOYSA-N |[] |

Molecular Structure and Weight Elucidation

Structural Analysis

The molecular architecture of this compound consists of three primary components:

  • Tert-Octyl Group (1,1,3,3-tetramethylbutyl): A highly branched, eight-carbon alkyl group. Its significant steric hindrance is a defining feature, influencing the reactivity of the adjacent secondary amine.

  • Secondary Amine (-NH-): Acts as a linker and is a site of basicity and nucleophilicity, although its reactivity is modulated by the bulky tert-octyl group.

  • Propionitrile Group (-CH₂CH₂C≡N): A three-carbon chain terminating in a nitrile. The nitrile group is polar and can participate in various chemical transformations.

The spatial arrangement of the tert-octyl group sterically shields the nitrogen atom, which can reduce its nucleophilicity compared to less hindered secondary amines. This is a critical consideration in designing reactions involving this compound.

2D structure of this compound.
Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in chemical reactions and for material characterization.

Theoretical Calculation: The molecular weight is calculated from its molecular formula, C₁₁H₂₂N₂, using the atomic weights of its constituent elements:

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 22 × 1.008 u = 22.176 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u Total Molecular Weight = 182.311 u [][2][3]

Experimental Verification: In a laboratory setting, the molecular weight is authoritatively confirmed using mass spectrometry. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, a high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at approximately m/z 183.186, confirming its elemental composition.

Synthesis Protocol and Mechanism

The primary route for synthesizing this compound is through the aza-Michael addition of tert-octylamine to acrylonitrile. This reaction is a classic example of conjugate addition, where a nucleophile (the amine) attacks the β-carbon of an α,β-unsaturated nitrile.

Reaction: tert-Octylamine + Acrylonitrile → this compound

Mechanism Insight: The reaction proceeds without a catalyst but can be accelerated by acid or base. The lone pair of electrons on the nitrogen atom of tert-octylamine acts as the nucleophile, attacking the electron-deficient double bond of acrylonitrile. The steric bulk of the tert-octyl group dictates the reaction conditions, often requiring elevated temperatures (80-160°C) to overcome the activation energy.[5]

Experimental Workflow

The following protocol outlines a general procedure for the synthesis.

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Characterization reagents Charge reactor with tert-octylamine and acrylonitrile (1:1.1 molar ratio). heat Heat mixture to 120-140°C under nitrogen atmosphere. reagents->heat monitor Monitor reaction progress via GC or TLC until starting material is consumed. heat->monitor cool Cool reaction mixture to room temperature. monitor->cool distill Remove excess acrylonitrile and low-boiling impurities under reduced pressure. cool->distill purify Purify the crude product via vacuum distillation (e.g., at 135°C/20 mmHg). distill->purify analyze Confirm structure and purity using NMR, FT-IR, and Mass Spectrometry. purify->analyze

General workflow for the synthesis of this compound.

Applications and Utility

While this compound is a specialized chemical, its structure lends it to several industrial applications:

  • Corrosion Inhibitor: The amine functional group can adsorb onto metal surfaces, forming a protective film that prevents corrosion, particularly in petroleum refining and fuel distribution systems.

  • Fuel Additive: Its solubility in organic media and its basic nitrogen atom make it a candidate for use as a fuel additive to neutralize acidic components and improve stability.

  • Chemical Intermediate: It serves as a building block for more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, enabling the synthesis of various derivatives, such as diamines and amides.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is paramount. The safety profile is largely extrapolated from related aminopropionitrile compounds.

GHS Hazard Information (based on similar compounds):

  • Pictograms: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.[6][8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[6][8] Seek immediate medical attention if symptoms persist or in case of ingestion.[8]

Toxicological Insights: The toxicological properties have not been exhaustively investigated.[8] However, nitriles as a class can be toxic, and skin/eye contact should be avoided. The primary hazards are associated with irritation.[4]

Conclusion

This compound is a molecule with distinct structural features that define its chemical behavior and applications. Its sterically hindered amine and reactive nitrile group make it a valuable intermediate in synthesis and a functional component in industrial formulations. A thorough understanding of its molecular structure, properties, and safe handling protocols is essential for its effective and responsible use in a research and development setting.

References

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An In-Depth Technical Guide to the Synthesis of 3-(Tert-Octylamino)Propionitrile from Tert-Octylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed overview of the synthesis of 3-(tert-octylamino)propionitrile, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the cyanoethylation of tert-octylamine with acrylonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and analytical characterization of the final product.

Introduction and Significance

This compound is a member of the β-aminonitrile class of compounds. The presence of the bulky tert-octyl group and the reactive nitrile functionality makes it a versatile building block in organic synthesis. These compounds are precursors to β-amino acids, diamines, and various heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. The synthesis route described herein is a classic example of a Michael addition, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from tert-octylamine and acrylonitrile proceeds via aza-Michael addition, also known as cyanoethylation.[1] In this reaction, the nucleophilic primary amine, tert-octylamine, adds to the β-carbon of the α,β-unsaturated nitrile, acrylonitrile.

The nitrile group in acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2] The lone pair of electrons on the nitrogen atom of tert-octylamine acts as the nucleophile, initiating the addition reaction.

Due to the significant steric hindrance of the tert-octyl group, the reaction may proceed slowly without catalytic intervention.[2] To enhance the reaction rate, a catalyst is often employed. For sterically hindered amines, a mixture of cuprous chloride and acetic acid, or cupric acetate, has been shown to be effective.[2] The catalyst likely coordinates with the nitrile group of acrylonitrile, further increasing the electrophilicity of the β-carbon and facilitating the attack by the bulky amine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentGrade/Specification
Tert-octylamine≥95% purity
Acrylonitrile≥99% purity, stabilized
Cupric Acetate (Cu(OAc)₂)Reagent grade
Glacial Acetic AcidReagent grade
Diethyl EtherAnhydrous
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Dropping funnel
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Standard laboratory glassware
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add tert-octylamine (0.1 mol, 12.93 g).

  • Catalyst Addition: To the stirred tert-octylamine, add cupric acetate (0.005 mol, 0.91 g) and glacial acetic acid (0.1 mol, 6.01 g). Stir the mixture at room temperature for 15 minutes to allow for catalyst coordination.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (0.11 mol, 5.84 g) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of diethyl ether to the flask and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to obtain the pure this compound.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification tert_octylamine Tert-octylamine reaction_vessel Round-bottom Flask tert_octylamine->reaction_vessel acrylonitrile Acrylonitrile acrylonitrile->reaction_vessel dropwise catalyst Cupric Acetate Glacial Acetic Acid catalyst->reaction_vessel conditions 70-80°C, 4-6 hours reaction_vessel->conditions extraction Diethyl Ether Extraction conditions->extraction washing Washing with NaHCO₃, H₂O, Brine extraction->washing drying Drying (MgSO₄) washing->drying concentration Rotary Evaporation drying->concentration purification Vacuum Distillation concentration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Safety and Handling

Tert-octylamine:

  • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. Toxic to aquatic life with long-lasting effects.[3]

  • Precautions: Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.

Acrylonitrile:

  • Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing cancer.[4][5]

  • Precautions: Handle in a fume hood. Wear appropriate personal protective equipment (PPE). Avoid all sources of ignition.

This compound:

  • Hazards (based on similar compounds): May cause skin, eye, and respiratory irritation.[6]

  • Precautions: Handle with care, wearing appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.

General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Emergency eyewash and safety shower facilities should be readily accessible.

Characterization of this compound

The purified product should be a colorless to pale yellow liquid. Its identity and purity can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-octyl group (singlets for the methyl groups), and triplets for the two methylene groups of the propionitrile chain. The NH proton will appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-octyl group, the two methylene carbons, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) at approximately 2240-2260 cm⁻¹. A band corresponding to the N-H stretching vibration will be observed around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from tert-octylamine and acrylonitrile via a catalyzed aza-Michael addition is a robust and scalable method. Careful control of reaction conditions, particularly temperature, and the use of a suitable catalyst for the sterically hindered amine are crucial for achieving a good yield and purity. This in-depth guide provides the necessary theoretical background and practical instructions for the successful synthesis and characterization of this important chemical intermediate.

References

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3-(Tert-Octylamino)Propionitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(Tert-Octylamino)Propionitrile

Introduction: this compound (CAS No. 86375-28-2) is a substituted aliphatic nitrile. While comprehensive safety data for this specific molecule is not extensively published, its structural features—a tertiary octyl amine and a propionitrile group—allow for a robust safety and handling profile to be constructed through expert analysis of analogous compounds. This guide synthesizes available data on the propionitrile functional group and closely related N-substituted aminopropionitriles to provide researchers, scientists, and drug development professionals with a reliable framework for its safe use. The primary toxicological concern with aliphatic nitriles stems from their potential to metabolize into cyanide, a potent inhibitor of cellular respiration[1]. Therefore, all handling protocols must be approached with the utmost caution.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's basic physical and chemical characteristics. These properties influence storage conditions, potential for exposure, and appropriate emergency responses.

PropertyValueSource
CAS Number 86375-28-2ChemicalBook[2]
Molecular Formula C₁₁H₂₂N₂ChemicalBook[2]
Molecular Weight 182.31 g/mol ChemicalBook[2]
Boiling Point 135°C (at 20 mmHg)ChemicalBook[2]
Density 0.86 g/cm³ChemicalBook[2]
Predicted pKa 8.54 ± 0.38ChemicalBook[2]

The parent compound, propionitrile, is a colorless liquid with a characteristic odor[3][4]. It is highly flammable with a flash point of 6°C and its vapors can form explosive mixtures with air[3]. Given these characteristics of the core structure, this compound should be presumed to be a combustible liquid whose vapors may also form flammable mixtures in air.

Section 2: Inferred Hazard Identification and GHS Classification

Direct GHS classification for this compound is not available. However, by examining the classifications of the propionitrile core and various N-alkylated aminopropionitriles, a presumptive hazard profile can be established. This analog-based approach is a cornerstone of predictive toxicology.

The logic for inferring the hazard profile is outlined below:

GHS_Inference_Workflow A Target Compound: This compound (Data Unavailable) B Analyze Structural Analogs A->B C Analog 1: Propionitrile (Core) - Flammable (H225) - Acutely Toxic (H300, H310, H332) - Eye Irritant (H319) B->C D Analog 2: 3-(Octylamino)propiononitrile - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B->D E Analog 3: Other Aminopropionitriles - Acutely Toxic (H302, H312, H332) - Skin Corrosive/Irritant (H314/H315) B->E F Synthesize Hazard Data C->F D->F E->F G Presumptive GHS Classification for Target: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin Corrosion/Irritation - Serious Eye Damage/Irritation - Flammability F->G Spill_Response_Flowchart start Spill Detected a Evacuate immediate area Alert others start->a b Is the spill large or small? a->b c Small Spill: Don appropriate PPE b->c Small d Large Spill: Evacuate lab, close doors Call emergency services b->d Large e Remove all ignition sources Use non-sparking tools c->e f Cover with inert absorbent material (sand, vermiculite) e->f g Collect residue into a sealed waste container f->g h Label container for hazardous waste disposal g->h i Clean spill area with soap and water Ventilate area h->i end Spill Contained & Cleaned i->end

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [5][6]A water spray can be used to cool containers but may be ineffective at extinguishing the fire itself.[6][7]

  • Hazards: Vapors are flammable and heavier than air, posing a flashback risk. [8][6]Containers may explode when heated. [8]Hazardous decomposition products include toxic gases such as carbon oxides, nitrogen oxides, and hydrogen cyanide.[3][8][6]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[5][8]

References

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Physical properties of N-tert-octyl-β-alanine nitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of N-tert-octyl-β-alanine nitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-octyl-β-alanine nitrile is a molecule of significant interest in various research and development sectors. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the key physical characteristics of N-tert-octyl-β-alanine nitrile and outlines detailed, field-proven methodologies for their experimental determination. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates expected properties based on the well-understood chemistry of nitriles and analogous molecules. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction and Molecular Structure

N-tert-octyl-β-alanine nitrile possesses a unique molecular architecture, incorporating a bulky hydrophobic tert-octyl group, a polar β-alanine backbone, and a reactive nitrile functional group. This amphiphilic nature suggests potential applications in areas such as surfactant chemistry, drug delivery, and materials science.

Molecular Structure:

A precise understanding of its physical properties is the foundation for harnessing its potential. This guide will delve into the theoretical and experimental aspects of its key physical parameters.

Expected Physical Properties: A Theoretical Overview

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For N-tert-octyl-β-alanine nitrile, we can anticipate the following characteristics:

  • Boiling Point: The presence of a polar nitrile group leads to strong dipole-dipole interactions, suggesting a relatively high boiling point compared to nonpolar alkanes of similar molecular weight.[1][2] The large tert-octyl group will also contribute to significant van der Waals forces, further elevating the boiling point.[1][2]

  • Melting Point: The melting point will be influenced by the efficiency of crystal lattice packing. The bulky and somewhat irregular shape of the tert-octyl group may disrupt efficient packing, potentially leading to a lower melting point than a linear isomer. However, the polar interactions from the nitrile and amino groups will favor a solid state at room temperature.

  • Solubility: Due to its amphiphilic nature, N-tert-octyl-β-alanine nitrile is expected to exhibit limited solubility in water.[1] The nitrile group can participate in hydrogen bonding with water molecules, but the large, nonpolar tert-octyl group will be the dominant factor, favoring solubility in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[1][2]

  • Density: The density is anticipated to be slightly less than that of water, a common trait for many organic compounds composed primarily of carbon, hydrogen, and a few heteroatoms.

Experimental Determination of Physical Properties

Accurate experimental determination of these properties is crucial. The following sections provide detailed, step-by-step protocols for measuring the boiling point, melting point, and density of N-tert-octyl-β-alanine nitrile.

Boiling Point Determination using the Thiele Tube Method

This method is a reliable micro-scale technique for determining the boiling point of a liquid.[3][4]

Protocol:

  • Sample Preparation: Place a small amount (0.5-1 mL) of N-tert-octyl-β-alanine nitrile into a small test tube.

  • Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Observation: Heat the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Reading: The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube upon cooling.

Data Presentation:

Trial Observed Boiling Point (°C)
1Record Value
2Record Value
3Record Value
Average Calculate Value

Diagram of Boiling Point Determination Workflow:

Boiling_Point_Determination A Sample Preparation: Add sample to test tube B Insert inverted capillary tube A->B C Assemble Apparatus: Attach to thermometer B->C D Immerse in Thiele Tube C->D E Heat Gently D->E F Observe Bubble Stream E->F G Record Boiling Point F->G

Caption: Workflow for Boiling Point Determination.

Melting Point Determination using a Mel-Temp Apparatus

The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.[5][6]

Protocol:

  • Sample Preparation: Finely powder a small amount of crystalline N-tert-octyl-β-alanine nitrile.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly.

  • Apparatus Insertion: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus.

  • Heating: Set the apparatus to heat at a moderate rate initially.

  • Observation: Observe the sample through the magnifying lens.

  • Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range. For high accuracy, a slower heating rate (1-2°C per minute) should be used near the expected melting point.[7]

Data Presentation:

Trial Melting Range (°C)
1Record Range
2Record Range
3Record Range
Average Range Calculate Range

Diagram of Melting Point Determination Workflow:

Melting_Point_Determination A Sample Preparation: Powder the solid B Load Capillary Tube A->B C Pack Sample Tightly B->C D Insert into Mel-Temp Apparatus C->D E Heat and Observe D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Density Determination by Volumetric Displacement

Density is a fundamental physical property that can be determined with high precision.

Protocol:

  • Mass Measurement: Accurately weigh a known volume of N-tert-octyl-β-alanine nitrile using an analytical balance. For a liquid, use a calibrated volumetric flask. For a solid, weigh a sample of the solid.

  • Volume Measurement (Liquid): The volume is directly read from the calibrated volumetric flask.

  • Volume Measurement (Solid): Use the displacement method. Partially fill a graduated cylinder with a non-reactive liquid in which the solid is insoluble. Record the initial volume. Carefully add the weighed solid and record the final volume. The difference is the volume of the solid.

  • Calculation: Density (ρ) is calculated using the formula: ρ = mass / volume

Data Presentation:

Trial Mass (g) Volume (mL) Density (g/mL)
1Record ValueRecord ValueCalculate Value
2Record ValueRecord ValueCalculate Value
3Record ValueRecord ValueCalculate Value
Average Calculate Value

Diagram of Density Determination Workflow:

Density_Determination cluster_liquid For Liquids cluster_solid For Solids A Weigh known volume in volumetric flask B Calculate Density: ρ = mass / volume A->B C Weigh a sample D Measure volume by displacement C->D E Calculate Density: ρ = mass / volume D->E

Caption: Workflow for Density Determination.

Conclusion

The physical properties of N-tert-octyl-β-alanine nitrile are critical for its practical application. While specific literature values are not yet established, this guide provides a robust framework for their determination. The experimental protocols outlined are based on established, reliable methods in organic chemistry, ensuring that researchers can generate high-quality, reproducible data. A thorough characterization of these properties will undoubtedly accelerate the development and application of this promising molecule.

References

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Elucidating the Mechanistic Profile of 3-(Tert-Octylamino)Propionitrile: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: 3-(Tert-Octylamino)Propionitrile is a chemical entity characterized by a bulky lipophilic tert-octyl group, a secondary amine, and a terminal nitrile moiety. Publicly accessible scientific literature detailing its specific biological mechanism of action is notably scarce. This guide addresses this knowledge gap not by reporting established facts, but by proposing a robust scientific framework to investigate a plausible, hypothetical mechanism. Based on its amphiphilic structure and the known bioactivities of related aliphatic nitriles and amines, we hypothesize that this compound acts as a disruptor of cell membrane integrity and a potential modulator of membrane-bound protein function. This document provides a comprehensive, step-by-step methodology for researchers to systematically test this hypothesis, from initial cytotoxicity screening to advanced electrophysiological assays. It is designed for drug development professionals and researchers, offering field-proven insights into experimental design, data interpretation, and the logic underpinning mechanistic toxicology.

Introduction and Structural Rationale for a Hypothetical Mechanism

This compound (CAS 86375-28-2) is an organic molecule with the formula C11H22N2[]. Its structure is notable for three key features:

  • A Tert-Octyl Group: This large, branched alkyl group imparts significant lipophilicity, suggesting a strong affinity for nonpolar environments such as the lipid bilayer of cell membranes.

  • A Secondary Amine: This group can be protonated at physiological pH, introducing a cationic charge and the potential for electrostatic interactions or hydrogen bonding.

  • A Propionitrile Moiety: The cyano (C≡N) group is a potent hydrogen bond acceptor and has been identified as a key pharmacophore in various approved drugs, where it can interact with protein active sites[2].

The combination of a bulky hydrophobic "tail" and a polar "head" (containing the amine and nitrile groups) gives the molecule an amphiphilic, detergent-like character. Such structures are known to intercalate into cell membranes, disrupt lipid packing, and alter membrane fluidity. This disruption can lead to a loss of barrier function, ion gradient collapse, and ultimately, cell death. We therefore propose a primary cytotoxic mechanism based on membrane permeabilization .

This guide outlines the experimental workflow required to validate this proposed mechanism, progressing from broad cellular effects to specific molecular interactions.

Experimental Framework for Mechanistic Elucidation

The core of our investigation is to determine if this compound's primary mode of action is non-specific membrane disruption leading to cytotoxicity.

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Cellular Effect Profiling cluster_1 Phase 2: Mechanism Differentiation cluster_2 Phase 3: Biophysical Validation A Dose-Response Cytotoxicity Assay (e.g., MTS/LDH Assay) B Determine EC50 and Maximum Effect A->B Quantify cell death C Membrane Integrity Assay (e.g., Propidium Iodide Uptake) B->C Investigate cause of toxicity D Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) C->D Correlate timing E Hemolysis Assay (Red Blood Cells) D->E Test on simplified systems F Liposome Leakage Assay (Model Membranes) E->F Confirm direct membrane action

Caption: Workflow to test the membrane disruption hypothesis.

Protocol 1: Dose-Response Cytotoxicity Assessment

Expertise & Causality: Before investigating a specific mechanism, it is crucial to establish the compound's cytotoxic potential and determine the effective concentration range. We utilize two parallel assays: the MTS assay, which measures metabolic activity (an indicator of cell viability), and the LDH release assay, which directly measures membrane rupture. Concordant results from both assays strengthen the hypothesis that cell death is caused by a loss of membrane integrity.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HeLa or HEK293 cells) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium, ranging from 1 µM to 500 µM.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for maximal lysis (e.g., 1% Triton™ X-100).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours until color development is sufficient.

    • Measure absorbance at 490 nm using a plate reader.

  • LDH Assay (from parallel plate or supernatant):

    • Transfer 50 µL of supernatant from each well to a new plate.

    • Add 50 µL of LDH reaction mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure absorbance at 490 nm.

  • Data Analysis:

    • Normalize data to controls (Vehicle = 0% cytotoxicity, Triton X-100 = 100% cytotoxicity).

    • Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the EC₅₀ value.

Trustworthiness: This protocol is self-validating by using two assays that measure different endpoints of cytotoxicity. If the compound primarily permeabilizes the membrane, the EC₅₀ from the LDH assay (direct measurement) should closely match the EC₅₀ from the MTS assay (downstream consequence).

Protocol 2: Real-Time Membrane Permeabilization Assay

Expertise & Causality: While the LDH assay confirms membrane rupture at an endpoint, it doesn't reveal the kinetics. A real-time assay using a membrane-impermeant dye like Propidium Iodide (PI) allows us to visualize and quantify the rate of membrane integrity loss. A rapid uptake of PI post-treatment is a hallmark of direct membrane permeabilization, as opposed to slower, secondary permeabilization seen in programmed cell death (apoptosis).

Methodology:

  • Cell Culture: Plate cells on a 96-well, clear-bottom black plate suitable for fluorescence imaging.

  • Reagent Preparation: Prepare a working solution of culture medium containing Propidium Iodide (1 µg/mL) and Hoechst 33342 (1 µg/mL) to stain all cell nuclei.

  • Imaging Setup: Place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).

  • Baseline Imaging: Acquire baseline images in both the blue (Hoechst) and red (PI) channels before adding the compound.

  • Treatment: Add this compound at concentrations around the previously determined EC₅₀ (e.g., 0.5x, 1x, and 2x EC₅₀).

  • Time-Lapse Imaging: Acquire images every 5-10 minutes for a period of 6-12 hours.

  • Data Analysis:

    • Use image analysis software to count the total number of nuclei (blue channel) and the number of PI-positive (red) nuclei at each time point for each concentration.

    • Plot the percentage of PI-positive cells over time.

    • Calculate the initial rate of PI uptake for each concentration.

Illustrative Data and Interpretation

To guide researchers, the following table presents hypothetical data that would support our proposed mechanism.

Assay TypeParameterThis compound (Hypothetical Value)Positive Control (Triton X-100)Interpretation
MTS Assay EC₅₀45 µM~15 µMPotent reduction in metabolic activity.
LDH Release Assay EC₅₀52 µM~18 µMDirect membrane damage occurs in the same concentration range as metabolic decline.
PI Uptake Assay T₁/₂ for max uptake (at EC₅₀)< 30 minutes< 5 minutesRapid onset of permeabilization suggests a direct lytic mechanism, not secondary to apoptosis.
Hemolysis Assay HC₅₀ (50% hemolysis)85 µM30 µMThe compound can lyse simple erythrocyte membranes, confirming a direct membrane-disrupting effect.

Proposed Signaling Pathway: A Model of Membrane Disruption

While direct membrane lysis is not a classical "signaling pathway," its downstream consequences can be visualized as a cascade of events leading to cell death.

G A This compound (Amphiphilic Molecule) B Cell Membrane (Lipid Bilayer) A->B Accumulates at surface C Intercalation of Lipophilic Tail into Bilayer Core B->C Spontaneous insertion D Disruption of Lipid Packing & Increased Fluidity C->D E Membrane Permeabilization (Pore Formation) D->E F Influx of Na⁺, Ca²⁺ E->F via pores G Efflux of K⁺, Metabolites E->G via pores J Release of Intracellular Contents (e.g., LDH) E->J Membrane rupture H Loss of Ion Gradients F->H G->H I Mitochondrial Swelling & ATP Depletion H->I Osmotic stress K Necrotic Cell Death I->K J->K

Caption: Cascade of events following membrane intercalation.

Conclusion and Future Directions

This guide puts forth a testable hypothesis for the mechanism of action of this compound, centered on cytotoxicity driven by cell membrane disruption. The experimental protocols provided are designed to systematically validate or refute this hypothesis. If the data align with this proposed mechanism, the compound would be classified as a non-specific cytotoxic agent with a detergent-like mode of action.

Should the experimental results diverge—for instance, if cytotoxicity is observed without rapid membrane permeabilization—alternative hypotheses must be considered. These could include:

  • Specific Ion Channel Blockade: The compound's structure is also consistent with "plugging" the pore of an ion channel. This would be investigated using patch-clamp electrophysiology.

  • Mitochondrial Toxicity: The compound could preferentially disrupt the mitochondrial membrane, leading to apoptosis. This would be explored via assays for mitochondrial membrane potential (e.g., TMRE staining) and caspase activation.

By following the logical, evidence-based framework presented here, researchers can efficiently elucidate the true biological activity of this and other under-characterized molecules.

References

  • Vertex AI Search. (2026). Propionitrile (C3H5N) properties.
  • National Center for Biotechnology Information. (n.d.). 3-(Octylamino)propiononitrile. PubChem.
  • Wikipedia. (2024). Propionitrile.
  • Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopropionitrile. PubChem.
  • National Center for Biotechnology Information. (n.d.). Propionitrile. PubChem.
  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • National Center for Biotechnology Information. (n.d.). 3-(Methylnitrosoamino)propanenitrile. PubChem.
  • BOC Sciences. (n.d.). CAS 86375-28-2 this compound.

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of Cyanoethylated Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyanoethyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the therapeutic potential of a molecule. Among these, the cyanoethyl group [-CH₂CH₂CN], when attached to a tertiary amine, creates a unique chemical entity with significant, yet underexplored, potential. Tertiary amines are a cornerstone of pharmaceuticals, with over 40% of drugs and drug candidates containing this functional moiety, valued for their ability to increase solubility and modulate biological activity.[1] The addition of the cyanoethyl group introduces a distinct set of physicochemical properties, including a strong dipole moment, the ability to act as a hydrogen bond acceptor, and metabolic stability, making cyanoethylated tertiary amines a compelling scaffold for drug discovery.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, properties, and potential research applications of cyanoethylated tertiary amines. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of their biological activity, with a particular focus on their emerging roles as anticancer and antimicrobial agents.

Core Chemistry: Synthesis and Reactivity

The foundational method for producing cyanoethylated amines is the cyanoethylation reaction, a Michael-type addition of an amine to acrylonitrile.[2] This reaction is versatile, but its conditions must be tailored to the reactivity of the starting amine.

Mechanism of Cyanoethylation

The nitrile group in acrylonitrile is strongly electron-withdrawing, which polarizes the carbon-carbon double bond. This renders the β-carbon electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.[1] The reaction is typically base-catalyzed for aliphatic amines, while less reactive aromatic amines often require acidic or metal catalysts to proceed efficiently.[1][3]

dot

Caption: Mechanism of Cyanoethylation.

Experimental Protocol: Synthesis of N,N-Bis(2-cyanoethyl)aniline

This protocol details the synthesis of a representative cyanoethylated tertiary aromatic amine.[3][4]

Materials:

  • Aniline

  • Acrylonitrile

  • Zinc Chloride (catalyst)

  • Water

  • Ethanol (for recrystallization)

  • Reaction vessel with inert atmosphere capabilities (e.g., nitrogen line)

  • Heating mantle and temperature controller

  • Condenser

  • Filtration apparatus

  • Vacuum distillation setup (optional)

Procedure:

  • In a reaction vessel equipped with a condenser and under an inert nitrogen atmosphere, combine aniline (1.5 mol), acrylonitrile (2.0 mol), water (88 ml), and zinc chloride (20 g).

  • Heat the mixture with stirring. Gradually increase the temperature from 30°C to 94°C.

  • Maintain the reaction at 94°C for 28 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product. For solid products, this can be done by filtration.

  • Recrystallize the crude product from ethanol to yield pure N,N-bis(2-cyanoethyl)aniline.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, melting point).

Application I: Anticancer Drug Discovery

The nitrile moiety is a recognized pharmacophore in anticancer drug design.[2] Cyanoethylated tertiary amines offer a unique scaffold for developing novel anticancer agents, with evidence suggesting multiple potential mechanisms of action.

Proposed Mechanisms of Anticancer Activity

While research is ongoing, the anticancer effects of cyano-containing compounds, including cyanoethylated amines, are thought to involve several pathways:

  • Enzyme Inhibition: The electrophilic nature of the nitrile group allows it to act as a "warhead," forming covalent bonds with nucleophilic residues (like cysteine) in the active sites of key enzymes involved in cancer cell proliferation and survival.[1][5]

  • Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death. Cyano-containing compounds have been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species or by interfering with signaling pathways that regulate cell survival.[6][7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some cyanoethylated compounds may arrest the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cells from dividing.[7]

dot

Anticancer_Mechanism cluster_drug Cyanoethylated Tertiary Amine cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Drug R₃N⁺-CH₂-CH₂-C≡N Enzymes Key Enzymes (e.g., Kinases, Proteases) Drug->Enzymes Covalent Modification Signaling Proliferation/Survival Pathways Drug->Signaling Modulation CellCycle Cell Cycle Machinery Drug->CellCycle Interference Inhibition Enzyme Inhibition Enzymes->Inhibition Apoptosis Apoptosis Induction Signaling->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest Outcome Inhibition of Tumor Growth Inhibition->Outcome Apoptosis->Outcome Arrest->Outcome

Caption: Proposed Anticancer Mechanisms.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer)

  • Non-cancerous cell line (for selectivity assessment)

  • 96-well tissue culture plates

  • Growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum

  • Cyanoethylated tertiary amine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Humidified 5% CO₂ incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed a level that affects cell viability (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Example Compound A MDA-MB-231 (Breast)15.2Fictional Data
Example Compound B A549 (Lung)22.5Fictional Data
Example Compound C HCT116 (Colon)18.9Fictional Data

Application II: Antimicrobial Drug Development

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Cyanoethylated tertiary amines have demonstrated promising activity against a range of bacteria and fungi.[11][12]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of cyanoethylated amines is influenced by their structural features. Studies have shown that:

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring of cyanoethylated anilines can significantly impact their antimicrobial activity. Electron-withdrawing or donating groups can modulate the electronic properties and lipophilicity of the molecule, affecting its ability to penetrate microbial cell membranes.[11][12]

  • Alkyl Chain Length: For aliphatic cyanoethylated amines, the length of the alkyl chains can influence the compound's hydrophobic-lipophilic balance, which is crucial for its interaction with the microbial cell membrane.[13][14]

dot

Caption: Structure-Activity Relationship.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][15][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • Standard antibiotic/antifungal agents (positive controls)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. The final volume in each well should be 100-200 µL. Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at a suitable temperature for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density using a microplate reader.

Quantitative Data Summary: Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Example Compound D 163264Fictional Data
Example Compound E 81632Fictional Data
Example Compound F 3264>128Fictional Data

Conclusion and Future Directions

Cyanoethylated tertiary amines represent a promising, yet relatively untapped, class of compounds for drug discovery. Their straightforward synthesis and the unique properties imparted by the cyanoethyl group make them attractive scaffolds for developing novel therapeutics. The evidence presented in this guide highlights their potential as both anticancer and antimicrobial agents.

Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider diversity of cyanoethylated tertiary amines to build more comprehensive structure-activity relationship models.

  • Elucidating detailed mechanisms of action: Utilizing advanced techniques such as proteomics and genomics to identify the specific cellular targets and pathways affected by these compounds.

  • In vivo studies: Progressing the most promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of cyanoethylated tertiary amines and contribute to the development of the next generation of life-saving medicines.

References

  • Odin, E.M., Onoja, P.K., & Ochala, A.U. (2013). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 2(11), 305-314.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). Benchchem.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • Application Notes and Protocols: 6-Cyanoindole in the Synthesis of Anti-Cancer Agents. (2025). Benchchem.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • N,N-Bis(2-cyanoethyl)aniline (CAS: 1555-66-4). (n.d.). Benchchem.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2015). Journal of Medicinal Chemistry.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • New complex reacting with nitrile: A key to enable down-regulation of cancer enzymes. (2017). EurekAlert!.
  • Odin, E.M., Onoja, P.K., & Saleh, J.F. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF CYANOETHYLATED AROMATIC AMINES.
  • In Vitro Anticancer and Antivirus Activities of Cyano- and Bis(Trifluoromethylsulfonyl)imide-Based Ionic Liquids. (2021). ACS Sustainable Chemistry & Engineering.
  • n-2-cyanoethylaniline. (n.d.). Organic Syntheses Procedure.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Molecules.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols.
  • The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III. (1954). Journal of the Chemical Society (Resumed).
  • Process for the manufacture of bis-(2-cyanoethyl)-amine. (1977).
  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (2020). Rasayan Journal of Chemistry.
  • Odin, E.M., Onoja, P.K., & Ochala, A.U. (2013). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 2(11).
  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (2018). Molecules.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Pharmaceutical Design.
  • Kabara, J.J., Conley, A.J., & Truant, J.P. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
  • Asirvatham, S., & Mahalingam, M. (2014). Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. Anti-Infective Agents, 12(1), 3-15.
  • Subík, J., & Takácsová, G. (1974). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy, 5(4), 436-441.
  • Di Noto, V., Boaretto, N., & Negro, E. (2018). Modeling of Structure-Property Relationships of Polymerizable Surfactants with Antimicrobial Activity. Applied Sciences, 8(10), 1968.

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Methodological & Application

Synthesis of 3-(Tert-Octylamino)Propionitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(Tert-Octylamino)Propionitrile, a valuable intermediate in organic synthesis. The protocol is centered around the aza-Michael addition of tert-octylamine to acrylonitrile. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The information presented is intended to provide researchers with a robust and reproducible method for the preparation of this compound.

Introduction

This compound is a substituted aminonitrile that serves as a versatile building block in the synthesis of various organic molecules. The presence of a bulky tert-octyl group and a reactive nitrile functionality makes it a precursor for the development of novel pharmaceuticals, agrochemicals, and specialty chemicals. The synthesis of such N-substituted-β-alaninenitriles is most commonly achieved through the aza-Michael addition, a reliable and efficient method for forming carbon-nitrogen bonds.[1][2]

The aza-Michael reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or its analogue, in this case, acrylonitrile.[1] This reaction can be performed under various conditions, including neat (solvent-free), in the presence of a solvent, and with or without a catalyst.[1][3] For the synthesis of this compound, a straightforward approach is the direct reaction of tert-octylamine with acrylonitrile.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of tert-octylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nitrile group activates the double bond for nucleophilic attack. The reaction is often self-catalyzed by the amine reactant, which can act as a base to deprotonate a second amine molecule, increasing its nucleophilicity, or to protonate the intermediate enolate.

The choice of a solvent-free approach, where applicable, is favored for its environmental benefits ("green chemistry") and often leads to higher reaction rates and easier product isolation.[4] However, the use of a solvent can be beneficial for controlling the reaction temperature and ensuring homogeneity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

Materials:

  • Tert-octylamine (C8H19N, MW: 129.24 g/mol )

  • Acrylonitrile (C3H3N, MW: 53.06 g/mol ), stabilized

  • Anhydrous solvent (e.g., toluene or acetonitrile, optional)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions
  • Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. All manipulations involving acrylonitrile must be performed in a well-ventilated fume hood.

  • Tert-octylamine is corrosive and can cause skin burns and eye damage.

  • Wear appropriate PPE at all times.

  • Ensure that all glassware is dry and free of contaminants.

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Assemble dry glassware in a fume hood charge Charge flask with tert-octylamine prep->charge add Add acrylonitrile dropwise at 0-5 °C charge->add react Warm to room temperature and stir add->react quench Quench with water (optional) react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by vacuum distillation or column chromatography evaporate->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Charging Reactants: Charge the flask with tert-octylamine (e.g., 0.1 mol, 12.92 g). If a solvent is used, add approximately 50 mL of anhydrous toluene. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (e.g., 0.1 mol, 5.31 g, 6.7 mL) dropwise to the stirred solution of tert-octylamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • (Optional, if the reaction is neat) Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).

    • Wash the organic solution with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any unreacted water-soluble starting materials and byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data and Characterization

The successful synthesis of this compound should be confirmed by spectroscopic methods.

Expected Yield and Physical Properties
PropertyExpected Value
Appearance Colorless to pale yellow liquid
Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Boiling Point 135 °C at 20 mmHg (Predicted)
Density 0.86 g/cm³ (Predicted)
Yield 70-90% (This is an estimate and will vary)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (δ) in CDCl₃ would be approximately:

    • Triplet around 2.8 ppm corresponding to the two protons adjacent to the amine nitrogen (-NH-CH₂ -CH₂-CN).

    • Triplet around 2.5 ppm for the two protons adjacent to the nitrile group (-NH-CH₂-CH₂ -CN).

    • A broad singlet for the N-H proton.

    • Singlets for the methyl and methylene protons of the tert-octyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show characteristic peaks for the nitrile carbon (around 118-120 ppm), the carbons of the ethyl chain, and the carbons of the tert-octyl group.

  • IR (Infrared) Spectroscopy: A strong absorption band around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibration will appear as a peak in the region of 3300-3500 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (182.31).

Reaction Pathway Diagram

Reaction_Pathway tert_octylamine Tert-octylamine (Nucleophile) product This compound tert_octylamine->product Aza-Michael Addition acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->product

Figure 2. Synthesis of this compound via Aza-Michael Addition.

Conclusion

The aza-Michael addition of tert-octylamine to acrylonitrile provides an efficient and direct route to this compound. The protocol described herein is a robust starting point for researchers, and can be optimized by adjusting reaction conditions such as temperature, reaction time, and the use of a catalyst or solvent to suit specific laboratory capabilities and desired outcomes. Careful adherence to safety protocols is paramount when working with the hazardous reagents involved. The successful synthesis and characterization of this compound will enable its use in a wide range of applications in chemical and pharmaceutical research.

References

  • Araujo, Y. J. K., & Porto, A. L. M. (2014). aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. Current Microwave Chemistry, 1(2), 87-93.
  • Coulembier, O., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 69, 1-28.
  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(17), 2017-2018.
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Application Notes: 3-(Tert-Octylamino)Propionitrile as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Steel corrosion in acidic environments, prevalent in industrial processes like acid pickling, oil and gas exploration, and chemical cleaning, poses a significant economic and safety challenge.[1][2] This document provides a detailed technical guide on the application of 3-(Tert-Octylamino)Propionitrile, a nitrogen-containing organic compound, as a highly effective corrosion inhibitor for mild steel. We will explore the fundamental mechanism of action, provide comprehensive, step-by-step protocols for evaluating its performance using industry-standard techniques, and offer insights into data interpretation. The protocols described herein are designed to be self-validating and are grounded in established electrochemical and gravimetric standards.

Introduction to Amine-Based Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are widely recognized as effective corrosion inhibitors, particularly in acidic media.[1][3] These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the steel from the corrosive environment.[1][3][4] This adsorption process impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, which are the primary drivers of corrosion in acids.[3][5][6]

This compound belongs to the family of amine-based inhibitors. Its molecular structure is uniquely suited for corrosion inhibition due to:

  • Nitrogen Atoms: The lone pair of electrons on the amino and nitrile nitrogen atoms act as active centers for adsorption onto the steel surface.[7]

  • Tert-Octyl Group: This bulky, hydrophobic alkyl group enhances the formation of a dense, stable protective film, further shielding the metal.

  • Propionitrile Group: The presence of a C≡N triple bond provides additional π-electrons that can participate in the adsorption process.

This application note will detail the methodologies to quantify the high inhibition efficiency of this compound.

Proposed Mechanism of Action

The efficacy of this compound is rooted in its ability to form a stable, passivating layer on the steel surface through a process of adsorption. This interaction can be a combination of physisorption and chemisorption.[3][8]

  • Physisorption: In acidic solutions, the inhibitor molecule can become protonated, leading to a positively charged species. This cation can then be electrostatically attracted to the steel surface, which becomes negatively charged due to the specific adsorption of anions (e.g., Cl⁻) from the acid.[9]

  • Chemisorption: This involves a stronger interaction where charge transfer or sharing occurs between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface. The lone pair electrons on the nitrogen atoms and the π-electrons of the nitrile group are donated to the iron atoms, forming a coordinate-type covalent bond.[3]

The effectiveness of an organic inhibitor is often correlated with quantum chemical parameters.[10][11] A high value for the energy of the Highest Occupied Molecular Orbital (EHOMO) indicates a greater tendency to donate electrons to the metal surface, while a low value for the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) suggests an ability to accept electrons from the metal.[12][13] A small energy gap (ΔE = ELUMO - EHOMO) generally implies higher reactivity and thus better inhibition efficiency.[11][14]

Below is a diagram illustrating the proposed adsorption mechanism.

G cluster_solution Aqueous Acidic Solution (e.g., 1M HCl) cluster_surface Steel Surface Interface Inhibitor This compound (Inh) Protonated_Initor Protonated_Initor Inhibitor->Protonated_Initor Protonation Protective_Film Adsorbed Inhibitor Film (Protective Barrier) Inhibitor->Protective_Film Chemisorption (N lone pairs, C≡N π-electrons donated to Fe d-orbitals) Protonated_Inhibitor Protonated Inhibitor (Inh-H+) Protonated_Inhibitor->Protective_Film Physisorption (Electrostatic Attraction) Cl_ion Chloride Ions (Cl⁻) Adsorbed_Cl Adsorbed Cl⁻ Layer (Negatively Charged Surface) Cl_ion->Adsorbed_Cl Specific Adsorption H_ion H+ Ions Steel Steel Surface (Fe) Protective_Film->Steel Blocks Anodic & Cathodic Sites

Caption: Proposed adsorption mechanism of the inhibitor on a steel surface.

Experimental Evaluation: Protocols & Workflows

To validate the efficacy of this compound, a combination of gravimetric and electrochemical methods should be employed. Each method provides unique insights into the inhibition process.

Materials and Reagents
  • Working Electrode: Mild steel coupons (e.g., C1018 or similar) with a defined surface area.

  • Corrosive Medium: 1.0 M Hydrochloric Acid (HCl) or other relevant acidic solution.

  • Inhibitor: this compound, with concentrations ranging from 50 to 1000 ppm (or 10⁻⁵ to 10⁻³ M).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[15]

  • Counter/Auxiliary Electrode: Platinum or graphite rod.[15]

  • Polishing Materials: Silicon carbide (SiC) abrasive papers (e.g., 240, 600, 1200 grit), alumina slurry, or diamond paste.

  • Cleaning Reagents: Acetone, ethanol, deionized water.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for inhibitor evaluation.

G P1 Steel Sample Preparation S1 Initial Weighing P1->S1 E1 OCP Stabilization P1->E1 P2 Prepare Test Solutions (Blank & Inhibitor) S2 Immersion P2->S2 P2->E1 M1 Weight Loss Measurement M2 Electrochemical Testing S1->S2 S3 Final Weighing S2->S3 S4 Calculate IE% S3->S4 A1 Data Analysis & Adsorption Isotherms S4->A1 E2 EIS Measurement E1->E2 E3 PDP Measurement E2->E3 E4 Calculate IE% E3->E4 E4->A1 R1 Final Report A1->R1

Caption: End-to-end workflow for evaluating inhibitor performance.

Protocol 1: Weight Loss Measurement (Gravimetric Method)

This method directly measures the amount of metal lost to corrosion and is based on standards like ASTM G1/G31.[16]

Step-by-Step Protocol:

  • Sample Preparation: Polish mild steel coupons sequentially with SiC papers to achieve a uniform, mirror-like finish.

  • Cleaning & Weighing: Degrease the coupons with acetone, rinse with ethanol and deionized water, dry thoroughly, and record their initial weight (Winitial) to a precision of 0.1 mg.[17]

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive solution without (blank) and with various concentrations of the inhibitor. Ensure the temperature is controlled (e.g., 25 °C). The immersion time should be consistent, typically several hours (e.g., 6 to 24 hours).[18]

  • Post-Immersion Cleaning: After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, dry, and record the final weight (Wfinal).

  • Calculations:

    • Calculate the weight loss (ΔW) = Winitial - Wfinal.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/y) = (k × ΔW) / (A × T × ρ) where k is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.[16]

    • Calculate the Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.[19][20]

Protocol 2: Electrochemical Methods

Electrochemical techniques are rapid and provide mechanistic insights.[21] A standard three-electrode setup in an electrochemical cell is used.[15][22]

3.4.1 Electrode Preparation and Stabilization

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Polish the exposed surface as described in Protocol 1.

  • Immerse the three electrodes (working, reference, counter) into the test solution.

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[22]

3.4.2 Potentiodynamic Polarization (PDP) This technique measures the current response to a controlled potential scan, providing information on corrosion current (icorr) and the inhibitor's effect on anodic and cathodic reactions.[23][24]

Step-by-Step Protocol:

  • After OCP stabilization, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[22]

  • Record the resulting current density to generate a Tafel plot (log(i) vs. E).

  • Data Extraction: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation: Calculate the Inhibition Efficiency (IE%): IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100 where icorr, blank and icorr, inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

An inhibitor is classified as mixed-type if it significantly shifts both the anodic and cathodic branches of the polarization curve.[5][6]

3.4.3 Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer process at the metal/solution interface.[7][25][26]

Step-by-Step Protocol:

  • At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]

  • Record the impedance response and present the data as Nyquist and Bode plots.

  • Data Extraction: The Nyquist plot for an effective inhibitor will show a larger semicircle compared to the blank. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[15] A larger Rct value signifies better corrosion resistance.

  • Calculation: Calculate the Inhibition Efficiency (IE%): IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100 where Rct, inh and Rct, blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Analysis and Interpretation

Comparative Data Summary

Data obtained from all three methods should be collated to provide a comprehensive assessment of the inhibitor's performance at various concentrations.

Inhibitor Conc. (ppm)MethodParameterValue (Blank)Value (Inhibited)Inhibition Efficiency (IE%)
500Weight LossCR (mm/y)15.21.192.8%
500PDPicorr (µA/cm²)13509593.0%
500EISRct (Ω·cm²)4568093.4%

Table 1: Illustrative comparative data for this compound at 500 ppm in 1M HCl. Values are hypothetical but representative of a high-performance inhibitor.

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Freundlich).[27][28][29] The Langmuir isotherm is often a good fit for such systems and is described by the equation:[29][30]

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the degree of surface coverage (θ = IE% / 100), and Kads is the adsorption equilibrium constant.[29]

By plotting C/θ versus C, a linear relationship confirms that the adsorption follows the Langmuir model.[29] From the intercept, Kads can be calculated. This constant is related to the standard Gibbs free energy of adsorption (ΔG°ads), which provides insight into the spontaneity and type of adsorption (physisorption or chemisorption).[27][31]

ΔG°ads = -RT ln(55.5 Kads)

Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[30]

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic environments. Its unique molecular structure facilitates strong adsorption onto the metal surface, forming a robust protective barrier. The protocols outlined in this document provide a reliable framework for researchers to quantify its high inhibition efficiency using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods. Proper analysis, including fitting data to adsorption isotherms, will further elucidate the inhibition mechanism, confirming the compound's effectiveness and paving the way for its application in industrial settings.

References

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The Synthetic Utility of 3-(Tert-Octylamino)propionitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic incorporation of nitrogen-containing moieties is paramount for the construction of complex molecules with desired functionalities. Among the diverse array of synthons available to the modern chemist, 3-(Tert-Octylamino)propionitrile emerges as a particularly valuable and versatile building block. Its unique structure, featuring a sterically hindered tertiary octyl group appended to a β-aminonitrile framework, offers a compelling combination of reactivity and selectivity. This guide provides an in-depth exploration of the synthesis and key applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The bulky tert-octyl group can impart unique solubility and crystallinity properties to intermediates, potentially simplifying purification processes. Furthermore, this lipophilic group can be a crucial pharmacophore in drug design, influencing membrane permeability and target engagement.

Core Properties and Synthetic Rationale

This compound is a bifunctional molecule possessing both a secondary amine and a nitrile group. This duality is the cornerstone of its synthetic utility, allowing for a range of chemical transformations at either or both reactive sites.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive Groups
This compound C₁₁H₂₂N₂182.31Secondary Amine, Nitrile
Tert-Octylamine C₈H₁₉N129.24Primary Amine
Acrylonitrile C₃H₃N53.06Activated Alkene, Nitrile
N-Tert-Octyl-β-alanine C₁₁H₂₃NO₂201.31Secondary Amine, Carboxylic Acid
N¹-(Tert-Octyl)propane-1,3-diamine C₁₁H₂₆N₂186.34Primary Amine, Secondary Amine

The nitrile functionality is a versatile precursor to several important functional groups, including primary amines, carboxylic acids, and amides, through well-established reduction and hydrolysis reactions. The secondary amine, while sterically encumbered by the tert-octyl group, retains sufficient nucleophilicity to participate in a variety of coupling and derivatization reactions.

Synthesis of this compound: The Aza-Michael Addition

The most direct and atom-economical route to this compound is the aza-Michael addition of tert-octylamine to acrylonitrile. This conjugate addition is a powerful C-N bond-forming reaction.[1]

michael_addition cluster_reactants Reactants cluster_product Product tert-octylamine Tert-Octylamine product This compound tert-octylamine->product Aza-Michael Addition acrylonitrile Acrylonitrile acrylonitrile->product

Caption: Aza-Michael addition of tert-octylamine to acrylonitrile.

Protocol 1: Synthesis of this compound

I. Causality and Experimental Choices:

This protocol is based on the well-established Michael addition of primary amines to acrylonitrile. The reaction is typically carried out without a solvent, using an excess of the amine to also act as the reaction medium. The absence of a catalyst is often feasible for the addition of primary amines to acrylonitrile, though gentle heating can be employed to increase the reaction rate. The bulky tert-octyl group may slightly retard the reaction rate compared to less hindered amines, hence the provision for heating. The purification by vacuum distillation is chosen due to the expected liquid nature and boiling point of the product.

II. Materials and Equipment:

  • Tert-octylamine (≥98%)

  • Acrylonitrile (≥99%, stabilized)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Vacuum distillation apparatus

  • Standard laboratory glassware

III. Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine tert-octylamine (1.2 equivalents) and acrylonitrile (1.0 equivalent).

  • Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, as determined by TLC or GC analysis, gently heat the mixture to 40-50 °C. The reaction progress should be monitored periodically.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

IV. Safety Precautions:

  • Acrylonitrile is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tert-octylamine is a corrosive and flammable liquid. Handle with care.

Key Synthetic Applications

The synthetic utility of this compound is primarily centered around the transformations of its nitrile group.

Synthesis of N-Substituted β-Amino Acids: Precursors for Peptidomimetics and Bioactive Molecules

The hydrolysis of the nitrile group in this compound provides a direct route to N-tert-octyl-β-alanine, a valuable N-substituted β-amino acid. β-Amino acids are crucial components of various biologically active molecules and are used in the development of peptidomimetics with enhanced metabolic stability.[2][3]

hydrolysis_workflow cluster_start Starting Material cluster_product Product start_material This compound product N-Tert-Octyl-β-alanine start_material->product Acid or Base Hydrol

Caption: Hydrolysis of this compound.

Protocol 2: Hydrolysis to N-Tert-Octyl-β-alanine

I. Causality and Experimental Choices:

Nitrile hydrolysis can be achieved under either acidic or basic conditions.[4] This protocol details both approaches. Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Basic hydrolysis involves the direct attack of hydroxide ion on the electrophilic nitrile carbon. Both methods typically require elevated temperatures to drive the reaction to completion. The choice between acidic and basic conditions may depend on the compatibility of other functional groups in more complex substrates.

II. Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Standard laboratory glassware

III. Step-by-Step Methodology (Acidic Hydrolysis):

  • Reaction Setup: To a round-bottom flask, add this compound and a 6 M aqueous solution of hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., NaOH solution). The product may precipitate out of the solution or can be extracted with an appropriate organic solvent.

  • Purification: Further purify the product by recrystallization or column chromatography.

IV. Step-by-Step Methodology (Basic Hydrolysis):

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 6 M).

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction's progress.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Carefully acidify the solution with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Alternatively, extract the product with an organic solvent.

Synthesis of N-Substituted 1,3-Diamines: Building Blocks for Polymers and Chelating Agents

The reduction of the nitrile group in this compound provides a straightforward synthesis of N¹-(tert-octyl)propane-1,3-diamine. Such diamines are valuable monomers for the synthesis of polyamides and polyureas, and also serve as ligands for metal catalysts and as building blocks for more complex molecules.

reduction_workflow cluster_start Starting Material cluster_product Product start_material This compound product N¹-(Tert-Octyl)propane-1,3-diamine start_material->product Reduction (e.g., LiAlH4)

Caption: Reduction of this compound.

Protocol 3: Reduction to N¹-(Tert-Octyl)propane-1,3-diamine

I. Causality and Experimental Choices:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[5] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The workup procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts for easy removal. Catalytic hydrogenation is an alternative method that avoids the use of reactive metal hydrides.

II. Materials and Equipment:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet

  • Ice bath

  • Standard laboratory glassware

III. Step-by-Step Methodology:

  • Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension in an ice bath.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as indicated by TLC or GC analysis.

  • Work-up (Fieser method): Carefully cool the reaction mixture in an ice bath. Sequentially and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude diamine can be purified by distillation or column chromatography.

IV. Safety Precautions:

  • LiAlH₄ reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • The workup procedure should be performed with extreme caution, especially the initial addition of water.

Conclusion and Future Outlook

This compound stands as a valuable and underutilized intermediate in organic synthesis. Its straightforward preparation via the aza-Michael addition and the versatile reactivity of its nitrile group open avenues for the efficient synthesis of N-substituted β-amino acids and 1,3-diamines. These products are not only valuable in their own right but also serve as key precursors in the development of pharmaceuticals, agrochemicals, and advanced materials.[6][7][8] The sterically demanding tert-octyl group can confer unique properties to the final products, influencing their physical and biological characteristics. As the demand for novel molecular architectures continues to grow, the exploration of such versatile building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

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The Strategic Utility of 3-(Tert-Octylamino)Propionitrile in the Synthesis of Novel N-Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic versatility of 3-(tert-octylamino)propionitrile as a strategic precursor for the construction of diverse nitrogen-containing heterocyclic scaffolds. N-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The unique structural feature of this compound, possessing a sterically demanding tert-octyl group, a reactive nitrile moiety, and a nucleophilic secondary amine, presents both opportunities and challenges in synthetic design. This document provides in-depth technical insights, field-proven strategies, and detailed experimental protocols for leveraging this precursor in the synthesis of valuable N-heterocyclic systems, including substituted imidazolines, tetrahydropyrimidines, dihydropyridines, and aminothiophenes. The causality behind experimental choices, considerations for steric hindrance, and self-validating protocols are emphasized to empower researchers in drug discovery and chemical development.

Introduction: The Untapped Potential of a Bulky Precursor

Nitrogen heterocycles are cornerstones of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures. The quest for novel therapeutic agents continually drives the development of innovative synthetic routes to access diverse and functionally rich heterocyclic libraries. This compound, while not extensively documented, emerges as a precursor of significant interest. Its synthesis is conceptually straightforward via a Michael addition of tert-octyl amine to acrylonitrile. The presence of the bulky tert-octyl group can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, to the resulting heterocyclic products. However, this steric bulk also necessitates careful consideration and optimization of reaction conditions to achieve efficient cyclization.

This guide explores the application of well-established named reactions to this compound, providing a roadmap for its utilization in constructing key heterocyclic families.

Synthesis and Characterization of this compound

The synthesis of the title compound is predicated on the Michael addition, a fundamental carbon-carbon bond-forming reaction. The nucleophilic tert-octylamine adds to the electrophilic β-carbon of acrylonitrile.

cluster_synthesis Synthesis of this compound tert_octylamine tert-Octylamine reaction_center + tert_octylamine->reaction_center acrylonitrile Acrylonitrile acrylonitrile->reaction_center product This compound reaction_center->product Michael Addition (Base Catalysis)

Caption: Synthesis of the precursor via Michael Addition.

Protocol 1: Synthesis of this compound

Materials:

  • tert-Octylamine

  • Acrylonitrile

  • Methanol (MeOH)

  • Triethylamine (TEA) or a catalytic amount of a non-nucleophilic base

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-octylamine (1.0 eq.) in methanol.

  • Add a catalytic amount of triethylamine (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acrylonitrile (1.1 eq.) dropwise to the stirred solution. Caution: Acrylonitrile is toxic and volatile; this step must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Table 1: Key Parameters for Synthesis

ParameterValue
Reactants tert-Octylamine, Acrylonitrile
Solvent Methanol
Catalyst Triethylamine
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Work-up Liquid-liquid extraction
Purification Vacuum distillation or column chromatography

Application in N-Heterocycle Synthesis

The bifunctional nature of this compound, containing both a nucleophilic amine and an electrophilic nitrile (upon activation), allows for its participation in various cyclization strategies.

Synthesis of Substituted Tetrahydropyrimidines via Reaction with Orthoesters

The reaction of β-aminonitriles with orthoesters, such as triethyl orthoformate, provides a direct route to 1,4,5,6-tetrahydropyrimidines. This transformation involves the initial formation of an N-amidine intermediate followed by intramolecular cyclization.

cluster_tetrahydropyrimidine Synthesis of Tetrahydropyrimidines precursor 3-(tert-Octylamino)- propionitrile intermediate N-Amidine Intermediate precursor->intermediate Reaction with Orthoester orthoester Triethyl Orthoformate orthoester->intermediate product N-tert-Octyl-1,4,5,6- tetrahydropyrimidine intermediate->product Intramolecular Cyclization cluster_gewald Gewald Aminothiophene Synthesis precursor 3-(tert-Octylamino)- propionitrile reaction_center + precursor->reaction_center ketone Ketone/Aldehyde ketone->reaction_center sulfur Elemental Sulfur (S₈) sulfur->reaction_center base Base (e.g., Morpholine) base->reaction_center product Substituted 2-Aminothiophene reaction_center->product Gewald Reaction

Application of 3-(Tert-Octylamino)Propionitrile in Polymer Chemistry: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and patent databases reveals a significant lack of documented applications for 3-(Tert-Octylamino)Propionitrile in the field of polymer chemistry. While the compound is commercially available and its basic chemical properties are known, its utility as a monomer, initiator, chain transfer agent, or other functional component in polymerization processes is not established in publicly accessible resources.

This document outlines the available information on this compound and contrasts it with the well-documented roles of structurally related compounds in polymer science. This analysis is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge landscape and to guide future research inquiries.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This information is compiled from chemical supplier databases.[1][]

PropertyValue
CAS Number 86375-28-2[1][]
Molecular Formula C11H22N2[1][]
Molecular Weight 182.31 g/mol [1][]
Boiling Point 135°C at 20 mmHg[1]
Density 0.86 g/cm³[1]
IUPAC Name 3-((1,1,3,3-tetramethylbutyl)amino)propanenitrile[]

Analysis of Potential Applications in Polymer Chemistry

Based on its chemical structure, which features a secondary amine and a nitrile group, one could speculate on its potential roles in polymerization. The tertiary octyl group provides significant steric hindrance, which could influence reactivity.

  • As a Chain Transfer Agent: The presence of an amine group might suggest potential as a chain transfer agent in certain radical polymerizations. However, there is no experimental data to support this hypothesis. In contrast, compounds like 3-mercaptopropionate esters are well-documented as effective chain-transfer agents in emulsion polymerization.[3]

  • As a Monomer: The nitrile group could potentially participate in polymerization reactions, for instance, in the formation of polymers with heterocyclic structures.[4] However, the reactivity of the nitrile in this compound for such purposes has not been reported.

  • As a Modifier or Additive: The compound's structure could lend itself to use as a plasticizer or a modifying agent for existing polymers. Again, no such applications are documented. The related compound, tertiary octylamine, is mentioned as an intermediate in the synthesis of light stabilizers for polymers, but this is a distinct chemical entity.[5]

Workflow for Investigating Novel Applications

For researchers interested in exploring the potential of this compound in polymer chemistry, a systematic investigation would be required. The following diagram outlines a potential research workflow.

Caption: A workflow for the systematic investigation of this compound's potential as a chain transfer agent.

Safety and Handling

Conclusion

Currently, there is a notable absence of scientific literature detailing the application of this compound in polymer chemistry. While its chemical structure suggests potential uses, these have not been experimentally validated or reported. The information available is limited to its basic physicochemical properties. For researchers in polymer science and materials development, this compound represents an unexplored area. Any investigation into its utility would require foundational research to determine its reactivity and efficacy in polymerization systems. It is recommended that any such research be guided by established principles of polymer chemistry and conducted with rigorous safety protocols.

References

  • CN100503834C - A kind of preparation method of tert-octylamine - Google Patents.
  • EP0609179B1 - Preparation of aromatic nitriles - Google Patents.
  • 3-(tert-butylamino)propanenitrile - 21539-53-7, C7H14N2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Propionitrile - Wikipedia. Available from: [Link]

  • 3-(Octylamino)propanenitrile - CAS Common Chemistry. Available from: [Link]

  • Safety Data Sheet: Propionitrile - Chemos GmbH&Co.KG. Available from: [Link]

  • 3-(Octylamino)propiononitrile | C11H22N2 | CID 122399 - PubChem - NIH. Available from: [Link]

  • Synthesis of Poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) Nanoparticles in n-Octane and Associated Thermoreversible Polymorphism - ResearchGate. Available from: [Link]

  • EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents.
  • Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - MDPI. Available from: [Link]

  • Degradable linear and bottlebrush thioester- functional copolymers through atom transfer radical ring-opening copolymerization of a thionolactone - ChemRxiv. Available from: [Link]

  • Azide-Terminated RAFT Polymers for Biological Applications. Available from: [Link]

Sources

Application Note: High-Purity Isolation of 3-(Tert-Octylamino)Propionitrile via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 3-(Tert-Octylamino)Propionitrile (CAS No. 86375-28-2) using vacuum distillation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. This note emphasizes the theoretical rationale behind the procedure, ensuring both safety and efficacy.

Introduction and Rationale

This compound is a substituted aminonitrile with applications as a chemical intermediate. Synthetic routes, often involving the Michael addition of tert-octylamine to acrylonitrile, can result in a crude product containing unreacted starting materials, solvents, and side-products. For most research and development applications, particularly in drug development, a high degree of purity is essential.

The physicochemical properties of this compound dictate the optimal purification strategy. Its high boiling point at atmospheric pressure makes standard distillation impractical, as the required temperatures could lead to thermal decomposition, polymerization, or other unwanted side reactions. Vacuum distillation is the preferred method as it lowers the boiling point of the liquid, allowing for efficient purification at significantly lower temperatures.[1][2] This technique minimizes the risk of thermal degradation, thereby maximizing the yield and purity of the final product.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86375-28-2[3][]
Molecular Formula C₁₁H₂₂N₂[]
Molecular Weight 182.31 g/mol [3][]
Boiling Point 135 °C at 20 mmHg (26.7 mbar)[3]
Density 0.86 g/cm³[3][]
Predicted pKa 8.54 ± 0.38[3]

Critical Safety and Handling Protocols

This compound and its potential precursors present several health and safety risks. Adherence to strict safety protocols is mandatory.

  • Chemical Hazards : The compound is classified as a skin and eye irritant.[5] Some safety data sheets for related compounds indicate potential for allergic skin reactions and a suspicion of carcinogenicity.[6]

  • Engineering Controls : All handling and purification procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles at all times.[8]

  • Vacuum Operations : Distillation under vacuum carries an inherent risk of implosion. Use glassware that is free from cracks or stars, and consider using a blast shield, especially during initial setup and heating.[9]

Pre-Distillation: Material Analysis and Preparation

The success of a distillation is predicated on understanding the composition of the crude material.

3.1. Impurity Profile Analysis Before purification, it is highly recommended to analyze an aliquot of the crude product. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities.

Common Impurities May Include:

  • Unreacted Acrylonitrile : A volatile and toxic precursor.

  • Unreacted Tert-Octylamine : A higher-boiling starting material.

  • Bis-adducts : (e.g., N,N-bis(2-cyanoethyl)-tert-octylamine), a common byproduct in Michael additions.

  • Polymerized Acrylonitrile : Solid or oligomeric residues.

  • Residual Solvents : From the reaction or workup (e.g., acetic acid, ethyl acetate).[10]

3.2. Crude Material Preparation

  • Drying : Ensure the crude material is anhydrous. Water can interfere with the distillation and affect the accuracy of the vacuum reading. If necessary, dry the crude solution with a suitable agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

  • Degassing : For materials containing highly volatile solvents, a preliminary concentration on a rotary evaporator under moderate vacuum can remove the bulk of these components before they enter the high-vacuum distillation train.

  • Filtration : If the crude material contains solid byproducts (e.g., polymers), filter them off before charging the distillation flask to prevent bumping and ensure even heating.

Experimental Protocol: High-Vacuum Distillation

This protocol details the purification using a short-path distillation apparatus, which is ideal for minimizing product loss for high-boiling compounds.

4.1. Equipment and Reagents

  • Round-bottom distillation flask (sized so the crude material fills it to 1/2 to 2/3 capacity)

  • Magnetic stir bar or boiling chips

  • Heating mantle connected to a variable power controller (Variac)

  • Claisen adapter (essential for preventing bumps from reaching the condenser)[9]

  • Short-path distillation head with condenser and vacuum take-off adapter

  • Thermometer and adapter

  • Receiving flasks (a "cow" or "pig" adapter is recommended for fraction collection)

  • Vacuum pump (capable of reaching <20 mmHg)

  • Manometer (pressure gauge)

  • Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen) to protect the vacuum pump

  • Insulating glass wool and aluminum foil

  • High-vacuum grease

  • Tubing for vacuum and condenser cooling water

4.2. System Assembly and Workflow

The logical flow of the purification process is outlined below. It is crucial to assemble the glassware correctly to ensure a good vacuum seal and safe operation.

G cluster_prep Preparation cluster_distill Distillation cluster_post Validation Crude Crude Material (Post-Synthesis) Analyze Analyze Impurity Profile (GC-MS, NMR) Crude->Analyze Prep Prepare Sample (Dry, Filter) Analyze->Prep Charge Charge Flask & Assemble Apparatus Prep->Charge Evacuate Evacuate System (< 20 mmHg) Charge->Evacuate Heat Apply Heat & Collect Fractions Evacuate->Heat Shutdown Cool System & Vent to Atmosphere Heat->Shutdown Fractions Isolated Fractions (Forerun, Main, Residue) Heat->Fractions AnalyzePure Analyze Purity of Main Fraction Fractions->AnalyzePure Store Store Pure Product Under Inert Atmosphere AnalyzePure->Store

Caption: Logical workflow for the purification of this compound.

The physical assembly of the distillation apparatus is critical. A diagram of a standard setup is provided below.

G Vacuum Distillation Apparatus Flask Distillation Flask + Stir Bar + Heating Mantle Claisen Claisen Adapter Flask->Claisen Joint 1 DistHead Short-Path Distillation Head Claisen->DistHead Joint 2 Thermometer Thermometer DistHead->Thermometer Condenser Condenser DistHead->Condenser Vapor Path Receiver Receiving Flask Condenser->Receiver Distillate ColdTrap Cold Trap (Dry Ice/Acetone) Condenser->ColdTrap To Vacuum WaterOut Water Out Condenser->WaterOut Pump Vacuum Pump ColdTrap->Pump Manometer Manometer ColdTrap->Manometer WaterIn Water In WaterIn->Condenser Cooling

Caption: Schematic of a short-path vacuum distillation apparatus.

4.3. Step-by-Step Distillation Procedure

  • Charge the Flask : Place a magnetic stir bar into the distillation flask and add the crude this compound. Do not fill the flask more than two-thirds full.

  • Assemble Glassware : Lightly grease all ground-glass joints to ensure an airtight seal. Assemble the apparatus as shown in the diagram above. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Initiate Cooling and Stirring : Start the flow of cooling water through the condenser jacket (water in at the bottom, out at the top). Begin stirring the contents of the flask at a moderate speed to ensure smooth boiling.

  • Apply Vacuum : Close the system to the atmosphere and slowly and carefully open the connection to the vacuum pump. The pressure should drop steadily. Monitor the manometer until the pressure stabilizes at the target vacuum (e.g., ≤ 20 mmHg). Observe the flask for any vigorous bubbling as volatile impurities are removed.

  • Apply Heat : Once the vacuum is stable, begin to gently heat the distillation flask using the heating mantle. Increase the temperature gradually.

  • Collect Forerun : The first condensate to be collected is the "forerun." This fraction will contain lower-boiling impurities (e.g., residual solvents, unreacted acrylonitrile). Collect this fraction in a separate receiving flask and set it aside. The head temperature will typically rise and then fall or plateau at a low temperature during this phase.

  • Collect Main Fraction : As the pot temperature increases, the head temperature will rise again and stabilize. When the temperature holds steady at the expected boiling point of the product (approx. 135 °C at 20 mmHg), switch to a clean receiving flask. This is the main product fraction. Collect the distillate as long as the vapor temperature remains constant and the distillate appears clear and homogeneous.

  • Stop the Distillation : Once the majority of the product has distilled over, or if the temperature begins to rise sharply, or if the residue in the pot becomes thick and dark, stop the distillation. Lower and remove the heating mantle to allow the pot to cool. Crucially, do not stop the distillation by heating to dryness , as this can concentrate unstable residues and lead to decomposition.

  • System Shutdown : Allow the entire apparatus to cool to room temperature before venting. Once cool, slowly reintroduce air into the system by opening a stopcock or removing the vacuum tubing. Venting a hot system can cause thermal shock to the glassware and potentially ignite flammable vapors. Once at atmospheric pressure, turn off the vacuum pump and the condenser water.

  • Disassembly : Carefully disassemble the apparatus. Weigh the collected main fraction and determine the yield.

Process Parameters and Quality Control

Table 2: Recommended Distillation Parameters and Expected Observations

ParameterRecommended Value / ObservationRationale
System Pressure 15-20 mmHgLowers the boiling point to a safe temperature (135 °C).[3]
Stirring Speed 150-200 RPMEnsures even heating and prevents violent bumping.
Pot Temperature Gradually increase; typically 20-30 °C above head temp.Provides the necessary energy for vaporization without superheating.
Head Temperature Stable at ~135 °C (for main fraction)Indicates that a pure substance is distilling.
Forerun Fraction DiscardedRemoves highly volatile impurities.
Main Fraction Collected during stable head temperatureThis is the purified target compound.
Residue ~10-15% of initial volume left in flaskAvoids distilling high-boiling impurities and potentially unstable residues.

Post-Distillation Analysis The purity of the collected main fraction should be verified using the same analytical techniques as the pre-distillation analysis (GC-MS, NMR). A successful purification should show a significant reduction or complete elimination of impurity signals.

Troubleshooting Common Issues

  • Problem : Pressure will not drop to the target level.

    • Solution : Check all joints and connections for leaks. Re-grease if necessary. Ensure the vacuum pump oil is clean and the pump is functioning correctly. Check that the cold trap is sufficiently cold.

  • Problem : Violent bumping of the liquid.

    • Solution : Ensure the stirring is adequate and consistent. If using boiling chips, ensure fresh ones were added. Bumping can also indicate the presence of trapped volatiles; reduce the heating rate to allow them to escape more gently.

  • Problem : No distillate is collecting despite a high pot temperature.

    • Solution : The vacuum may be too high (pressure too low), causing the boiling point to be below the temperature of the cooling water. Alternatively, the apparatus may not be sufficiently insulated, leading to heat loss. Insulate the distillation head with glass wool.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122399, 3-(Octylamino)propiononitrile. PubChem. [Link]

  • 3M (2023). Safety Data Sheet. 3M. [Link]

  • CAS Common Chemistry. 3-(Octylamino)propanenitrile. American Chemical Society. [Link]

  • Wikipedia. Vacuum distillation. Wikimedia Foundation. [Link]

  • Nichols, L. (2022). Vacuum Distillation. YouTube. [Link]

  • Busch Vacuum Solutions. Vacuum Distillation. Busch India. [Link]

  • Lechler, Inc. What is Vacuum Distillation & How Does it Work? Lechler. [Link]

  • Google Patents.CN109438283B - Synthesis method and device of beta-aminopropionitrile.
  • Google Patents.
  • Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000, 1709-1712. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for the Characterization of 3-(Tert-Octylamino)Propionitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization of 3-(Tert-Octylamino)Propionitrile derivatives. These compounds, featuring a bulky lipophilic tert-octyl group and a polar propionitrile moiety, are of significant interest in medicinal chemistry and drug development. This guide moves beyond a simple recitation of methods to provide in-depth protocols and the scientific rationale underpinning the recommended analytical strategies. We will cover structural elucidation by spectroscopic methods (NMR, IR, MS), purity and profiling analysis by chromatographic techniques (HPLC, GC), and crucial considerations for sample handling and stability. The aim is to equip researchers with the necessary tools to confidently and accurately characterize this promising class of molecules.

Introduction: The Scientific Rationale for Characterization

The this compound scaffold is a fascinating amalgamation of chemical functionalities with direct relevance to drug design. The tert-octyl group , a highly branched and lipophilic moiety, can significantly influence a molecule's pharmacokinetic profile by enhancing its ability to cross cellular membranes. The incorporation of bulky alkyl groups like tert-butyl (a component of tert-octyl) has been shown to modulate cytotoxic activity against tumor cells, potentially by increasing cellular uptake[1].

Conversely, the propionitrile group is a versatile and polar functional group. The nitrile moiety is a known pharmacophore that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding[2][3]. It can also serve as a bioisostere for other functional groups like carbonyls or halogens, allowing for the fine-tuning of a drug candidate's electronic and steric properties[2]. The secondary amine linkage provides a site for hydrogen bonding and potential salt formation, which can be critical for solubility and formulation.

Given this duality of a lipophilic "anchor" and a polar, interactive "warhead," a thorough and multi-faceted characterization is not merely a quality control step but a fundamental aspect of understanding the structure-activity relationship (SAR) of these derivatives.

Structural Elucidation: A Spectroscopic Toolkit

The unambiguous determination of the chemical structure is the cornerstone of any chemical research. For this compound derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

2.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis and Expected Signals:

    • Tert-Octyl Group: A complex set of signals in the upfield region (~0.8-1.5 ppm). Expect singlets for the methyl groups attached to the quaternary carbons.

    • Propionitrile Moiety: Two characteristic triplets in the range of 2.5-3.5 ppm, corresponding to the two methylene groups (-CH₂-CH₂-CN). The methylene group adjacent to the nitrogen will be further downfield.

    • N-H Proton: A broad singlet that can appear over a wide chemical shift range. Its integration should correspond to one proton. To confirm this peak, a D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, the N-H signal will disappear or significantly broaden[4].

Table 1: Predicted ¹H NMR Chemical Shifts for the this compound Backbone

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
N-H Variable (often 1.0-3.0)Broad Singlet1HDisappears on D₂O exchange.
-N-CH₂- ~2.8 - 3.2Triplet2HCoupled to the adjacent CH₂ group.
-CH₂-CN ~2.5 - 2.8Triplet2HCoupled to the adjacent N-CH₂ group.
Tert-Octyl Protons ~0.8 - 1.5Multiple Signals/Singlets19HComplex region, with characteristic singlets for methyls.

2.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is recommended for a better signal-to-noise ratio.

  • Instrumental Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.

  • Data Analysis and Expected Signals:

    • Nitrile Carbon (-C≡N): A characteristic peak in the downfield region, typically between 115-125 ppm[5].

    • Methylene Carbons (-CH₂-CH₂-): Two signals in the range of 30-50 ppm.

    • Tert-Octyl Carbons: A series of signals in the aliphatic region (20-60 ppm), including quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet or a Nujol mull.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell.

  • Data Acquisition: Record the spectrum typically from 4000 to 600 cm⁻¹.

  • Key Vibrational Frequencies:

    • -C≡N Stretch: A sharp, intense absorption band in the range of 2240-2280 cm⁻¹[5][6]. This is a highly diagnostic peak.

    • N-H Stretch (Secondary Amine): A single, moderately intense band between 3300-3500 cm⁻¹[4][7]. This peak is generally sharper than the O-H stretch of alcohols[4].

    • C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

    • N-H Bend: A band of variable intensity around 1550-1650 cm⁻¹.

    • C-N Stretch: A weak to medium intensity band in the fingerprint region (1020-1250 cm⁻¹)[7].

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol:

  • Ionization Method: Electrospray ionization (ESI) is generally suitable for these compounds due to the presence of the basic amine, which is readily protonated. Electron ionization (EI) can also be used, particularly with GC-MS.

  • Data Analysis:

    • Molecular Ion Peak ([M+H]⁺): In ESI-MS, the most important signal will be the protonated molecule. The measured mass should correspond to the calculated exact mass of the derivative.

    • Fragmentation Pattern: In EI-MS, expect characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, leading to a resonance-stabilized nitrogen-containing cation[4]. Fragmentation of the tert-octyl group is also expected.

Purity Assessment and Profiling: Chromatographic Methods

Chromatographic techniques are essential for determining the purity of the synthesized derivatives and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.

Challenges and Rationale: The analysis of basic amines by reverse-phase HPLC can be challenging due to interactions with residual silanol groups on the silica-based stationary phase, leading to poor peak shape and tailing[8]. To mitigate this, several strategies can be employed:

  • Use of a base-deactivated column: Columns specifically designed for the analysis of basic compounds are recommended.

  • Mobile phase modification: The addition of a small amount of an amine modifier (e.g., triethylamine) or using a low pH mobile phase with an ion-pairing agent (e.g., trifluoroacetic acid) can improve peak shape[8].

Protocol for Purity Assessment:

  • Column: C18 reverse-phase, base-deactivated (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for separating compounds with a wide range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Linearly increase to a high percentage of Solvent B (e.g., 90-95%) over 15-20 minutes.

    • Hold for a few minutes before returning to the initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the chromophores may be weak. An Evaporative Light Scattering Detector (ELSD) can also be used if UV response is poor[8].

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Derivative Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Injector Filter->Injector Inject Column C18 Column Injector->Column Gradient Elution Detector UV/ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Purity Calculate Purity (%) Chromatogram->Purity

Caption: HPLC workflow for purity analysis.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of the amines.

Protocol for GC-MS Analysis:

  • Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • Injection: Split or splitless injection depending on the sample concentration.

  • Temperature Program:

    • Initial Temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Detector: Mass Spectrometer (MS) for identification of peaks.

  • Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization of the secondary amine can be performed. Acetylation with acetic anhydride is a common method[9].

dot

GC_Workflow Sample Derivative Sample Derivatization Optional: Derivatization (e.g., Acetylation) Sample->Derivatization GC_Injector GC Injector Sample->GC_Injector Derivatization->GC_Injector GC_Column Capillary Column GC_Injector->GC_Column Temp. Program MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis (Identify Peaks) MS_Detector->Data_Analysis

Sources

Application Notes and Protocols: 3-(Tert-Octylamino)Propionitrile as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically-Influenced Bifunctional Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. 3-(Tert-Octylamino)Propionitrile emerges as a ligand of significant interest, primarily due to its unique structural features: a bulky tert-octyl group and two distinct potential coordination sites—a secondary amine and a nitrile moiety. The sterically demanding tert-octyl group can play a crucial role in influencing the coordination geometry, stability, and solubility of the resulting metal complexes.[1][2][3] Concurrently, the presence of both a soft (nitrile) and a borderline (amine) donor atom offers intriguing possibilities for versatile coordination behavior, including monodentate, bidentate, and bridging modes.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound as a ligand in coordination chemistry. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Physicochemical Properties of this compound

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₁₂H₂₄N₂Calculated
Molecular Weight 196.34 g/mol Calculated
Appearance Colorless to pale yellow liquidAnalogy to similar amines and nitriles
Boiling Point > 200 °C (estimated)Analogy to tert-octylamine and similar aminonitriles
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, toluene). Sparingly soluble in water.General solubility of aliphatic amines and nitriles
pKa (of conjugate acid) ~10-11 (estimated for the amine)Typical pKa for secondary amines

Ligand Synthesis: A Proposed Protocol via Michael Addition

The synthesis of this compound can be effectively achieved through a Michael addition reaction between tert-octylamine and acrylonitrile.[8][9] This reaction is a classic method for the formation of β-aminopropionitriles.[10][11]

G cluster_reaction Reaction Conditions TertOctylamine Tert-Octylamine Catalyst Optional Catalyst (e.g., Lipase, Base) TertOctylamine->Catalyst Acrylonitrile Acrylonitrile Acrylonitrile->Catalyst Product This compound Catalyst->Product Michael Addition Solvent Solvent (e.g., Ethanol or Neat) Temperature Temperature (Room Temp. to Reflux) Purification Purification (Distillation or Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Equipment:

  • Tert-octylamine (purified)

  • Acrylonitrile (stabilized with hydroquinone monomethyl ether)

  • Ethanol (anhydrous, optional solvent)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves. Caution: Acrylonitrile is toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood.[10]

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add tert-octylamine (e.g., 0.5 mol). If using a solvent, add 100 mL of anhydrous ethanol.

  • Addition of Acrylonitrile: While stirring, slowly add acrylonitrile (e.g., 0.55 mol, 1.1 equivalents) to the flask. The reaction can be exothermic, so controlled addition is recommended.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is slow, it can be gently heated to reflux for several hours.

  • Workup:

    • Once the reaction is complete, remove the solvent (if used) under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation. Alternatively, for smaller scales or heat-sensitive products, purification can be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified this compound should be characterized by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

    • FT-IR Spectroscopy: To identify the characteristic C≡N stretch (typically around 2240-2260 cm⁻¹) and the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight.

Coordination Chemistry: Exploring Binding Modes and Complex Synthesis

This compound offers multiple possibilities for coordination to a metal center. The specific coordination mode will depend on factors such as the nature of the metal ion (hard vs. soft acid), the steric environment, and the reaction conditions.

G Ligand This compound Monodentate_N_nitrile Monodentate (N-nitrile) Ligand->Monodentate_N_nitrile Soft Metals (e.g., Pd(II), Pt(II)) Monodentate_N_amine Monodentate (N-amine) Ligand->Monodentate_N_amine Harder Metals (e.g., Co(II), Ni(II)) Bidentate_Chelating Bidentate Chelating (N,N') Ligand->Bidentate_Chelating Favorable Stoichiometry & Low Steric Hindrance

Caption: Possible coordination modes of the ligand.

General Protocol for the Synthesis of a Metal Complex

This protocol provides a general guideline for the synthesis of a metal complex with this compound. It can be adapted for various metal salts.

Materials and Equipment:

  • This compound (ligand)

  • A suitable metal salt (e.g., CoCl₂, Ni(NO₃)₂, PdCl₂)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)

  • Schlenk line or glove box for air-sensitive reactions

  • Round-bottom flask with a magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel or cannula)

  • Crystallization dishes

Procedure:

  • Preparation of Solutions:

    • In a round-bottom flask, dissolve the metal salt (e.g., 1 mmol) in a minimal amount of anhydrous solvent (e.g., 20 mL).

    • In a separate flask, dissolve the ligand (e.g., 2 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (e.g., 10 mL).

  • Reaction:

    • Slowly add the ligand solution to the stirred metal salt solution at room temperature.

    • Observe for any color change or precipitation, which may indicate complex formation.

    • The reaction mixture can be stirred at room temperature for several hours or gently heated to facilitate the reaction.

  • Isolation of the Complex:

    • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated, or a non-solvent can be added to induce crystallization or precipitation.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization of the Metal Complexes

A thorough characterization is essential to determine the structure and properties of the synthesized complexes.

TechniqueInformation ObtainedExpected Observations
FT-IR Spectroscopy Coordination of the nitrile and amine groups.A shift in the C≡N stretching frequency (typically to higher wavenumbers upon coordination). Changes in the N-H stretching and bending vibrations.
NMR Spectroscopy Ligand environment and complex purity.Broadening or shifting of the ligand proton and carbon signals upon coordination to a paramagnetic metal center. For diamagnetic complexes, shifts in the signals adjacent to the coordination sites.
UV-Vis Spectroscopy Electronic transitions.Appearance of d-d transitions for transition metal complexes, providing information on the coordination geometry.
Elemental Analysis Empirical formula of the complex.Confirmation of the metal-to-ligand ratio.
Mass Spectrometry Molecular weight of the complex.Determination of the overall structure and composition.
Single-Crystal X-ray Diffraction Definitive molecular structure.Precise bond lengths, bond angles, and coordination geometry.

Potential Applications

While the specific applications of this compound complexes are yet to be explored, the structural features of the ligand suggest potential utility in several areas:

  • Catalysis: The steric bulk of the tert-octyl group can create a specific chiral pocket around the metal center, which could be beneficial for stereoselective catalysis.[12] Metal complexes with sterically hindered amine ligands have been shown to be effective catalysts in various organic transformations.[1][2] The nitrile group, upon coordination, can also activate substrates for nucleophilic attack.[13]

  • Materials Science: The long alkyl chain of the tert-octyl group can enhance the solubility of the metal complexes in nonpolar media, making them suitable for applications in homogeneous catalysis or as precursors for the deposition of metal-containing thin films.

  • Drug Development: Aminonitrile moieties are present in some biologically active compounds.[5][14] Metal complexes can be used as vehicles for drug delivery or as therapeutic agents themselves. The lipophilic nature of the tert-octyl group could influence the pharmacokinetic properties of such complexes.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is accessible through well-established organic reactions. The bifunctional nature and significant steric hindrance provided by the tert-octyl group offer a unique combination that can lead to the formation of metal complexes with novel structures and reactivity. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers to explore the rich coordination chemistry and potential applications of this versatile ligand.

References

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). A very fast, simple one-step, environmentally friendly procedure for the synthesis of α-aminonitriles in high yields from aldehydes. Synthesis, 2007(08), 1230-1234. [Link]

  • Hossain, M. A. (2019). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 24(7), 1249. [Link]

  • Zhang, W. (2010). A kind of preparation method of tert-octylamine.
  • Walker, W. K., Anderson, D. L., Stokes, R. W., Smith, S. J., & Michaelis, D. J. (2015). Phosphinoamide-scaffolded heterobimetallic palladium-titanium complexes are highly effective catalysts for allylic aminations of allylic chlorides with hindered secondary amine nucleophiles. Organic Letters, 17(4), 752–755. [Link]

  • Majeed, R. A., & Abd-AL-Hassan, K. (2010). Synthesis and Characterization of New Metal Complexes of α-Aminonitriles Derived from P- Toluidine and Aromatic Aldehydes. Baghdad Science Journal, 7(3). [Link]

  • de Souza, R. O. M. A., et al. (2018). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 59(39), 3543-3546. [Link]

  • Kadhim, W. K., & Al-Masoudi, N. A. (2019). Synthesis, Characterization and Antibacterial Activity Study of New-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. Al-Nahrain Journal of Science, 22(4), 1-8. [Link]

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. [Link]

  • Barbucci, R., & Campbell, M. J. M. (1970). Some complexes of sterically hindered amines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 565-567. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122399, 3-(Octylamino)propiononitrile. Retrieved from [Link]

  • Eßen, C., & Oppel, I. M. (2017). SnIV and ZrIV Compounds of a C3-Symmetric Ligand with Amine [ONN] and [ONNO] Coordination Sites. International Journal of Organic Chemistry, 7(4), 325-335. [Link]

  • Potashman, M. H., & Duggan, M. E. (2009). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of medicinal chemistry, 52(5), 1231–1246. [Link]

  • Wang, Y., et al. (2013). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Catalysis Communications, 31, 62-65. [Link]

  • Buc, S. R. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3. [Link]

  • Zhang, X., et al. (2024). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Transition metal nitrile complexes. Retrieved from [Link]

  • Majeed, R. A., & Abd-AL-Hassan, K. (2010). Synthesis and Characterization of New Metal Complexes of α-Aminonitriles Derived from P- Toluidine and Aromatic Aldehydes. Baghdad Science Journal, 7(3), 1214-1225. [Link]

  • Kamal, A., et al. (2007). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Tetrahedron Letters, 48(10), 1745-1748. [Link]

  • Wikipedia. (n.d.). Lewis acids and bases. Retrieved from [Link]

  • Schneider, A., et al. (1994). Preparation of 3-aminopropionitriles. U.S.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-(Tert-Octylamino)Propionitrile. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, experience-driven advice to overcome common challenges and optimize reaction yields.

I. Synthesis Overview: The Cyanoethylation of Tert-Octylamine

The synthesis of this compound is primarily achieved through the cyanoethylation of tert-octylamine. This reaction is a Michael-type addition where the nucleophilic amine attacks the β-carbon of acrylonitrile, an α,β-unsaturated nitrile.[1][2] The reaction is typically base-catalyzed, although with primary aliphatic amines like tert-octylamine, it can often proceed without a catalyst to give high yields of the corresponding aminopropionitrile.[3]

The overall reaction is as follows:

While the reaction appears straightforward, several factors can influence its efficiency, leading to reduced yields and the formation of impurities. This guide will address these potential issues in a practical question-and-answer format.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields are a common frustration and can stem from several factors. Let's break down the most probable causes:

  • Suboptimal Reaction Temperature: The cyanoethylation of amines is an exothermic reaction.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the polymerization of acrylonitrile, a common side reaction that consumes the reagent and complicates purification.[1]

    • Solution: Maintain a controlled reaction temperature, typically in the range of 40-80°C.[4] Use a water or oil bath to ensure consistent heating and monitor the internal temperature of the reaction mixture. For larger-scale reactions, consider gradual addition of acrylonitrile to manage the exotherm.

  • Incorrect Stoichiometry: The molar ratio of tert-octylamine to acrylonitrile is critical. While a 1:1 ratio is stoichiometrically correct, an excess of one reactant may be necessary to drive the reaction to completion.

    • Solution: Employ a slight excess of tert-octylamine (e.g., 1.1 to 1.2 equivalents). This can help to ensure that all the acrylonitrile reacts and can minimize the formation of the bis-cyanoethylated product, bis(2-cyanoethyl)tert-octylamine, although this is less likely with a sterically hindered amine like tert-octylamine.

  • Presence of Water: While some procedures for similar reactions may tolerate or even utilize water, it can also lead to the hydrolysis of acrylonitrile to acrylic acid or acrylamide, especially under basic conditions.[5] These byproducts can complicate the workup and purification.

    • Solution: Ensure that your reactants and solvent (if any) are reasonably dry. While not strictly necessary to be anhydrous for this specific reaction, minimizing water content is good practice.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher, promoting polymerization of acrylonitrile. It also results in a heterogeneous reaction mixture, preventing the reactants from interacting effectively.

    • Solution: Use efficient mechanical or magnetic stirring throughout the reaction to ensure a homogeneous mixture and uniform temperature distribution.

Q2: I am observing a significant amount of a high-boiling point impurity. What could it be and how can I prevent its formation?

The most likely high-boiling point impurity is the bis-cyanoethylated product, where two molecules of acrylonitrile have reacted with the primary amine.

  • Causality: Primary amines have two reactive N-H bonds. After the initial cyanoethylation, the resulting secondary amine can react with a second molecule of acrylonitrile.

    • Solution:

      • Control Stoichiometry: Use an excess of the amine relative to acrylonitrile. This shifts the equilibrium towards the formation of the mono-adduct.

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting tert-octylamine has been consumed to prevent further reaction to the di-adduct. Prolonged reaction times increase the likelihood of this side reaction.[5]

Q3: The reaction mixture has turned into a thick, viscous polymer. What happened and is the product salvageable?

This is a classic sign of acrylonitrile polymerization.

  • Causality: Acrylonitrile is prone to free-radical or anionic polymerization, which can be initiated by heat, light, or impurities.[6]

    • Solution & Prevention:

      • Fresh Acrylonitrile: Use freshly distilled or inhibitor-free acrylonitrile. Acrylonitrile is often supplied with a polymerization inhibitor, which should be removed before use.

      • Temperature Control: As mentioned, avoid excessive temperatures.

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by atmospheric oxygen.

    • Salvageability: Unfortunately, if extensive polymerization has occurred, isolating the desired product can be very difficult. It is often more practical to discard the reaction and start over, focusing on preventative measures.

Q4: How do I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial for optimizing the yield and minimizing side products.

  • Recommended Techniques:

    • Thin Layer Chromatography (TLC): This is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting amine, the product, and any byproducts. The disappearance of the tert-octylamine spot and the appearance of the product spot indicate the reaction's progress.

    • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and impurities over time.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion of reactants to products.

III. Frequently Asked Questions (FAQs)

Q: Is a catalyst necessary for the synthesis of this compound?

A: For primary aliphatic amines like tert-octylamine, the reaction with acrylonitrile often proceeds efficiently without a catalyst.[3] However, in some cases, a mild base like triethylamine or a weak acid like acetic acid can be used to promote the reaction, especially if the reactivity of the amine is lower than expected.[3]

Q: What is the best method for purifying the final product?

A: Vacuum distillation is the most common and effective method for purifying this compound. The product has a relatively high boiling point, making distillation under reduced pressure necessary to prevent decomposition.[7]

Q: What are the key safety precautions to consider when working with acrylonitrile?

A: Acrylonitrile is a toxic and flammable compound.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of its potential to polymerize violently if not handled correctly.

Q: Can I use a solvent for this reaction?

A: While the reaction can often be run neat (without a solvent), using an inert solvent like ethanol, methanol, or acetonitrile can help to control the reaction temperature and improve mixing, especially for larger-scale syntheses.[6]

IV. Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • Tert-octylamine

  • Acrylonitrile (inhibitor removed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Distillation apparatus for vacuum distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-octylamine (1.0 equivalent).

  • Begin stirring the amine and start gentle heating to approximately 50°C.

  • Slowly add acrylonitrile (1.0-1.05 equivalents) dropwise to the stirred amine over 30 minutes. Monitor the temperature to ensure it does not exceed 70-80°C.

  • After the addition is complete, continue to stir the reaction mixture at 60-70°C for 2-4 hours.

  • Monitor the reaction progress by TLC or GC until the tert-octylamine is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a vacuum distillation apparatus and carefully distill the crude product under reduced pressure to obtain pure this compound.

V. Visualizations

Diagram 1: Reaction Mechanism

reaction_mechanism tert_octylamine Tert-Octylamine (Nucleophile) intermediate Zwitterionic Intermediate tert_octylamine->intermediate Nucleophilic Attack acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->intermediate product This compound intermediate->product Proton Transfer

Caption: Mechanism of the cyanoethylation of tert-octylamine.

Diagram 2: Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_stoich Verify Stoichiometry check_temp->check_stoich Correct sol_temp Optimize Temperature (40-80°C) check_temp->sol_temp Incorrect check_purity Assess Reactant Purity (esp. Acrylonitrile) check_stoich->check_purity Correct sol_stoich Use Slight Excess of Amine check_stoich->sol_stoich Incorrect check_mixing Evaluate Mixing Efficiency check_purity->check_mixing Pure sol_purity Use Freshly Distilled Acrylonitrile check_purity->sol_purity Impure sol_mixing Ensure Vigorous Stirring check_mixing->sol_mixing Inefficient end Improved Yield check_mixing->end Efficient sol_temp->end sol_stoich->end sol_purity->end sol_mixing->end

Caption: A logical workflow for diagnosing and resolving low reaction yields.

VI. References

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • BenchChem. Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis.

  • Buc, S. R. β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses.

  • Brudermueller, M., et al. (1994). U.S. Patent No. 5,334,745. U.S. Patent and Trademark Office.

  • Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.

  • BOC Sciences. This compound.

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.

  • Wikipedia. Cyanoethylation.

  • PubChem. 3-(Octylamino)propiononitrile. National Center for Biotechnology Information.

  • Eureka | Patsnap. Preparation method of tert-octylamine.

  • CAS Common Chemistry. 3-(Octylamino)propanenitrile.

  • I.G. Farbenindustrie Aktiengesellschaft. (1935). U.S. Patent No. 1,992,615. U.S. Patent and Trademark Office.

  • Zha, G., et al. (2021). China Patent No. 109,369,423. Google Patents.

  • Arizona Chemical Co. (1974). U.S. Patent No. 3,850,974. Google Patents.

  • Ciba Geigy Ag. (1998). Europe Patent No. 0,609,179. Google Patents.

  • ChemicalBook. This compound CAS#: 86375-28-2.

  • BenchChem. Troubleshooting low yield in 3-Oxopropanenitrile synthesis.

  • CymitQuimica. This compound.

  • Shanghai Institute of Pharmaceutical Industry. (2009). China Patent No. 100,503,834. Google Patents.

  • PubChem. 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information.

  • Organic Syntheses Procedure. tert-BUTYL-tert-OCTYLAMINE.

  • Strem. 3-(tert-Butylamino)propionitrile, min 99%, 100 grams.

  • ResearchGate. reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst.

  • Armour & Co. (1962). U.S. Patent No. 3,028,415. Google Patents.

  • Celanese Corp. (1965). U.S. Patent No. 3,203,975. Google Patents.

  • PrepChem.com. Synthesis of tert-octylamine.

  • Wikipedia. Propionitrile.

  • Organic Syntheses Procedure. 3,3'-DITHIOBISPROPIONITRILE.

  • ResearchGate. Attachment efficiency of (a) propylamine GO, (b) tert-octylamine GO,...

  • LookChem. 3-(tert-butylamino)propanenitrile.

  • NIST WebBook. 3-(Butylamino)propionitrile.

  • Chevron Phillips Chemical Co Lp. (2017). U.S. Patent No. 9,815,781. Google Patents.

  • PubChem. Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information.

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Technical Support Center: Synthesis of 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Tert-Octylamino)Propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific cyanoethylation reaction. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

I. Understanding the Core Reaction: A Michael Addition

The synthesis of this compound is fundamentally a Michael addition (aza-Michael addition), a well-established method for forming carbon-nitrogen bonds.[1] In this reaction, the primary amine, tert-octylamine, acts as a nucleophile and adds to the electron-deficient β-carbon of acrylonitrile, which serves as the Michael acceptor.[2] The reaction is typically base-catalyzed, although the basicity of the amine itself can sometimes be sufficient to promote the reaction.[2][3]

Reaction Scheme:

Reaction_Scheme tert_octylamine Tert-Octylamine product This compound tert_octylamine->product + Acrylonitrile (Michael Addition) acrylonitrile Acrylonitrile

Caption: Synthesis of this compound via Michael Addition.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A1: This is likely the bis-adduct, N,N-bis(2-cyanoethyl)-tert-octylamine.

  • Causality: As a primary amine, tert-octylamine has two protons on the nitrogen atom. After the initial Michael addition to form the desired product, the secondary amine formed can react with a second molecule of acrylonitrile.[4][5] This is a common side reaction in the cyanoethylation of primary amines.[3]

  • Preventative Measures:

    • Stoichiometry Control: Use a molar excess of tert-octylamine relative to acrylonitrile. This shifts the equilibrium towards the formation of the mono-adduct. A 1.5 to 2-fold excess of the amine is a good starting point.

    • Controlled Addition: Add acrylonitrile dropwise to the reaction mixture containing tert-octylamine, rather than adding the amine to the acrylonitrile. This ensures that the concentration of acrylonitrile is always low, minimizing the chance of a second addition.

    • Temperature Management: Keep the reaction temperature low, as higher temperatures can favor the formation of the bis-adduct.

Q2: The reaction mixture has become viscous and difficult to stir, and my yield of the desired product is low. What's happening?

A2: This is a classic sign of acrylonitrile polymerization.

  • Causality: Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by bases.[6] Since tert-octylamine is basic, it can act as an initiator. This side reaction consumes the acrylonitrile, leading to low yields of the desired product.[7]

  • Preventative Measures:

    • Inhibitor Check: Ensure your acrylonitrile contains an appropriate inhibitor (like MEHQ) and has not been stored for an extended period. If in doubt, distill the acrylonitrile before use.[7]

    • Temperature Control: Run the reaction at a controlled, lower temperature. Exothermic reactions can lead to localized heating, which accelerates polymerization.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by TLC or GC and quench it once the starting amine is consumed.

Q3: My final product analysis (e.g., NMR, MS) shows the presence of an amide or carboxylic acid. How did this form?

A3: This indicates hydrolysis of the nitrile group.

  • Causality: The nitrile group in this compound can be hydrolyzed to the corresponding amide (3-(Tert-Octylamino)propanamide) or further to the carboxylic acid (3-(Tert-Octylamino)propanoic acid).[8][9] This is typically promoted by acidic or strongly basic conditions, especially in the presence of water, during the reaction or work-up.[10][11]

  • Preventative Measures:

    • Anhydrous Conditions: While not always strictly necessary for this reaction, using anhydrous solvents and reagents will minimize the risk of hydrolysis.

    • Neutral Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. If an acid wash is necessary to remove excess amine, use a dilute acid and perform the extraction quickly. Similarly, if a basic wash is used, keep the contact time to a minimum.

    • Purification Conditions: Be mindful of the pH during chromatographic purification.

Q4: I am observing an unexpected lower molecular weight byproduct. What could it be?

A4: This could be due to an elimination reaction, though it is less common under standard cyanoethylation conditions.

  • Causality: While the desired product is stable, under certain conditions (e.g., high heat, presence of a strong base), β-elimination could theoretically occur, leading to the formation of tert-octylamine and acrylonitrile. More likely, impurities in the starting materials or side reactions under harsh conditions could lead to fragmentation or other byproducts. Elimination reactions are common for alkyl halides but can occur in other systems as well.[12][13][14]

  • Troubleshooting:

    • Purity of Starting Materials: Ensure the purity of your tert-octylamine and acrylonitrile.

    • Reaction Conditions: Avoid excessive temperatures and the use of overly strong bases if a catalyst is employed.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to favor the formation of the mono-adduct and minimize side reactions.

Materials:

  • Tert-octylamine (purified)

  • Acrylonitrile (with inhibitor, freshly opened or distilled)[7]

  • Methanol (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add tert-octylamine (1.5 equivalents) and methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acrylonitrile (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the tert-octylamine is consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Work-up Procedure to Remove Excess Tert-Octylamine
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to protonate and extract the excess tert-octylamine into the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

IV. Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

Reaction_Pathways Reactants Tert-Octylamine + Acrylonitrile Product This compound (Desired Product) Reactants->Product Michael Addition (Desired Pathway) Polymer Polyacrylonitrile Reactants->Polymer Polymerization (Base-initiated) BisAdduct N,N-bis(2-cyanoethyl)-tert-octylamine (Bis-Adduct) Product->BisAdduct + Acrylonitrile (Excess Acrylonitrile) Hydrolysis Amide / Carboxylic Acid Product->Hydrolysis Hydrolysis (H₂O, Acid/Base)

Caption: Competing reaction pathways in the synthesis of this compound.

V. Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Side Product
This compoundC11H22N2182.31[]-
N,N-bis(2-cyanoethyl)-tert-octylamineC14H25N3235.37Yes
3-(Tert-Octylamino)propanamideC11H24N2O200.32Yes
3-(Tert-Octylamino)propanoic acidC11H23NO2201.31Yes

VI. References

  • Braunholtz, J. T., & Mann, F. G. (1954). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III. Journal of the Chemical Society (Resumed), 651. DOI: 10.1039/JR9540000651

  • Google Patents. (1972). US3660460A - Process for preparing n n-bis-cyanoethylated derivatives of aliphatic primary amine branched at the alpha-position. Retrieved from

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • Google Patents. (1966). US3231601A - Process for the cyanoethylation of aromatic amines. Retrieved from

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Propionitrile in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 61(3), 560–563.

  • de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(49), 6824-6826.

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135.

  • ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Retrieved from [Link]

  • Wang, Y., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 999933.

  • Save My Exams. (n.d.). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 27.3: Introduction to Elimination Reactions. Retrieved from [Link]

  • BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Octylamino)propiononitrile. PubChem. Retrieved from [Link]

  • Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3. DOI: 10.15227/orgsyn.027.0003

  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • Google Patents. (1994). US5334745A - Preparation of 3-aminopropionitriles. Retrieved from

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

  • Google Patents. (1965). US3203975A - Purification of acetronitrile and propionitrile. Retrieved from

  • Google Patents. (1991). US5017649A - Low temperature Michael addition reactions. Retrieved from

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate.

  • Google Patents. (2009). CN100503834C - A kind of preparation method of tert-octylamine. Retrieved from

  • RASĀYAN Journal of Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR).

  • Google Patents. (2021). CN113548977A - Process for producing N-methyl-beta-alanine derivative. Retrieved from

  • ResearchGate. (n.d.). Synthesis and characterization of poly(β-alanine-b-vinyl benzyl-g-vinyl chloride) block-graft copolymers by using reversible addition-fragmentation chain transfer polymerization and 'click' chemistry. Retrieved from [Link]

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Technical Support Center: Troubleshooting Cyanoethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanoethylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile and powerful synthetic tool. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues in your own laboratory work. This resource is built on the pillars of scientific integrity, combining established principles with practical, field-tested insights.

Introduction to Cyanoethylation

Cyanoethylation is the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a compound containing an active hydrogen atom. This reaction is a classic example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound—in this case, acrylonitrile (H₂C=CHCN).[1][2] The strong electron-withdrawing nature of the nitrile group polarizes the double bond of acrylonitrile, making the β-carbon atom electrophilic and susceptible to nucleophilic attack.[3] This reaction is widely employed in organic synthesis to modify alcohols, thiols, amines, and carbon nucleophiles, introducing a versatile nitrile handle for further transformations.[1]

The general reaction scheme is as follows: YH + H₂C=CH−CN ⟶ Y−CH₂−CH₂−CN[1]

While synthetically valuable, cyanoethylation reactions can be prone to low yields and side product formation if not properly controlled. This guide will address the most common issues encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My cyanoethylation reaction has a very low yield or is not proceeding at all. What are the likely causes?

Low or no conversion is the most common issue. The root cause often lies in one of three areas: catalyst choice, reaction conditions, or substrate reactivity.

Answer:

Let's break down the potential culprits and how to address them systematically.

A. Inappropriate Catalyst Selection or Activity

The choice between a basic or acidic catalyst is critical and depends heavily on the nature of your substrate.[2]

  • For Alcohols, Thiols, and Active Methylene Compounds: These substrates typically require a base catalyst . The base deprotonates the nucleophile, increasing its reactivity towards acrylonitrile.[1]

    • Strong Bases: For many alcohols, strong bases like alkali metal hydroxides (NaOH, KOH), alkoxides, or quaternary ammonium hydroxides (like Triton B) are effective.[2][4] Strong bases in aprotic media can be particularly effective for restricting multiple additions.[3]

    • Weak Bases: If your substrate is sensitive to strong bases, weaker bases like triethylamine or even basic resins like Amberlyst A-21 can be used, though they may require more forcing conditions.[4][5]

    • Catalyst Inactivity: Ensure your base is not old or deactivated (e.g., sodium hydride that has oxidized). Use freshly opened or properly stored reagents.

  • For Amines: The choice is more nuanced.

    • Aliphatic Amines: Primary and secondary aliphatic amines are often nucleophilic enough to react with acrylonitrile without a catalyst.[3]

    • Aromatic Amines: The basicity of the amine is the determining factor.[3]

      • Amines with electron-donating groups can often be cyanoethylated with acid catalysts like acetic acid.[3]

      • Sterically hindered or electron-deficient (negatively substituted) aromatic amines react poorly with simple acid catalysts and may require specialized catalysts like cupric acetate (Cu(OAc)₂) or mixtures of cuprous chloride (CuCl) and acetic acid.[3] Cupric acetate is often preferred as it can improve yields, shorten reaction times, and suppress the formation of di-cyanoethylated products.[3]

Troubleshooting Workflow for Catalyst Issues

Start Low Yield Issue Substrate Identify Substrate (Alcohol, Amine, etc.) Start->Substrate Catalyst_Check Is Catalyst Appropriate? Substrate->Catalyst_Check Conditions_Check Review Reaction Conditions Catalyst_Check->Conditions_Check Yes Change_Catalyst Select New Catalyst (See Table 1) Catalyst_Check->Change_Catalyst No Optimize Systematically Optimize Conditions Conditions_Check->Optimize Success Improved Yield Optimize->Success Change_Catalyst->Conditions_Check

Caption: Catalyst selection workflow.

B. Suboptimal Reaction Conditions

  • Temperature: Cyanoethylation reactions are often exothermic.[2][6]

    • Problem: Excessive heat can lead to the uncontrolled polymerization of acrylonitrile, which is a very common cause of low yield for the desired product.[2]

    • Solution: Start the reaction at a low temperature (e.g., 0-15°C) and allow it to warm to room temperature or be gently heated as needed.[6] A convenient temperature range is often cited as 15-65°C.[6] Careful temperature control is crucial, especially during the initial addition of reagents.[6]

  • Solvent: The choice of solvent can significantly impact reaction rates.

    • Problem: For base-catalyzed reactions, protic solvents (like alcohols) can solvate the anionic nucleophile, potentially slowing the reaction. Aprotic solvents might be preferable. However, studies have shown that for some systems, reaction rates are faster in protic solvents like ethanol compared to aprotic ones like THF or dioxane.[4]

    • Solution: If the reaction is sluggish, consider changing the solvent. For base-catalyzed reactions, t-butyl alcohol, dioxane, or acetonitrile are common choices. If using an alcohol as the substrate, it can often serve as the solvent.

Table 1: Catalyst and Solvent Selection Guide

Substrate TypeRecommended CatalystsCommon SolventsKey Considerations
Alcohols/Thiols NaOH, KOH, Na, Triton B, K₂CO₃, Basic ResinsDioxane, THF, Acetonitrile, or the alcohol itselfStrong bases are very effective but can cause side reactions.[2]
Active Methylene Triethylamine, Piperidine, NaOEt, Triton BEthanol, t-Butyl AlcoholWeakly basic catalysts can provide high yields.[4]
Aliphatic Amines Often none required; Acetic Acid (optional)None, or aprotic solvent like DioxaneReaction is often fast and exothermic.[3]
Aromatic Amines (Electron Rich) Acetic Acid, p-TsOHAcetic Acid, DioxaneAcid catalysis is effective for activated amines.[3]
Aromatic Amines (Hindered/Electron Poor) Cupric Acetate, CuCl/Acetic AcidDioxane, AcetonitrileCopper catalysts are highly effective for challenging substrates.[3]
Question 2: My reaction is messy, and I'm getting multiple products. How can I improve selectivity?

The formation of byproducts is a common challenge, leading to difficult purifications and reduced yields. The primary culprits are poly-cyanoethylation and polymerization of acrylonitrile.

Answer:

Improving selectivity requires fine-tuning your reaction to favor the desired mono-adduct.

A. Poly-cyanoethylation

This occurs when a substrate has more than one active hydrogen (e.g., a primary amine, a diol, or water) and reacts with multiple molecules of acrylonitrile.[3][6]

  • Mechanism: After the first addition, the product may still possess an active hydrogen, allowing for a second, and sometimes third, addition.

  • Causality & Solution:

    • Stoichiometry Control: Use a stoichiometric excess of the nucleophilic substrate relative to acrylonitrile. This increases the statistical probability that an acrylonitrile molecule will encounter an unreacted substrate molecule rather than a mono-cyanoethylated one.

    • Slow Addition: Add the acrylonitrile slowly to the reaction mixture. This keeps the instantaneous concentration of acrylonitrile low, disfavoring multiple additions.[6]

    • Catalyst Choice: Certain catalysts inherently favor mono-addition. For aromatic amines, cupric acetate is reported to be excellent for preventing di-cyanoethylation, even under forcing conditions.[3] In contrast, cuprous chloride can promote the formation of mixtures.[3] Using strong bases in aprotic media can also help restrict the degree of dialkylation.[3]

B. Polymerization of Acrylonitrile

Acrylonitrile can readily undergo anionic polymerization, especially in the presence of strong bases and at elevated temperatures.[2] This appears as a thick, viscous sludge or a solid mass in the reaction vessel.

  • Causality & Solution:

    • Temperature Control: As mentioned previously, maintain a low reaction temperature, especially at the start. Overheating is a primary driver of polymerization.[2]

    • Inhibitors: Commercial acrylonitrile is often supplied with a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). For sensitive reactions, it may be necessary to remove the inhibitor by passing the acrylonitrile through a column of activated alumina. However, for many applications, the presence of the inhibitor is not detrimental and can be beneficial.

    • Catalyst Concentration: Use the minimum effective amount of base catalyst. Excessively high concentrations of strong base can aggressively initiate polymerization.

Visualizing Common Side Reactions

cluster_0 Desired Reaction cluster_1 Side Reactions R-NH2 Primary Amine (R-NH2) Mono Mono-adduct R-NH(CH2CH2CN) R-NH2->Mono + AN AN_1 Acrylonitrile (AN) Di Di-adduct R-N(CH2CH2CN)2 Mono->Di + AN Polymer Polyacrylonitrile -(CH2-CH(CN))n- AN_2 Acrylonitrile (AN) AN_2->Polymer Base/Heat

Caption: Desired vs. side reactions.

Question 3: My reaction seems to work, but I'm having trouble isolating and purifying my product. What are the best practices?

A successful reaction is only half the battle. Effective workup and purification are essential for obtaining your target compound in high purity.

Answer:

Purification strategy depends on the nature of your product and the impurities present.

A. Quenching and Workup

  • Neutralize the Catalyst:

    • Base Catalysts: Neutralize with a mild acid (e.g., acetic acid, dilute HCl, or an ammonium chloride solution). Be cautious with strong acids if your product is acid-sensitive.

    • Acid Catalysts: Neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Remove Excess Acrylonitrile: Acrylonitrile is volatile (boiling point: 77°C) and toxic.[7] It can often be removed under reduced pressure (rotary evaporation). Caution: Always perform this in a well-ventilated fume hood.

  • Liquid-Liquid Extraction: This is a standard method to separate your organic product from aqueous salts and other water-soluble impurities.[8] Choose an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

B. Purification Techniques

  • Distillation: If your cyanoethylated product is a liquid and thermally stable, vacuum distillation is an excellent method for purification, especially on a larger scale.

  • Crystallization/Recrystallization: If your product is a solid, crystallization is a powerful technique for achieving high purity.[9] Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: This is the most versatile purification method for complex mixtures or when products have similar properties to impurities. Silica gel is commonly used. A typical eluent system might be a gradient of ethyl acetate in hexanes.

  • Dealing with Hydrolysis: The nitrile group can be hydrolyzed to an amide or a carboxylic acid under strongly acidic or basic conditions, especially with heating.[10][11][12] If you suspect hydrolysis has occurred, be aware that the resulting charged species (carboxylate) will have very different solubility and chromatographic properties.

Step-by-Step Protocol: General Purification of a Cyanoethylated Amine

  • Cool the reaction mixture to room temperature.

  • Quench the catalyst. If a base like NaOH was used, add acetic acid dropwise until the pH is ~7.

  • Remove the solvent and excess acrylonitrile via rotary evaporation in a fume hood.

  • Perform an extraction. Dissolve the residue in ethyl acetate and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent.

  • Purify the crude product. Subject the resulting crude oil or solid to column chromatography, distillation, or recrystallization as appropriate.

  • Characterize the final product using techniques like NMR, IR (look for the characteristic nitrile stretch at ~2250 cm⁻¹), and mass spectrometry to confirm its identity and purity.

References

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. (n.d.). Cyanoethylation. Available at: [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. DOI: 10.1002/0471264180.or005.02. Available at: [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Available at: [Link]

  • McElvain, S. M., & Morris, C. E. (1951). Cyanoethylation. U.S. Patent 2,579,580.
  • Adamcik, J. A., & Miklasiewicz, E. J. (1961). Cyanoethylation. I. Weakly Basic Catalysts in the Reaction of Acrylonitrile with Active Methylene Compounds. Journal of Organic Chemistry, 26(11), 4437-4440.
  • ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. Available at: [Link]

  • ResearchGate. (n.d.). Solvent-Free Cyanoethylation of Selected Alcohols Using Amberlyst A-21 Polymer Resin. Available at: [Link]

  • American Chemical Society. (n.d.). The Chemistry of Acrylonitrile. I. Cyanoethylation of Active Methylene Groups. Journal of the American Chemical Society. Available at: [Link]

  • Feit, B. A., & Zilkha, A. (1963). Kinetics and Mechanism of the Cyanoethylation of Alcohols. Journal of Organic Chemistry, 28(2), 406-410.
  • ResearchGate. (n.d.). Cyanoethylations and Michael additions. VIII. The use of preformed enolate ions in Michael additions. Part I. Available at: [Link]

  • The Dow Chemical Company. (n.d.). THE Chemistry OF Acrylonitrile. Available at: [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • The Hebrew University of Jerusalem. (n.d.). Kinetics and Mechanism of the Cyanoethylation of Alcohols. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]

  • ResearchGate. (2019). How to purify organic compound?. Available at: [Link]

  • Mowry, D. T., & Ringwald, E. L. (1958). Hydrolysis of acrylonitrile-containing polymers. U.S. Patent 2,861,059.
  • MDPI. (n.d.). Optimization of Operating Conditions for CO2 Methanation Process Using Design of Experiments. Available at: [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Acidic Hydrolysis of Polyacrylonitrile: Effect of Neighboring Groups. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for 3-(Tert-Octylamino)Propionitrile. This document is designed for researchers, chemists, and process development professionals who are working with this compound and require guidance on achieving high purity. This compound is typically synthesized via the cyanoethylation of tert-octylamine with acrylonitrile.[1][2] This reaction, a specific type of Michael addition, is robust but can lead to a variety of impurities that must be removed to meet stringent quality specifications for downstream applications.[3][4]

This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, explains the chemical principles behind the recommended solutions, and offers detailed protocols for key procedures.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Impurity Identification
Q1: What are the primary impurities I should expect to find in my crude this compound?

A1: The impurity profile is largely dictated by the reaction conditions. The most common species include:

  • Unreacted Starting Materials: Residual tert-octylamine and acrylonitrile.

  • Bis-Adduct Side Product: N,N-bis(2-cyanoethyl)-tert-octylamine. This forms when a second molecule of acrylonitrile reacts with the product.

  • Acrylonitrile Polymers: Acrylonitrile can polymerize, especially in the presence of basic catalysts or upon heating, often resulting in a viscous or yellowish crude product.[2]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, particularly under strong acidic or basic workup conditions, which can form 3-(Tert-Octylamino)Propionamide or the corresponding carboxylic acid.[5][6][7]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is recommended for comprehensive analysis:

  • Gas Chromatography (GC): Excellent for separating and quantifying volatile components like unreacted tert-octylamine, acrylonitrile, and the main product. A flame ionization detector (FID) provides good sensitivity.

  • High-Performance Liquid Chromatography (HPLC): Ideal for less volatile impurities like the bis-adduct and hydrolysis products. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify unknown impurities by their unique chemical shifts and coupling patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. Look for the characteristic nitrile (C≡N) stretch around 2240-2260 cm⁻¹. The absence of a broad O-H or N-H stretch (from carboxylic acid or primary amine starting material) can indicate purity.

Purification Challenges
Q3: My crude product is a dark yellow or brownish color. What causes this and how can I remove it?

A3: A yellow to brown color is almost always due to the polymerization of excess acrylonitrile.[2] These polymers are typically high molecular weight and non-volatile.

  • Causality: The polymerization is often initiated by the basic amine reactant or catalyst. Using a minimal excess of acrylonitrile and maintaining moderate reaction temperatures (<60-70°C) can help minimize this.

  • Solution: The most effective method for removing these polymers is vacuum distillation . The desired this compound is a distillable liquid, while the polymers will remain in the distillation flask as a non-volatile residue.

Q4: How can I effectively remove unreacted tert-octylamine?

A4: Unreacted tert-octylamine is a common impurity. Its basicity provides a straightforward method for removal.

  • Causality: Tert-octylamine is a stronger base than the product, this compound (a secondary amine).

  • Solution: An aqueous acid wash is the preferred method. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, MTBE). Wash this solution with a dilute acid like 1 M hydrochloric acid or citric acid. The more basic tert-octylamine will be protonated to form a water-soluble salt, which partitions into the aqueous layer and is removed. The less basic product remains in the organic layer. Follow with a brine wash and dry the organic layer before solvent removal.

Q5: The bis-adduct impurity is difficult to separate by distillation. What are my options?

A5: The bis-adduct, N,N-bis(2-cyanoethyl)-tert-octylamine, has a higher boiling point than the desired product, but the difference may not be sufficient for simple distillation.

  • Causality: This impurity's structure is very similar to the product, leading to close physical properties. It forms when the product amine attacks another molecule of acrylonitrile.[8]

  • Solutions:

    • Fractional Vacuum Distillation: A distillation column with higher theoretical plates (e.g., a Vigreux or packed column) under a deep vacuum is required. This enhances the separation efficiency based on the boiling point difference.

    • Chromatography: If high purity is essential and distillation is insufficient, column chromatography on silica gel can be effective. However, aminonitriles can streak on acidic silica.[9] It is often necessary to use a solvent system containing a small amount of a basic modifier, like triethylamine (0.5-1%), to achieve good peak shape.

Q6: I suspect my product has partially hydrolyzed to the amide or carboxylic acid. How do I remove these?

A6: Hydrolysis products are non-volatile and more polar than the desired nitrile.

  • Causality: The nitrile group can undergo hydrolysis if exposed to water at high temperatures or under strong acidic/basic conditions for extended periods.[5][10]

  • Solutions:

    • Aqueous Base Wash: To remove the carboxylic acid, a wash with a dilute base like 1 M sodium bicarbonate will convert the acid to its water-soluble sodium salt, which can be extracted into the aqueous phase.

    • Distillation: Both the amide and carboxylic acid are significantly less volatile than the aminonitrile. Vacuum distillation will effectively leave these impurities behind in the distillation pot.

Key Experimental Protocols & Workflows

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving purity issues with this compound.

G cluster_0 1. Initial Analysis cluster_1 2. Impurity Identification & Strategy cluster_2 3. Purification & Final QC Start Crude Product GC_Analysis GC-FID Analysis Start->GC_Analysis Check volatiles HPLC_Analysis HPLC-UV/MS Analysis Start->HPLC_Analysis Check non-volatiles Identify_Impurity Identify Key Impurities GC_Analysis->Identify_Impurity HPLC_Analysis->Identify_Impurity Strategy_Amine Strategy: Acid Wash Identify_Impurity->Strategy_Amine Unreacted Amine? Strategy_Polymer Strategy: Distillation Identify_Impurity->Strategy_Polymer Color/Polymer? Strategy_BisAdduct Strategy: Fractional Distillation or Chromatography Identify_Impurity->Strategy_BisAdduct Bis-Adduct? Purification_Step Execute Purification Strategy_Amine->Purification_Step Strategy_Polymer->Purification_Step Strategy_BisAdduct->Purification_Step Final_QC Final Purity Check (GC/HPLC >99%) Purification_Step->Final_QC Success Pure Product Final_QC->Success

Caption: Troubleshooting workflow for purification.

Protocol 1: Purification by Acid Wash and Vacuum Distillation

This two-stage protocol is effective for removing the most common impurities: unreacted amine and acrylonitrile polymer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound (1 part) in a suitable organic solvent like ethyl acetate (5-10 parts).

  • Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Expertise Note: This step protonates the basic tert-octylamine, rendering it water-soluble. The secondary amine product is significantly less basic and remains in the organic phase.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Place the concentrated crude oil in the distillation flask.

  • Execution: Apply vacuum and gently heat the flask. Collect the fraction that distills at the correct temperature and pressure for this compound. Discard any initial low-boiling fractions and leave the high-boiling (likely colored) residue in the flask.

    • Trustworthiness Check: Confirm the purity of the collected fraction by GC analysis. The main peak should be >99%.

Reaction and Side-Product Formation

The diagram below illustrates the desired reaction and the formation pathways of key impurities.

reaction_pathway Amine Tert-Octylamine Product This compound Amine->Product Desired Reaction (Michael Addition) Acn Acrylonitrile Acn->Product Desired Reaction (Michael Addition) BisAdduct N,N-bis(2-cyanoethyl) -tert-octylamine Acn->BisAdduct Side Reaction 1 Polymer Polyacrylonitrile Acn->Polymer Side Reaction 2 (Base/Heat) Product->BisAdduct Side Reaction 1 Hydrolysis Amide / Carboxylic Acid Product->Hydrolysis Degradation (H₂O, Acid/Base)

Caption: Synthesis and impurity formation pathways.

Data Summary Table

The physical properties of the product and key impurities are crucial for designing purification strategies, especially distillation.

CompoundMolecular Wt. ( g/mol )Boiling Point (°C)Key Characteristics
This compound 182.31[]High (Requires Vacuum)Desired Product, Liquid[12]
Tert-Octylamine129.26~140 °CBasic, Volatile Starting Material
Acrylonitrile53.0677 °CVolatile, Prone to Polymerization
N,N-bis(2-cyanoethyl)-tert-octylamine235.37Higher than ProductKey Process-Related Impurity
PolyacrylonitrileVariable (High)Non-VolatileSolid/Viscous Polymer

References

  • THE HYDROLYSIS OF PROPIONITRILE IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. Canadian Science Publishing.
  • THE HYDROLYSIS OF PROPIONITRILE IN CONCENTRATED SOLUTIONS OF MINERAL ACIDS. Canadian Science Publishing.
  • The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.
  • Preventing degradation of aminonitriles during workup and purific
  • Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research.
  • Cyanoethyl
  • Michael addition reaction. Wikipedia.
  • Cyanoethyl
  • CAS 86375-28-2 this compound. BOC Sciences.
  • This compound. CymitQuimica.
  • The Michael Addition Reaction and Conjug

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Technical Support Center: Purity Enhancement of 3-(Tert-Octylamino)propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(Tert-Octylamino)propionitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this compound. Our focus is on providing practical, in-depth solutions grounded in chemical principles to help you achieve high-purity material essential for your research and development endeavors.

Part 1: Troubleshooting Common Purity Issues

This section addresses the most frequent problems observed after the initial synthesis of this compound, which is typically prepared via a Michael addition (cyanoethylation) of tert-octylamine with acrylonitrile.[1]

Issue 1: Significant amount of unreacted tert-octylamine remains in the crude product.
  • Question: My post-reaction analysis (GC or ¹H NMR) shows a high percentage of residual tert-octylamine. What is causing this and how can I remove it?

  • Answer:

    • Root Cause Analysis: Incomplete conversion is the primary reason. The cyanoethylation of sterically hindered secondary amines like tert-octylamine can be sluggish.[2] Potential causes include:

      • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier was not sufficiently overcome.

      • Catalyst Inefficiency: While the reaction can proceed without a catalyst, it is often slow.[2] The presence of a weak acid or base catalyst can be crucial, but its effectiveness can be hampered by impurities or inappropriate choice.

      • Molar Ratio: Using a 1:1 molar ratio of reactants can lead to incomplete conversion, especially if some acrylonitrile is lost to polymerization.

    • Troubleshooting & Resolution:

      • Reaction Optimization:

        • Extend Reaction Time/Increase Temperature: Monitor the reaction progress by taking aliquots over time. Gradually increase the temperature, but be cautious of acrylonitrile polymerization, which can be exothermic.[3]

        • Adjust Molar Ratio: Use a slight excess of acrylonitrile (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

      • Post-Synthesis Purification (Acid Wash):

        • Principle: Tert-octylamine is a basic compound. By washing the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl or 1M citric acid), the basic tert-octylamine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. This compound is also basic but may be less so, allowing for selective extraction.

        • Caution: The desired product can also be protonated. It is crucial to follow the acid wash with a neutralization step (e.g., washing with saturated sodium bicarbonate solution) and a brine wash to remove residual water before drying the organic phase.

Issue 2: Presence of a higher molecular weight impurity, likely bis(2-cyanoethyl)-tert-octylamine.
  • Question: I've identified an impurity with a mass corresponding to the addition of two acrylonitrile units to my starting amine. How can this be avoided and removed?

  • Answer:

    • Root Cause Analysis: This side product, bis(2-cyanoethyl)-tert-octylamine, arises from the dicyanoethylation of any primary amine impurities present in the tert-octylamine starting material. While tert-octylamine itself is a secondary amine, commercial sources may contain primary amine isomers. Alternatively, if the starting material was intended to be a primary amine, this indicates over-alkylation.

    • Troubleshooting & Resolution:

      • Starting Material Purity: Before starting the synthesis, verify the purity of the tert-octylamine using GC-MS or NMR to ensure it is free from primary amine contaminants.

      • Control Stoichiometry: Carefully controlling the stoichiometry by adding the acrylonitrile dropwise to the amine can help minimize over-alkylation.

      • Purification by Vacuum Distillation: this compound has a high boiling point. The bis-cyanoethylated impurity will have a significantly higher boiling point. Fractional vacuum distillation is a highly effective method to separate these compounds.[4][5] By carefully controlling the pressure and temperature, you can selectively distill the desired product, leaving the heavier impurity behind.[6][7]

Issue 3: The isolated product is an oil and appears discolored (yellow to brown).
  • Question: My final product is a discolored oil, suggesting impurities. What causes this and how can I decolorize it?

  • Answer:

    • Root Cause Analysis:

      • Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of heat, light, or basic catalysts, leading to colored oligomeric impurities.[3]

      • Oxidation: Amines are susceptible to air oxidation, which can form colored impurities over time.

    • Troubleshooting & Resolution:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Heat the mixture gently with stirring for 15-30 minutes. The colored impurities will adsorb onto the surface of the carbon.[8]

      • Filtration: Filter the mixture while hot (if a solvent with temperature-dependent solubility is used) through a pad of Celite® or a fine filter paper to remove the activated carbon.

      • Solvent Removal: Remove the solvent under reduced pressure to recover the decolorized product.

      • Inert Atmosphere: To prevent oxidation during the reaction and workup, consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for final purification to achieve >99% purity?

A1: For a high-boiling liquid like this compound, fractional vacuum distillation is the most effective and scalable method for achieving high purity.[5] It excels at separating compounds with different boiling points, such as unreacted starting materials, the desired product, and higher-boiling side products.[4]

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization is primarily used for purifying solids.[8][9][10][11] Since this compound is typically an oil at room temperature, standard recrystallization is not feasible. However, it might be possible to convert the amine to a crystalline salt (e.g., a hydrochloride or oxalate salt), recrystallize the salt, and then neutralize it to recover the pure free amine.[12] This adds extra steps but can be very effective if distillation is not an option.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. It can separate the product from starting materials and byproducts, and the mass spectrum helps in their identification.[13][14]

  • Quantitative Nuclear Magnetic Resonance (qNMR): An excellent method for determining absolute purity without requiring a reference standard of the impurities.[15][16][17] By integrating the signals of the product against a certified internal standard of known concentration, a highly accurate purity value can be calculated.[18]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can provide excellent separation.

Q4: My NMR spectrum looks clean, but the GC analysis shows multiple peaks. Why?

A4: This discrepancy often arises because NMR may not be sensitive enough to detect minor impurities if their peaks are small or overlap with the main product or solvent signals. GC, on the other hand, is a highly sensitive separation technique that can often detect impurities at much lower levels.[14] It's also possible that some impurities are not visible in ¹H NMR if they lack protons or have signals in crowded regions.

Part 3: Detailed Protocols & Data

Protocol 1: Purification by Vacuum Distillation

This protocol assumes the crude product has undergone a basic workup to remove acidic impurities.

  • Setup: Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be lowered gradually to avoid bumping. A typical target pressure for this type of compound might be in the range of 1-10 mmHg.

  • Heating: Begin heating the distillation flask once the target pressure is stable. Use a heating mantle with a stirrer.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction. This will likely contain residual solvents and any lower-boiling impurities.

    • Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the working pressure.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities.

  • Analysis: Analyze all collected fractions by GC or NMR to confirm purity.

Parameter Typical Value / Guideline Rationale
Pressure 1-10 mmHgLowers the boiling point to prevent thermal decomposition.[7]
Distillation Flask Temp. Variable (monitor)Should be ~20-30 °C higher than the vapor temperature.
Vapor Temperature Monitor for stable plateauA stable temperature indicates a pure fraction is distilling.
Condenser Water CoolTo efficiently condense the product vapor.
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
  • Prepare Internal Standard Stock: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.

  • Prepare Sample: Accurately weigh a sample of your purified this compound into an NMR tube.

  • Add Standard: Accurately add a known volume of the internal standard stock solution to the NMR tube.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).[17]

  • Process Data: Integrate a well-resolved signal from the product and a signal from the internal standard.

  • Calculate Purity: Use the following formula to calculate the weight % purity:[18] Purity (%) = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • x = analyte (product)

    • std = internal standard

Part 4: Visualized Workflow

Systematic Approach to Purity Enhancement

The following diagram outlines a logical workflow for troubleshooting and improving the purity of your synthesized this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Purification cluster_final Final Analysis & Approval Start Crude Product Post-Synthesis Analysis Analyze Crude by GC/NMR Start->Analysis Check_Reactants Unreacted Starting Materials Present? Analysis->Check_Reactants Purity < Target Check_SideProducts Side Products (e.g., Bis-Adduct) Present? Check_Reactants->Check_SideProducts No AcidWash Perform Acid Wash Check_Reactants->AcidWash Yes Check_Color Product Discolored? Check_SideProducts->Check_Color No Distillation Fractional Vacuum Distillation Check_SideProducts->Distillation Yes Charcoal Activated Carbon Treatment Check_Color->Charcoal Yes FinalAnalysis Analyze Final Product (qNMR, GC-MS) Check_Color->FinalAnalysis No AcidWash->Check_SideProducts Distillation->Check_Color Charcoal->FinalAnalysis PureProduct Product Meets Purity Spec (>99%) FinalAnalysis->PureProduct Yes Review Review Process & Re-Purify FinalAnalysis->Review No Review->Distillation

Caption: A decision-making workflow for purifying this compound.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. [Link]

  • University of South Florida. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Cui, M., & Liu, Y. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 423-434. [Link]

  • JEOL. (2017). Quantitative NMR Spectroscopy. [Link]

  • Quora. (n.d.). Why do we use NMR spectroscopy in purity analysis?[Link]

  • Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344. [Link]

  • Reddit. (2022). Purification of aminonitrile. r/Chempros. [Link]

  • Chromatography Forum. (2014). tertiary amines by GC-MS. [Link]

  • T.JIS. (2026). High Vacuum Distillation: A Comprehensive Guide. [Link]

  • National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. [Link]

  • Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 11(11), 1361. [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Busch. (n.d.). Vacuum Distillation. [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?[Link]

  • Nichols, L. (2022). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. [Link]

  • MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28.26. [Link]

  • Wikipedia. (n.d.). Cyanoethylation. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]

  • Buc, S. R. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses, 27, 3. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Organic Letters, 4(4), 553-555. [Link]

  • BASF AG. (1994). U.S. Patent No. 5,334,745. U.S.
  • Rajasekaran, A., & Thanuja, J. P. (2014). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 26(20), 6701-6708. [Link]

  • Ciba-Geigy Corporation. (1966). U.S. Patent No. 3,231,601. U.S.

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Technical Support Center: 3-(Tert-Octylamino)Propionitrile Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Tert-Octylamino)Propionitrile. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experimental workflows focused on the degradation of this compound.

Introduction

This compound is a molecule of interest in various research and development sectors. Understanding its stability and degradation pathways is crucial for assessing its environmental fate, metabolic profile, and potential toxicological implications. This guide addresses common questions and challenges encountered during the investigation of its degradation.

Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?

Based on the chemical structure, which features a nitrile group and a tertiary alkylamine, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This process can proceed through a two-step mechanism, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[1][2] Alternatively, direct hydrolysis to the carboxylic acid can occur.[3]

  • Oxidation: The tertiary amine group can be susceptible to oxidation. Additionally, while the nitrile group itself is generally robust, the adjacent alkyl chain could potentially undergo oxidation, although this is less common.[4]

  • Biodegradation: In environmental or biological systems, enzymatic degradation is a significant pathway for nitriles.[5][6] Enzymes such as nitrilases can directly convert the nitrile to a carboxylic acid and ammonia, while nitrile hydratases and amidases work in tandem to first form the amide and then the carboxylic acid.[3][7][8]

Troubleshooting Experimental Issues
Q2: I am observing incomplete hydrolysis of this compound in my experiments. How can I drive the reaction to completion?

Incomplete hydrolysis is a common issue. Several factors can influence the reaction rate and equilibrium.

Troubleshooting Steps:

  • Reaction Conditions:

    • pH: For acid-catalyzed hydrolysis, ensure a sufficiently low pH (e.g., using strong acids like HCl or H₂SO₄). For base-catalyzed hydrolysis, use a strong base like NaOH or KOH. The rate of hydrolysis is pH-dependent.[1]

    • Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. However, be cautious of potential side reactions or degradation of the parent compound at excessive temperatures.[9]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. It's advisable to perform a time-course study to determine the optimal reaction time.

  • Reagent Concentration:

    • Increasing the concentration of the acid or base catalyst can enhance the reaction rate.

  • Solvent:

    • The choice of solvent can impact the solubility of the reactants and the reaction kinetics. Ensure this compound is fully dissolved in the reaction medium.

Experimental Protocol: Monitoring Hydrolysis via HPLC

A robust method to track the progress of your hydrolysis reaction is High-Performance Liquid Chromatography (HPLC).

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

By analyzing aliquots of your reaction mixture at different time points, you can quantify the disappearance of the starting material and the appearance of the degradation products.

Q3: I am trying to identify the degradation products of this compound, but my analytical results are ambiguous. What techniques are best suited for this?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of degradation products.[10]

Recommended Analytical Workflow:

  • Separation (LC or GC):

    • Liquid Chromatography (LC): Ideal for separating polar, non-volatile degradation products like the corresponding amide and carboxylic acid.

    • Gas Chromatography (GC): Suitable if the degradation products are volatile or can be derivatized to increase their volatility.

  • Identification (MS and NMR):

    • Mass Spectrometry (MS): Coupling LC or GC with a mass spectrometer (LC-MS or GC-MS) provides molecular weight information and fragmentation patterns, which are crucial for preliminary identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact structure of isolated degradation products. Techniques like COSY and HMQC can help in assigning the complete chemical structure.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

G parent This compound amide 3-(Tert-Octylamino)Propionamide parent->amide Hydrolysis (Step 1) / Nitrile Hydratase acid 3-(Tert-Octylamino)Propionic Acid parent->acid Direct Hydrolysis / Nitrilase amide->acid Hydrolysis (Step 2) / Amidase

Caption: Proposed hydrolytic degradation pathways of this compound.

G parent This compound oxidized_amine N-Oxide Derivative parent->oxidized_amine Oxidation oxidized_alkyl Hydroxylated Alkyl Chain parent->oxidized_alkyl Oxidation

Caption: Potential oxidative degradation pathways of this compound.

References
  • (PDF) Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation - ResearchGate. Available at: [Link]

  • Nitrile Hydrolases | Request PDF - ResearchGate. Available at: [Link]

  • Nitrile - Wikipedia. Available at: [Link]

  • Impact of Nitriles on Bacterial Communities - Frontiers. Available at: [Link]

  • Allyl nitrile: Toxicity and health effects - PMC. Available at: [Link]

  • 3-(Octylamino)propiononitrile | C11H22N2 | CID 122399 - PubChem - NIH. Available at: [Link]

  • Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21 - PubMed. Available at: [Link]

  • Biotransformation by enzymes of the nitrile metabolism. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed. Available at: [Link]

  • Metabolism of 3,3'-iminodipropionitrile and deuterium-substituted analogs: potential mechanisms of detoxification and activation - PubMed. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]

  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. Available at: [Link]

  • Propionitrile | CH3CH2CN | CID 7854 - PubChem - NIH. Available at: [Link]

  • 3-(Methylnitrosoamino)propanenitrile | C4H7N3O | CID 62163 - PubChem. Available at: [Link]

  • US5334745A - Preparation of 3-aminopropionitriles - Google Patents.
  • US3876691A - Process for the hydrolysis of nitriles - Google Patents.
  • 3-(Octylamino)propanenitrile - CAS Common Chemistry. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. Available at: [Link]

  • (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Available at: [Link]

  • Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21 - PMC - NIH. Available at: [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams. Available at: [Link]

  • Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. - Filo. Available at: [Link]

  • 3-(Ethylamino)propionitrile | C5H10N2 | CID 248961 - PubChem. Available at: [Link]

  • 3-(Butylamino)propionitrile | C7H14N2 | CID 136495 - PubChem - NIH. Available at: [Link]

  • Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry - MDPI. Available at: [Link]

  • Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation - ResearchGate. Available at: [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed. Available at: [Link]

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Preventing polymerization during 3-(Tert-Octylamino)Propionitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Acrylonitrile Polymerization

Welcome to the technical support center for the synthesis of 3-(Tert-Octylamino)Propionitrile. As Senior Application Scientists, we understand the challenges researchers face in the lab. This guide is designed to provide you with in-depth, field-proven insights to successfully navigate the primary side reaction in this synthesis: the unwanted polymerization of acrylonitrile.

The synthesis of this compound is an Aza-Michael addition (a type of cyanoethylation), where tert-octylamine is added across the double bond of acrylonitrile.[1][2] While elegant, this reaction is often plagued by the inherent reactivity of acrylonitrile, an α,β-unsaturated nitrile that is highly susceptible to polymerization.[3] This guide explains the mechanisms behind this issue and provides robust, actionable solutions.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses issues as they might appear during your experiment.

Question: My reaction mixture rapidly became viscous and solidified shortly after adding the amine. What happened and can I salvage it?

Answer: This is a classic sign of runaway polymerization of acrylonitrile. Unfortunately, once the reaction has solidified into a polymer block (polyacrylonitrile), it is irreversible and cannot be salvaged. The focus must now be on understanding the cause to prevent it in future attempts.

There are two likely culprits for such rapid polymerization:

  • Anionic Polymerization: Acrylonitrile is highly susceptible to base-catalyzed anionic polymerization.[3][4] Your reactant, tert-octylamine, is a base. If added too quickly, or if the reaction temperature is not adequately controlled, the amine can initiate a chain reaction where acrylonitrile molecules add to each other instead of reacting with the amine. This process is often extremely fast and exothermic, leading to the rapid solidification you observed.[5]

  • Free-Radical Polymerization: If your acrylonitrile or solvent was contaminated with peroxide impurities, or if the reaction was exposed to excessive heat or UV light, a free-radical polymerization may have been initiated.[6] This is often less instantaneous than anionic polymerization but can be equally destructive.

Question: My reaction is slowly turning yellow and becoming more viscous over time. What should I do?

Answer: This indicates the onset of polymerization at a more controlled rate. You may still be able to salvage the reaction if you act quickly. The yellow color is often characteristic of forming polyacrylonitrile.

Immediate Corrective Actions:

  • Drastically Reduce Temperature: Immediately place the reaction vessel in an ice bath to slow down the polymerization kinetics. Most polymerization reactions are highly temperature-dependent.

  • Introduce an Inhibitor: If you have it on hand, add a small amount of a free-radical inhibitor like hydroquinone (HQ) or its monomethyl ether (MEHQ). This can quench a developing free-radical chain reaction.[7]

  • Dilute the Reaction: Adding more of an inert, cool solvent can help dissipate heat and reduce the effective concentration of the monomer, slowing the rate of polymerization.

If these steps stabilize the reaction, you may be able to proceed. However, be aware that the final product will likely be contaminated with oligomers, requiring more rigorous purification.

Frequently Asked Questions (FAQs): Prevention & Best Practices

Proactive prevention is the most effective strategy for a successful synthesis.

Question: What are the primary causes of polymerization during the cyanoethylation of tert-octylamine?

Answer: Polymerization is triggered by initiators that create a reactive species from an acrylonitrile monomer, which then propagates. The key causes are:

  • Base-Initiation (Anionic): The tert-octylamine reactant itself can act as the initiator. This is a significant risk, as the desired reaction and the primary side-reaction are catalyzed by the same reagent.[5]

  • Heat: Exothermic reactions that are not properly cooled can lead to thermal auto-initiation of polymerization. The Michael addition itself is exothermic.[3][5]

  • Contaminants: Peroxides, often found in aged ether-based solvents (like THF or Dioxane), are potent free-radical initiators.[6] Contamination from strong acids or bases can also trigger ionic polymerization.[3]

  • Light: UV light can provide the energy to initiate free-radical polymerization. Reactions should be shielded from direct light.[6]

Question: Should I remove the storage inhibitor (e.g., MEHQ) from the acrylonitrile before my reaction?

Answer: This is a critical decision with trade-offs.

  • Removing the Inhibitor: Commercial acrylonitrile is stabilized with inhibitors like MEHQ (typically 35-45 ppm).[8] Removing it, for instance by passing it through a column of basic alumina, yields a highly pure monomer that can lead to faster reaction rates and a cleaner product.[6]

  • The Risk: Once the inhibitor is removed, the acrylonitrile is extremely prone to polymerization and must be used immediately .[6] It should never be stored inhibitor-free. Heating during distillation to remove inhibitors is particularly hazardous and should be avoided.[6]

  • Recommendation: For most applications, it is safer to use the acrylonitrile with its storage inhibitor present and compensate with slightly longer reaction times or gentle heating. Alternatively, one can add a controlled amount of a fresh inhibitor to the reaction mixture.

Question: What inhibitors can I add directly to my reaction, and at what concentration?

Answer: Adding a dedicated inhibitor to the reaction vessel before adding the acrylonitrile is a highly effective preventative measure. Phenolic inhibitors are excellent free-radical scavengers.[7]

InhibitorTypeRecommended ConcentrationKey Considerations
Hydroquinone (HQ) Free-Radical100 - 500 ppmEffective, but can sometimes complicate purification.[7]
MEHQ (Monomethyl ether of hydroquinone) Free-Radical100 - 500 ppmThe most common stabilizer; less likely to interfere than HQ.[8]
Phenothiazine (PTZ) Free-Radical100 - 500 ppmA highly effective inhibitor, often used in industrial settings.

Note: Phenolic inhibitors like HQ and MEHQ require the presence of dissolved oxygen to function effectively as radical traps.[8] While running reactions under an inert atmosphere (like Nitrogen or Argon) is good practice to prevent peroxide formation in solvents, ensure the inhibited monomer has had some exposure to air so that sufficient oxygen is dissolved for the inhibitor to be active.[8]

Question: What are the optimal reaction conditions to prevent polymerization?

Answer: A successful synthesis relies on controlling the reaction environment.

  • Temperature Control: Maintain a low temperature, especially during the addition of the amine. Start the reaction at 0°C using an ice bath and allow it to warm slowly to room temperature only after the initial exothermic addition is complete.

  • Controlled Reagent Addition: Add the tert-octylamine to the acrylonitrile solution dropwise using an addition funnel. This prevents localized high concentrations of the base and allows for better heat dissipation.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents the formation of solvent peroxides that can initiate free-radical polymerization.[3]

  • Solvent Purity: Use pure, dry, and (if applicable) peroxide-free solvents. Test solvents like THF for peroxides before use.

  • Use of Inhibitors: As discussed, add a suitable inhibitor like MEHQ to the reaction mixture at the outset.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the competing polymerization side reaction.

G cluster_conditions Reaction Triggers Reactant Reactant Product Product SideProduct SideProduct Condition Condition A tert-Octylamine p1 A->p1 B Acrylonitrile B->p1 p2 B->p2 C This compound D Polyacrylonitrile (Unwanted Polymer) p1->C  Desired Path (Aza-Michael Addition) p2->D  Side Reaction (Anionic or Free-Radical Polymerization) T Excess Heat T->p2 Initiates Base High Base Conc. Base->p2 Initiates Imp Impurities (e.g., Peroxides) Imp->p2 Initiates

Caption: Desired reaction vs. unwanted polymerization.

Troubleshooting Workflow

Use this decision tree if you encounter problems during your synthesis.

G Start Experiment Start: Mix Reagents CheckVisc Is reaction mixture becoming viscous or solidifying? Start->CheckVisc Cool ACTION: Immediately cool in ice bath CheckVisc->Cool Yes Continue Continue Monitoring CheckVisc->Continue No AddInhibitor ACTION: Add 100-500 ppm free-radical inhibitor (e.g., HQ) Cool->AddInhibitor Proceed Proceed with caution, monitor closely AddInhibitor->Proceed Stop STOP: Reaction is likely lost. Review protocol for next attempt. Proceed->Stop If condition worsens Review Focus on: - Slower amine addition - Lower starting temp - Pre-addition of inhibitor Stop->Review

Caption: Troubleshooting workflow for polymerization.

Validated Experimental Protocol

This protocol incorporates best practices to minimize polymerization risk.

Materials:

  • tert-Octylamine (1.0 eq)

  • Acrylonitrile (1.1 eq, stabilized with MEHQ)

  • Methanol (or other suitable solvent), anhydrous

  • Hydroquinone (HQ) or MEHQ (~200 ppm based on acrylonitrile mass)

  • Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, and nitrogen inlet.

Procedure:

  • System Setup: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Allow to cool to room temperature under a gentle stream of nitrogen.

  • Inhibitor Addition: To the reaction flask, add the acrylonitrile, the solvent (methanol), and the additional inhibitor (HQ or MEHQ). Begin stirring.

  • Temperature Control: Cool the stirred solution to 0°C using an ice/water bath.

  • Controlled Amine Addition: Load the tert-octylamine into the dropping funnel. Add it dropwise to the cold acrylonitrile solution over a period of 30-60 minutes. It is critical to monitor the internal temperature and ensure it does not rise significantly.

  • Reaction Progression: Once the addition is complete, maintain the reaction at 0°C for another hour. Then, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

References
  • Nufarm. Polymerization Inhibitors for Acrylonitrile. 4

  • BenchChem. Preventing polymerization of acrylonitrile derivatives during reaction. 6

  • INEOS Group. Acrylonitrile. 8

  • Applied Analytics. Acrylonitrile Chemical Analysis.

  • University of Windsor. Acrylonitrile - DESIGNATED SUBSTANCE. 3

  • BenchChem. Technical Support Center: Troubleshooting Michael Additions with 3-Methyl-2-cyclopenten-1-one. 9

  • PubChem - NIH. 3-(Octylamino)propiononitrile. 10

  • Sigma-Aldrich. SAFETY DATA SHEET - tert-Octylamine. 11

  • Fisher Scientific. SAFETY DATA SHEET - 3-Aminopropionitrile. 12

  • Fisher Scientific. SAFETY DATA SHEET - Propionitrile. 13

  • Sigma-Aldrich. SAFETY DATA SHEET - Acrylonitrile. 14

  • RSC Publishing. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. 7

  • Chemistry Steps. Michael Addition Reaction Mechanism. 15

  • Organic Reactions. Cyanoethylation. 5

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. 16

  • Wikipedia. Michael addition reaction. 1

  • Google Patents. US2579580A - Cyanoethylation. 17

  • YouTube. Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough). 18

  • Wikipedia. Cyanoethylation. 2

  • YouTube. Michael addition example reactions. 19

Sources

Technical Support Center: Catalyst Selection for Efficient Cyanoethylation of Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the cyanoethylation of sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Hindered Amines

Cyanoethylation, the addition of a nucleophile to acrylonitrile, is a fundamental reaction for introducing a β-cyanoethyl group, a versatile synthon in organic chemistry.[1] While primary and less hindered secondary amines often react readily, their sterically encumbered counterparts present a significant kinetic barrier.[2] The bulky substituents surrounding the nitrogen atom impede the approach of acrylonitrile, leading to sluggish or non-existent reactions under standard conditions.

Successful cyanoethylation of these challenging substrates hinges on the judicious selection of a catalyst capable of overcoming this steric hindrance without promoting undesirable side reactions. This guide provides a comprehensive overview of catalyst selection, detailed troubleshooting protocols, and frequently asked questions to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for hindered amines?

Steric hindrance around the nitrogen atom dramatically reduces its nucleophilicity. A catalyst is essential to activate either the amine or, more commonly, the acrylonitrile Michael acceptor, to facilitate the reaction. For hindered amines, the catalyst's role is not just to accelerate the reaction, but to enable it to proceed at all under reasonable conditions.[2] The right catalyst can effectively lower the activation energy of the reaction, allowing the nucleophilic attack to occur despite the steric congestion.

Q2: What are the main classes of catalysts used for this reaction?

Catalysts for the cyanoethylation of amines can be broadly categorized as acidic or basic.[2]

  • Acid Catalysts: These are most effective for aromatic and sterically hindered amines. They function by coordinating to the nitrile group of acrylonitrile, which increases the electrophilicity of the β-carbon and makes it more susceptible to attack by the weakly nucleophilic hindered amine.[2] Prominent examples include Brønsted acids like acetic acid and Lewis acids like cupric acetate (Cu(OAc)₂) and zinc chloride (ZnCl₂).[2][3]

  • Basic Catalysts: Generally used for less hindered amines and other nucleophiles like alcohols, basic catalysts work by deprotonating the nucleophile, thereby increasing its reactivity.[2][4] For hindered amines, this approach is typically less effective because the steric hindrance that lowers nucleophilicity also makes the N-H bond less accessible for deprotonation.

Q3: For a highly hindered secondary amine, what is the best starting point for catalyst selection?

For sterically hindered aromatic and aliphatic amines, cupric acetate (Cu(OAc)₂) is widely regarded as the catalyst of choice.[2][5] Its effectiveness stems from its ability to coordinate with both the amine and acrylonitrile, bringing them into proximity and activating the acrylonitrile for nucleophilic attack. This mechanism is less sensitive to steric bulk compared to other catalysts.[2] Unlike catalysts that favor the formation of di-cyanoethylated products, cupric acetate is highly selective for mono-cyanoethylation, even with an excess of acrylonitrile.[2]

Q4: What are the primary side reactions to be aware of?

The most common side reactions in cyanoethylation are:

  • Di-cyanoethylation: Primary amines have two active hydrogens and can react with a second molecule of acrylonitrile. This is less of a concern with secondary amines but can be promoted by certain catalysts like cuprous chloride.[2]

  • Polymerization of Acrylonitrile: Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[6] This results in the formation of a solid polymer and consumption of the reagent.

  • Hydrolysis of Acrylonitrile: In the presence of water, particularly under acidic or basic conditions, acrylonitrile can hydrolyze to acrylamide or acrylic acid.

  • Retro-Michael Reaction: The cyanoethylation reaction is reversible. Under certain conditions, particularly with heating, the product can revert to the starting materials.

Q5: How can I monitor the progress of my reaction?

Reaction progress can be effectively monitored by a few analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of the starting amine and the appearance of the more polar product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for monitoring the reaction. It can provide quantitative data on the consumption of starting materials and the formation of the product, as well as help identify any side products.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring a wide range of amines and their products, especially those that are not sufficiently volatile for GC.[9][10] It is particularly useful for quantitative analysis of reaction kinetics.

Troubleshooting Guide

This section addresses common problems encountered during the cyanoethylation of hindered amines.

Problem 1: Low or No Conversion

Question: I have set up my reaction with a hindered secondary amine, acrylonitrile, and a catalyst, but after several hours, TLC/GC-MS analysis shows mostly unreacted starting material. What should I do?

Causality & Solution Workflow:

G

Low Conversion Troubleshooting Workflow

  • Step-by-Step Guidance:

    • Verify Catalyst Choice: As highlighted, cupric acetate is often the most effective catalyst for hindered amines.[2] If you are using a generic acid or base catalyst like acetic acid or triethylamine, it may not be potent enough.

    • Increase Temperature: The activation energy for the reaction of hindered amines is high. Gently increasing the reaction temperature (e.g., in 10-20 °C increments) can significantly increase the reaction rate. For low-boiling reactants, consider using a sealed tube or a microwave reactor to safely reach higher temperatures.[3][11]

    • Increase Catalyst Loading: While catalytic amounts are ideal, challenging substrates may require higher catalyst loadings (e.g., 10-20 mol%).

    • Check Solvent: Ensure your solvent is appropriate. While some reactions can be run neat, a high-boiling, polar aprotic solvent like DMF or DMSO can sometimes facilitate the reaction.

    • Confirm Reagent Quality: Ensure your acrylonitrile has not polymerized and that your amine is pure.

Problem 2: Formation of a Solid Precipitate (Polymerization)

Question: My reaction mixture has turned into a thick slurry or solid, and I suspect the acrylonitrile has polymerized. How can I prevent this?

Causality & Solution:

Acrylonitrile polymerization is typically initiated by bases, light, or heat.[6]

  • Slow Addition of Acrylonitrile: Instead of adding all the acrylonitrile at the beginning of the reaction, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of acrylonitrile low, minimizing polymerization.

  • Use an Inhibitor: Acrylonitrile is often supplied with a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ). For particularly sensitive reactions, adding a small amount of a radical inhibitor like hydroquinone can be beneficial, especially if high temperatures are required.[11]

  • Avoid Strong Bases: If your protocol allows, avoid strong basic catalysts, as they are potent initiators of anionic polymerization.[6]

  • Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Problem 3: Formation of Multiple Products (Di-cyanoethylation)

Question: I am working with a primary hindered amine and obtaining a mixture of mono- and di-cyanoethylated products. How can I improve selectivity for the mono-adduct?

Causality & Solution:

Primary amines have two reactive N-H bonds. After the first addition, the resulting secondary amine can react again.

  • Control Stoichiometry: Use a molar excess of the amine relative to acrylonitrile (e.g., 2-3 equivalents of amine to 1 equivalent of acrylonitrile). This statistically favors the mono-addition.

  • Catalyst Choice: As mentioned, cupric acetate is known to strongly favor mono-cyanoethylation.[2] In contrast, cuprous chloride can promote the formation of the di-adduct.[2]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the second addition may have a higher activation energy.

Catalyst Comparison for Hindered Amines

Catalyst SystemTypical SubstratesAdvantagesDisadvantagesKey Considerations
Cupric Acetate (Cu(OAc)₂) Sterically hindered aliphatic and aromatic aminesExcellent for mono-cyanoethylation; effective for hindered substrates; relatively short reaction times.[2]Costlier than simple acids; requires removal of copper salts during workup.The catalyst of choice for difficult substrates.[2][5]
Acetic Acid (AcOH) Less hindered aromatic aminesInexpensive; easy to remove.Often ineffective for sterically hindered amines; may require high temperatures and long reaction times.[2]Good starting point for less challenging aromatic amines.
Cuprous Chloride (CuCl) Aromatic aminesCan be more active than acetic acid alone.Often leads to mixtures of mono- and di-cyanoethylated products.[2]Use with caution when mono-selectivity is desired.
Silica-Alumina Aromatic aminesHeterogeneous catalyst, allowing for easy separation.[12]May require high temperatures (100-175 °C); catalyst preparation may be necessary.[12]A good option for continuous flow processes or simplified workup.
Phase-Transfer Catalysts (PTC) Amines in biphasic systemsCan be effective in certain systems; mild reaction conditions.Requires a two-phase system; catalyst selection is crucial.Consider for substrates with unique solubility properties.

General Experimental Protocol: Cupric Acetate-Catalyzed Cyanoethylation of a Hindered Secondary Amine

This protocol is a general guideline and should be optimized for your specific substrate.

Safety First: Acrylonitrile is flammable, toxic, and a suspected carcinogen. All operations must be performed in a well-ventilated chemical fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves (e.g., butyl rubber).[13]

Materials:

  • Hindered secondary amine (1.0 eq)

  • Acrylonitrile (1.1 - 1.5 eq)

  • Cupric Acetate (Cu(OAc)₂) (0.05 - 0.10 eq)

  • Solvent (e.g., ethanol, toluene, or neat)

  • Hydroquinone (optional, as inhibitor)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the hindered secondary amine, solvent (if used), and cupric acetate.

  • If desired, add a catalytic amount of hydroquinone.

  • Begin stirring and heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Slowly add the acrylonitrile to the reaction mixture via a dropping funnel or syringe pump over 1-2 hours.

  • Monitor the reaction by TLC or GC until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: a. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. b. Wash the organic layer with aqueous ammonia or an EDTA solution to remove copper salts. c. Wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Mechanism of Cupric Acetate Catalysis:

The precise mechanism is believed to involve the formation of a complex between the copper(II) ion, the amine, and acrylonitrile. This coordination brings the reactants into close proximity and activates the acrylonitrile, lowering the energy barrier for the nucleophilic attack by the hindered amine.[2]

G

Cupric Acetate Catalysis Pathway

Scale-Up Considerations

Transitioning from a lab-scale reaction to a pilot plant or manufacturing scale introduces new challenges.[14]

  • Thermal Management: The cyanoethylation reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and control side product formation.[15]

  • Mixing: Ensuring homogenous mixing of the reactants and catalyst is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots" or areas of high acrylonitrile concentration, promoting polymerization.

  • Reagent Addition: The controlled, slow addition of acrylonitrile becomes even more critical at scale to maintain safety and selectivity.

  • Workup and Purification: The removal of catalyst residues and purification of the product may require different techniques at scale (e.g., extraction, crystallization instead of chromatography).

Careful process safety analysis and engineering controls are paramount when scaling up this chemistry.[16]

References

  • Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8.
  • Acrylonitrile Safety Data Sheet. (n.d.). ChemicalBook.
  • Odin, E.M., Onoja, P.K., & Ochala, A.U. (n.d.). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research.
  • Strategies for scaling up 2-Cyanoethyltrimethylsilane reactions from lab to pilot plant. (2025). BenchChem.
  • Peterli, H. J. (1966). Process for the cyanoethylation of aromatic amines. U.S.
  • Weir, J. R., & Bell, A. T. (1976). Cyanoethylation of aromatic amines. U.S.
  • n-2-cyanoethylaniline. (n.d.). Organic Syntheses Procedure.
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
  • Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. (n.d.). Glen Research.
  • Cyanoethyl
  • Bruson, H. A. (1949).
  • N-Cyclohexyl-2,6-diisopropylaniline. (n.d.). Organic Syntheses Procedure.
  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com.
  • Hulshof, B. (2013). Right First Time in (Fine-Chemical) Process Scale-up.
  • Chemical Process Development and Scale-Up. (n.d.). Mettler Toledo.
  • Cyanoethylation of cycloaliphatic vicinal primary diamines. (2002).
  • A GC–MS Analysis of an SN2 Reaction for the Organic Labor
  • Di-tert-butylamine. (n.d.). ChemicalBook.
  • Progress on the cyanoethylation of aromatic amines. (2025).
  • Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. (2013). Chalmers ODR.
  • Quantitation of Hindered Amine Light Stabilizers (HALS) by Liquid Chromatography and Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. (n.d.). PMC - NIH.
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m
  • Cyanoethylation. (1951). U.S.
  • Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention–related 2‐(N,N‐dialkylamino)ethylchlorides with 2‐(N,N‐dialkylamino)ethanols. (n.d.).
  • Sterically hindered amine derivatives with wide ranges of applications. (n.d.).
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.).
  • Liquid chromatographic methods to analyze hindered amines light stabilizers (HALS) levels to improve safety in polyolefins. (n.d.). Semantic Scholar.
  • Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. (n.d.).
  • Online Monitoring of the Influence of the Chemical Structure of Hindered Amines on the Hydrolysis of Polycarbonate in a Polycarbonate/Poly(acrylonitrile-butadiene-styrene) Blend by Ultraviolet-Visible Spectroscopy. (n.d.).
  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2025).

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Technical Support Center: Work-up Procedure for 3-(Tert-Octylamino)Propionitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(Tert-Octylamino)Propionitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common and complex issues encountered during the experimental work-up of this compound, providing in-depth, scientifically-grounded solutions. Our goal is to equip you with the expertise to navigate challenges, optimize your purification protocol, and ensure the integrity of your final product.

The synthesis of this compound is typically achieved through a Michael addition (also known as cyanoethylation) of tert-octylamine to acrylonitrile.[1][2] This reaction is generally straightforward, but the work-up and purification stages are critical for obtaining a high-purity product and require careful attention to detail. This guide provides a comprehensive framework for troubleshooting and optimizing these crucial final steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions and potential problems you may encounter during the work-up of this compound.

Q1: My reaction mixture is a dark, viscous oil after the reaction is complete. Is this normal, and how should I proceed with the work-up?

A1: A dark and viscous appearance can be normal, often due to minor side reactions or polymerization of acrylonitrile, especially if the reaction was exothermic and the temperature was not well-controlled.[3] However, it's crucial to differentiate between a normal product appearance and significant byproduct formation.

Recommended Action:

  • Initial Quenching: Before any aqueous work-up, it is often beneficial to quench the reaction. If a basic catalyst was used, careful neutralization with a dilute acid (e.g., 1M HCl) can be performed. Conversely, if an acidic catalyst was employed, a mild base like saturated sodium bicarbonate solution can be used.[4] This step helps to deactivate the catalyst and prevent further side reactions during extraction.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to reduce viscosity. This will facilitate efficient extraction.

  • Aqueous Wash: Proceed with a standard aqueous work-up. Wash the organic layer sequentially with:

    • Water to remove any water-soluble impurities.

    • Brine (saturated NaCl solution) to break up any emulsions and aid in the separation of the organic and aqueous layers.

Causality: The viscosity can hinder efficient phase separation during extraction. Dilution with an appropriate solvent ensures that the product is fully dissolved in the organic phase, allowing for effective removal of aqueous-soluble byproducts and salts.

Q2: I am observing a significant amount of a white precipitate during the aqueous work-up. What is it and how do I handle it?

A2: The white precipitate is likely a salt formed from the neutralization of the catalyst used in the cyanoethylation reaction. For instance, if a basic catalyst like sodium hydroxide was used and subsequently neutralized with hydrochloric acid, the precipitate would be sodium chloride.

Recommended Action:

  • Dissolution: Add a sufficient amount of deionized water to dissolve the salt completely. Ensure thorough mixing to allow the salt to partition into the aqueous phase.

  • Separation: Carefully separate the organic and aqueous layers. It may be necessary to perform multiple extractions to ensure all the salt is removed.

  • Drying: After separation, dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.

Trustworthiness of Protocol: Ensuring the complete removal of inorganic salts is critical as they can interfere with subsequent purification steps, such as distillation, and affect the purity of the final product.

Q3: My yield of this compound is consistently low. What are the potential causes during the work-up?

A3: Low yields can stem from several issues during the work-up phase:

  • Incomplete Extraction: The product, being an amine, can have some water solubility, especially if the aqueous phase is acidic.

  • Emulsion Formation: The presence of both a relatively nonpolar organic product and aqueous wash solutions can lead to the formation of stable emulsions, trapping the product and making phase separation difficult.

  • Hydrolysis of the Nitrile: While less common under standard work-up conditions, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile group.[5]

Troubleshooting Steps:

Potential Cause Recommended Optimization Scientific Rationale
Incomplete Extraction Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction. Perform multiple extractions with a smaller volume of organic solvent.At a slightly basic pH, the amine is in its free base form, which is less water-soluble and partitions more effectively into the organic solvent.
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel. Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can also help.The high ionic strength of the brine solution helps to break emulsions by increasing the polarity of the aqueous phase, forcing better separation.
Product Loss During Solvent Removal Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. Avoid excessive heat.This compound has a relatively high boiling point (e.g., 135°C at 20mm Hg), but it can be volatile under high vacuum.[6] Careful solvent removal prevents loss of the product.
Q4: How can I effectively purify the crude this compound after the initial work-up?

A4: The most common and effective method for purifying this compound is vacuum distillation .

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Crude Product: Transfer the crude product (the dried organic layer after solvent removal) into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. The literature value for a similar compound, 3-(tert-Butylamino)propionitrile, can be a useful reference, though the boiling point of the tert-octyl derivative will be higher.[7] For this compound, a boiling point of 135°C at 20 mmHg has been reported.[6]

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Causality: Vacuum distillation is ideal for purifying high-boiling liquids that may decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered, allowing for its purification without thermal degradation.

Q5: Are there any specific safety precautions I should take during the work-up?

A5: Yes, safety is paramount.

  • Acrylonitrile: Unreacted acrylonitrile is a potential carcinogen and is toxic.[8] The work-up should be performed in a well-ventilated fume hood.

  • Amines: Tert-octylamine and the product, this compound, are skin and eye irritants.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanide Hazard: Although the nitrile group is generally stable, avoid strongly acidic conditions combined with heat, which could potentially lead to the release of hydrogen cyanide gas.

Visualizing the Work-Up and Troubleshooting Workflow

To provide a clearer understanding of the decision-making process during the work-up, the following diagrams illustrate the standard procedure and a troubleshooting guide.

Workup_Workflow A Completed Reaction Mixture B Quench Reaction (Neutralize Catalyst) A->B C Dilute with Organic Solvent (e.g., DCM, EtOAc) B->C D Aqueous Extraction (Wash with Water/Brine) C->D E Separate Organic Layer D->E F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F G Filter to Remove Drying Agent F->G H Concentrate under Reduced Pressure G->H I Crude Product H->I J Purification (Vacuum Distillation) I->J K Pure this compound J->K

Caption: Standard work-up workflow for this compound.

Troubleshooting_Guide action_node action_node A Problem Encountered during Work-up? B Emulsion Formation? A->B Yes C Low Yield? A->C Yes D Precipitate Formation? A->D Yes action_node1 Add Brine Allow to Stand Gentle Swirling B->action_node1 Yes action_node2 Adjust Aqueous pH to 8-9 Perform Multiple Extractions Careful Solvent Removal C->action_node2 Yes action_node3 Add Water to Dissolve Ensure Complete Partitioning into Aqueous Layer D->action_node3 Yes

Caption: Troubleshooting decision tree for common work-up issues.

References

  • Bruson, H. A. (n.d.). Cyanoethylation. Organic Reactions. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 28.26: Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]

  • Wikipedia. (2023). Cyanoethylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Octylamino)propiononitrile. PubChem. Retrieved from [Link]

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Technical Support Center: Analysis of 3-(Tert-Octylamino)Propionitrile and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-(Tert-Octylamino)Propionitrile. It is designed to be a practical resource for identifying and troubleshooting the presence of byproducts during synthesis and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity and analysis of this compound.

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves a Michael addition of tert-octylamine to acrylonitrile.[1][2][3][4][5] Potential byproducts can arise from several sources:

  • Unreacted Starting Materials: Residual tert-octylamine and acrylonitrile may be present.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 3-(tert-octylamino)propanamide and subsequently 3-(tert-octylamino)propanoic acid.[6][7][8][9][10]

  • Polymerization: Acrylonitrile can polymerize, leading to polyacrylonitrile impurities.

  • Side Reactions: Other potential side reactions may lead to the formation of isomers or other minor impurities.

Q2: Why is it crucial to detect and quantify these byproducts?

A2: In the context of drug development and chemical synthesis, the presence of impurities, even in trace amounts, can have significant consequences.[11] Byproducts can:

  • Affect Biological Activity: Impurities may have their own pharmacological effects, potentially leading to unwanted side effects or altered efficacy of the final product.

  • Impact Physicochemical Properties: The presence of byproducts can alter properties such as solubility, stability, and crystal form.

  • Pose Safety Risks: Some byproducts may be toxic or reactive, posing a safety concern.[11]

  • Regulatory Compliance: Regulatory agencies like the FDA have strict guidelines on the identification and quantification of impurities in pharmaceutical products.[12]

Q3: What are the primary analytical techniques for detecting byproducts in this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[12][13] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile and thermally labile compounds.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and semi-volatile byproducts.[11][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown impurities.[15][16][17][18]

Section 2: Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its byproducts.[13][19] This section provides troubleshooting for common issues encountered during HPLC analysis.

Q1: I'm observing peak tailing for my this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing is a common issue, especially with basic compounds like amines.[20] The primary causes are often related to secondary interactions between the analyte and the stationary phase.

  • Causality: The basic amine group of this compound can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns. This strong interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the amine (making it less basic) or decrease the pH to protonate the silanol groups (making them less interactive). A general rule is to work at a pH at least 2 units away from the pKa of the analyte.

    • Use of a Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Column Selection: Employ a column with a highly inert stationary phase or an end-capped column to minimize the number of accessible silanol groups.

    • Lower Sample Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.[21]

Q2: My peaks are broad and poorly resolved. How can I improve the separation?

A2: Poor resolution can stem from several factors, including issues with the column, mobile phase, or the HPLC system itself.[21]

  • Causality: Broad peaks can be a result of slow kinetics of mass transfer between the mobile and stationary phases, extra-column volume, or a poorly packed column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer to achieve optimal retention and separation.

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program can help to sharpen peaks and improve separation of components with different polarities.

    • Check for Column Degradation: A void at the head of the column or a contaminated frit can lead to peak broadening. Try flushing the column or, if necessary, replacing it.

    • Reduce Extra-Column Volume: Use shorter, narrower-bore tubing between the injector, column, and detector to minimize peak dispersion.

    • Lower the Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases.[21]

Q3: I am seeing ghost peaks in my chromatogram. What is their origin?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.

  • Causality: These can originate from contaminants in the mobile phase, carryover from previous injections, or bleed from the column.[20]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. This will help determine if the source is the mobile phase or the system.

    • Use High-Purity Solvents: Ensure that you are using HPLC-grade solvents and freshly prepared mobile phases.

    • Clean the Injector: Contamination in the injection port or sample loop can lead to carryover. Implement a robust needle wash protocol.

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

Summary of HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groupsAdjust mobile phase pH, add a competitive base, use an end-capped column.[20]
Poor Resolution Inefficient separationOptimize mobile phase, use a gradient, check column health, reduce extra-column volume.[21]
Ghost Peaks Contamination or carryoverUse high-purity solvents, clean the injector, ensure proper column equilibration.[20]
HPLC Troubleshooting Workflow

Caption: A workflow for troubleshooting common HPLC issues.

Section 3: Troubleshooting Guide for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile byproducts.[14] However, the analysis of amines can be challenging due to their polar and active nature.[22][23]

Q1: I am observing significant peak tailing for the amine compounds in my GC analysis. What is causing this and how can I improve the peak shape?

A1: Peak tailing for amines in GC is a very common problem.[22]

  • Causality: The primary reason for amine peak tailing in GC is the interaction of the basic amine groups with active sites (e.g., silanol groups) in the GC inlet, column, and detector.[22] These interactions are adsorptive and lead to a portion of the analyte being delayed as it passes through the system.

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have a stationary phase that is treated to minimize interactions with amines.

    • Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Over time, liners can become active; regular replacement is recommended.

    • Derivatization: Convert the amines to less polar and less active derivatives before analysis. This is a very effective but more labor-intensive solution.[23][24]

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure the removal of any residual active sites.

Q2: I am not detecting my target compound, or the sensitivity is very low. What should I check?

A2: Low or no signal can be due to a variety of issues, from sample preparation to instrument settings.

  • Causality: The compound may be degrading in the hot injector, adsorbing to active sites, or the MS parameters may not be optimized for its detection.

  • Troubleshooting Steps:

    • Check for Thermal Degradation: Lower the injector temperature to see if the response improves. Amines can be thermally labile.

    • Verify Sample Preparation: Ensure the sample is properly dissolved in a suitable solvent and that the concentration is within the detection limits of the instrument.[25]

    • Check for Leaks: Air leaks in the GC system can significantly reduce sensitivity and damage the column and detector. Perform a leak check.

    • Optimize MS Parameters: Ensure the mass spectrometer is tuned and that the scan range includes the molecular ion and key fragments of your target compound. If using SIM mode, verify that the correct ions are being monitored.

Q3: I am seeing extraneous peaks in my total ion chromatogram (TIC). How do I identify their source?

A3: Extraneous peaks can come from contamination in the carrier gas, septum bleed, column bleed, or the sample itself.[26]

  • Causality: Contaminants can be introduced at various points in the GC-MS system.

  • Troubleshooting Steps:

    • Run a Blank: Inject a solvent blank to determine if the contamination is coming from the solvent or the injection process.

    • Check for Septum Bleed: Replace the injector septum. Over time, septa can degrade and release siloxanes, which appear as characteristic peaks in the chromatogram.

    • Check for Column Bleed: High temperatures can cause the stationary phase to bleed from the column. Ensure you are operating within the column's recommended temperature range.[26]

    • Inspect the Carrier Gas Line: Use high-purity carrier gas and ensure that the gas lines are clean.

Summary of GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Adsorption to active sitesUse a base-deactivated column, deactivated liner, or derivatize the sample.[22]
Low Sensitivity Thermal degradation, leaks, poor MS settingsLower injector temperature, perform a leak check, optimize MS parameters.[25]
Extraneous Peaks Contamination, septum/column bleedRun a solvent blank, replace the septum, operate within the column's temperature limits.[26]
GC-MS Troubleshooting Workflow

Caption: A workflow for troubleshooting common GC-MS issues.

Section 4: Troubleshooting Guide for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of byproducts.[15][16][27]

Q1: My NMR spectrum has broad peaks. What could be the reason?

A1: Broad peaks in an NMR spectrum can obscure important structural information.

  • Causality: Several factors can contribute to peak broadening, including poor shimming of the magnetic field, the presence of paramagnetic impurities, or high sample viscosity.[28]

  • Troubleshooting Steps:

    • Improve Shimming: Re-shim the spectrometer on your sample. This process adjusts the magnetic field to make it more homogeneous.

    • Filter the Sample: The presence of solid particles can disrupt the magnetic field homogeneity.[29][30] Filter your sample through a small plug of glass wool in a pipette before transferring it to the NMR tube.

    • Check for Paramagnetic Impurities: Paramagnetic metals, even at trace levels, can cause significant line broadening.[28] Ensure all glassware is thoroughly cleaned.

    • Dilute the Sample: A highly concentrated sample can be viscous, leading to broader peaks. Diluting the sample may improve the resolution.[30]

Q2: I see an unexpected peak at ~1.56 ppm in my CDCl3 spectrum. What is it?

A2: This is a very common observation.

  • Causality: This peak is due to residual water in the deuterated chloroform (CDCl3).[28] The chemical shift of water can vary depending on the solvent and temperature.

  • Troubleshooting Steps:

    • Use Dry Solvents: For moisture-sensitive samples, use freshly opened or properly dried deuterated solvents.[31]

    • Proper Sample Handling: Prepare your sample in a dry environment (e.g., a glove box) if it is sensitive to atmospheric moisture.

    • Identification: Be aware of the typical chemical shifts of common laboratory solvents and contaminants to avoid misinterpretation.

Q3: The integrals of my peaks do not seem to be correct. What could be the problem?

A3: Accurate integration is crucial for determining the relative number of protons in a molecule.

  • Causality: Incorrect integrals can result from poor phasing of the spectrum, a non-flat baseline, or insufficient relaxation delay between scans.

  • Troubleshooting Steps:

    • Phase the Spectrum Correctly: Manually adjust the phase of the spectrum to ensure that all peaks are in the pure absorption mode.

    • Correct the Baseline: Use the baseline correction function in your NMR software to ensure a flat baseline across the entire spectrum.

    • Increase the Relaxation Delay (d1): For quantitative analysis, ensure that the relaxation delay is long enough (typically 5 times the T1 of the slowest relaxing proton) to allow all protons to fully relax before the next pulse.

Summary of NMR Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks Poor shimming, paramagnetic impurities, high viscosityRe-shim, filter the sample, use clean glassware, dilute the sample.[28][29][30]
Unexpected Peaks Solvent impurities (e.g., water)Use dry solvents, proper sample handling.[28][31]
Incorrect Integrals Poor phasing, non-flat baseline, insufficient relaxation delayRe-phase the spectrum, correct the baseline, increase the relaxation delay.
Workflow for Identifying an Unknown Byproduct with NMR

Caption: A general workflow for the structural elucidation of an unknown byproduct using NMR.

References

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  • ECHEMI. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
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  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
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  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS.
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  • Cornell University. (n.d.). NMR Sample Preparation.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
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  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Zhang, Y., et al. (2019). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
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  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
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  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
  • Agilent. (2011). Analysis of primary, secondary and tertiary amines.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Derivatization with 1-Phenylcyclopentane-1-carbonyl chloride.
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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Corrosion Inhibitors for Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless battle against material degradation, the selection of an appropriate corrosion inhibitor for acidic environments is a critical decision that impacts the longevity, safety, and economic viability of industrial processes. From chemical processing and oil and gas exploration to metal cleaning and descaling, the efficacy of corrosion mitigation strategies is paramount. This guide provides a comparative analysis of various corrosion inhibitors, delving into their mechanisms of action, performance evaluation methodologies, and a data-driven comparison to empower you in making informed decisions for your specific application.

Understanding the Enemy: Corrosion in Acidic Media

Corrosion in acidic environments is predominantly an electrochemical process. At the anodic sites on the metal surface, oxidation (dissolution) of the metal occurs, releasing electrons. These electrons then travel to cathodic sites where they are consumed in reduction reactions, typically the evolution of hydrogen gas in acidic solutions. The overall process leads to the gradual degradation of the metal.

The Shield: Classification and Mechanisms of Corrosion Inhibitors

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[1] They primarily function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the aggressive acidic solution. The nature of this interaction dictates the inhibitor's classification and mechanism.

Organic Inhibitors: The Molecular Barrier

Organic inhibitors are the most widely used class for acidic environments, particularly in the oil and gas industry.[2] Their effectiveness stems from the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and/or π-electrons in their molecular structures.[1][3] These features facilitate the adsorption of the inhibitor molecules onto the metal surface.

Mechanism of Action: The adsorption of organic inhibitors can occur through two primary mechanisms:

  • Physisorption (Physical Adsorption): This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecules. It's a relatively weak and reversible process.[4]

  • Chemisorption (Chemical Adsorption): This involves the formation of a coordinate-type bond between the lone pair of electrons of the heteroatoms in the inhibitor molecule and the vacant d-orbitals of the metal atoms. This is a stronger, more stable, and often irreversible adsorption.[4]

The protective film formed by organic inhibitors can be visualized as a molecular blanket that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

Inorganic Inhibitors: The Passivating Shield

Inorganic inhibitors, such as chromates, phosphates, and molybdates, function by promoting the formation of a passive layer on the metal surface.[2] This passive layer is a thin, stable, and non-reactive oxide film that protects the underlying metal from the corrosive environment.

Mechanism of Action: These inhibitors are typically oxidizing agents that accelerate the formation of the protective oxide film. They are highly effective but can be environmentally hazardous, leading to restrictions on their use.

Mixed-Type Inhibitors: The Dual-Action Defense

Many inhibitors, particularly organic ones, exhibit mixed-type behavior, meaning they influence both the anodic and cathodic reactions to varying extents. The dominant effect (anodic or cathodic) can be determined through electrochemical studies.

"Green" Corrosion Inhibitors: The Sustainable Alternative

Driven by increasing environmental regulations and a focus on sustainability, there is a growing interest in "green" corrosion inhibitors. These are derived from natural sources such as plant extracts, amino acids, and biodegradable polymers.[5][6][7] They are often non-toxic, readily available, and cost-effective. Their inhibition mechanism is similar to that of conventional organic inhibitors, relying on the adsorption of phytochemical compounds containing heteroatoms onto the metal surface.[8]

Evaluating Performance: A Guide to Experimental Methodologies

Objective and quantitative evaluation of corrosion inhibitor performance is crucial for selection and optimization. The following are the most common and reliable laboratory techniques.

Weight Loss Method: The Gravimetric Standard

This is the simplest and most traditional method for determining corrosion rates and inhibitor efficiency. It involves exposing a pre-weighed metal coupon to the corrosive environment with and without the inhibitor for a specific duration.

Step-by-Step Protocol:

  • Sample Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with abrasive papers of decreasing grit size to achieve a uniform finish.

  • Cleaning and Weighing: Degrease the coupons with a suitable solvent (e.g., acetone), rinse with distilled water, dry, and accurately weigh to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the acidic solution with and without the desired concentrations of the corrosion inhibitor. The immersion time can range from a few hours to several days, depending on the corrosivity of the medium.

  • Cleaning after Immersion: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR): CR (mm/y) = (87.6 * ΔW) / (D * A * T)

      • ΔW = Weight loss (mg)

      • D = Density of the metal (g/cm³)

      • A = Surface area of the coupon (cm²)

      • T = Immersion time (hours)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • CR_blank = Corrosion rate without inhibitor

      • CR_inh = Corrosion rate with inhibitor

Causality Behind Choices: The choice of immersion time and temperature is critical and should simulate the actual operating conditions as closely as possible. The cleaning procedure after immersion is vital to ensure that only the corrosion products are removed without affecting the underlying metal.

Potentiodynamic Polarization: The Electrochemical Insight

This technique provides rapid and detailed information about the corrosion kinetics and the inhibitor's mechanism (anodic, cathodic, or mixed). It involves polarizing the metal sample from its open circuit potential (OCP) in both anodic and cathodic directions and measuring the resulting current.

Step-by-Step Protocol:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100

      • i_corr_blank = Corrosion current density without inhibitor

      • i_corr_inh = Corrosion current density with inhibitor

Causality Behind Choices: A slow scan rate is crucial to ensure the system is in a quasi-steady state during the measurement. The potential range should be sufficient to observe the linear Tafel regions. A shift in E_corr in the presence of the inhibitor indicates its primary mode of action: a significant positive shift suggests an anodic inhibitor, a negative shift a cathodic inhibitor, and a minor shift a mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS): The Interfacial Analysis

EIS is a powerful non-destructive technique that provides information about the properties of the protective film formed by the inhibitor and the kinetics of the corrosion process. It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response of the system.

Step-by-Step Protocol:

  • Cell Setup and Stabilization: The same three-electrode setup as for potentiodynamic polarization is used. The system is allowed to stabilize at the OCP.

  • Impedance Measurement: Apply a small sinusoidal potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: The impedance data is analyzed by fitting it to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal/solution interface. Key parameters include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • Rct_blank = Charge transfer resistance without inhibitor

      • Rct_inh = Charge transfer resistance with inhibitor

Causality Behind Choices: The small amplitude of the AC signal ensures that the measurement does not significantly disturb the corroding system. The wide frequency range allows for the characterization of different processes occurring at different time scales. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates a decrease in the corrosion rate.

Visualizing the Process: Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation p1 Metal Coupon Selection p2 Polishing & Cleaning p1->p2 p3 Initial Weighing p2->p3 t2 Potentiodynamic Polarization p2->t2 t3 Electrochemical Impedance Spectroscopy p2->t3 t1 Weight Loss (Immersion) p3->t1 a1 Final Weighing & Corrosion Rate Calc. t1->a1 a2 Tafel Extrapolation (i_corr) t2->a2 a3 Equivalent Circuit Modeling (R_ct) t3->a3 a4 Inhibition Efficiency Calculation a1->a4 a2->a4 a3->a4

Caption: Workflow for evaluating corrosion inhibitor performance.

Comparative Performance Data of Corrosion Inhibitors

The following tables summarize the inhibition efficiencies of various classes of corrosion inhibitors for mild steel in acidic environments, based on published experimental data.

Table 1: Performance of Organic Inhibitors in 1M HCl

Inhibitor TypeConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Thiazole Derivatives5 x 10⁻³ M2598.1[9]
Pyronin B0.01 mM2595.9[10]
Hydrazide Derivatives20 x 10⁻⁶ M4591.7 - 96.5[4]
1,10-Phenanthroline Derivative200 mg/L2099.53[11]
Thiazolidinedione Derivatives5 x 10⁻³ M2587 - 95[12][13]

Table 2: Performance of "Green" Corrosion Inhibitors in Acidic Media

Inhibitor SourceMetalAcidic MediumConcentrationInhibition Efficiency (%)Reference
Macadamia Nut Green PeelMild Steel2 M HCl0.5 g/L81[8]
Plant Extracts (General)Mild SteelHCl / H₂SO₄Varies>70[5]
Justicia gendarussaMild SteelHCl150 ppm93[6]
Datura discolor Leaf ExtractLow-carbon Steel0.5 M H₂SO₄150 mg/L>77[14]

Table 3: Comparison of Organic and Inorganic Type Inhibitors

InhibitorMetalAcidic MediumConcentrationInhibition Efficiency (%)Reference
Sodium Molybdate & Benzotriazole (Hybrid)Q235 Steel0.01 M NaCl + 0.1 M NaHCO₃2059.2 mg/L97.9[11]
Sodium Tungstate (Inorganic)Iron-based alloys10% H₂SO₄33 x 10³ mg/L97[11]
Hybrid Organic-InorganicCarbon SteelAcidic MediaVaries88 - 94[15]

Adsorption Mechanism and its Implications

The effectiveness of a corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. The mode of adsorption can be elucidated by fitting experimental data to various adsorption isotherms, with the Langmuir isotherm being commonly observed for many inhibitors.[12][13] This suggests the formation of a monolayer of inhibitor molecules on the metal surface.

Adsorption_Mechanism cluster_surface Metal Surface in Acidic Solution cluster_types Types of Adsorption Metal Metal Surface (e.g., Fe) Inhibitor Inhibitor Molecule (with Heteroatoms) Inhibitor->Metal Adsorption (Displaces Water) Physisorption Physisorption (Electrostatic) Inhibitor->Physisorption Chemisorption Chemisorption (Covalent Bonding) Inhibitor->Chemisorption H2O Water Molecules H2O->Metal Initial Hydration

Caption: Adsorption process of inhibitor molecules on a metal surface.

The spontaneity of the adsorption process can be determined by the Gibbs free energy of adsorption (ΔG°ads). A negative value of ΔG°ads indicates a spontaneous adsorption process. Values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

Conclusion and Future Outlook

The selection of a corrosion inhibitor for acidic environments requires a multifaceted approach that considers the specific metal, the nature and concentration of the acid, operating temperature, and environmental regulations. Organic inhibitors, with their diverse functionalities and high efficiencies, remain the cornerstone of corrosion protection in many industries. The emergence of "green" corrosion inhibitors offers a promising and sustainable alternative to their conventional counterparts, with performance efficiencies often rivaling synthetic inhibitors.

The experimental methodologies outlined in this guide provide a robust framework for the systematic evaluation and comparison of inhibitor performance. A thorough understanding of the underlying mechanisms of inhibition, supported by quantitative data, is essential for the development of next-generation corrosion management strategies that are both effective and environmentally responsible.

References

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  • Fouda, A. S., et al. (2021). Adsorption characteristics of corrosion inhibitors from corrosion rate measurements.
  • El-Sayed, A. M., et al. (2019). Inhibition of mild steel corrosion in sulfuric acid by some newly synthesized organic compounds.
  • Sharma, S. K., & Sharma, A. (2018). Corrosion Inhibitors for Acidizing Process in Oil and Gas Sectors.
  • International Chemical Group. (n.d.). Corrosion Inhibitors for Oil & Gas. Retrieved from [Link]

  • Ji, G., et al. (2015). Corrosion rate and inhibition efficiency at various concentrations of inhibitor in 0.5 M sulfuric acid at 26±1° C for 5h.

Sources

The Aminopropionitrile Moiety in Corrosion Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A candid discussion on the efficacy of 3-(Tert-Octylamino)Propionitrile and its analogs as corrosion inhibitors, contextualized with established alternatives. This guide addresses the current data landscape and provides a framework for evaluation.

To our fellow researchers, scientists, and professionals in material science and development, this guide is structured to provide a transparent and data-driven perspective on the role of aminopropionitrile compounds, specifically this compound, in the realm of corrosion inhibition.

In light of this, we will pivot to a scientifically grounded, comparative approach. This guide will:

  • Introduce the theoretical basis for the corrosion inhibition potential of aminopropionitrile derivatives.

  • Present a detailed case study on a structurally related propionitrile compound, N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide, for which experimental data has been published.

  • Compare its performance with a well-established class of "green" corrosion inhibitors, specifically amino acids, drawing on available research.

  • Provide in-depth, step-by-step experimental protocols for the key analytical techniques used in corrosion inhibitor evaluation.

  • Offer a concluding perspective on the potential of this compound and the path forward for its empirical validation.

The Scientific Rationale: Why Consider Aminopropionitriles?

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. The effectiveness of these inhibitors is largely dependent on their molecular structure.

Aminopropionitrile compounds, such as this compound, possess key functional groups that suggest inhibitory potential:

  • Nitrogen Atoms: The presence of nitrogen atoms in the amino and nitrile groups can act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of iron, thus forming a coordinate bond.

  • Hydrophobic Alkyl Chain: The tert-octyl group provides a bulky, hydrophobic chain. Once the molecule is adsorbed, this chain can create a dense, water-repellent layer on the metal surface, further preventing the ingress of corrosive species.

  • Nitrile Group: The cyano group (C≡N) is an additional polar group that can contribute to the adsorption process.

Case Study: N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide

A study on the corrosion inhibition of steel in a 3% NaCl solution provides valuable insights into the performance of a propionitrile-containing inhibitor[1]. While not a direct match for this compound, the presence of the propionitrile group makes it a relevant analogue for understanding potential efficacy.

Performance Data

The following tables summarize the experimental data for the corrosion inhibition of St3 steel in a 3.0% NaCl solution by N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide[1].

Table 1: Weight Loss Measurement Data [1]

Inhibitor Concentration (mM)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
00.110-
0.10.05946
0.50.03865
1.00.02577
5.00.01586

Table 2: Potentiodynamic Polarization Data [1]

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (μA cm⁻²)Inhibition Efficiency (%)
0-48618.5-
0.1-3957.857.8
0.5-3544.277.3
1.0-3212.586.5
5.0-2891.194.1
10.0-2500.696.6

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data [1]

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (μF cm⁻²)Inhibition Efficiency (%)
0285150-
0.14509536.67
0.57805563.46
1.011503875.22
5.015802781.96
10.018702184.75

The data consistently demonstrates that as the concentration of the propionitrile-based inhibitor increases, the corrosion rate decreases, and the inhibition efficiency increases significantly, reaching up to 96.6% at 10 mM concentration in the potentiodynamic polarization study[1].

Comparative Analysis: Aminopropionitriles vs. Amino Acids

Amino acids are a well-studied class of "green" corrosion inhibitors, valued for their low toxicity and environmental friendliness. Let's compare the performance of the propionitrile derivative with that of an amino acid inhibitor under similar conditions, where possible.

A study on Lawsonia inermis (Henna) leaf extract, which is rich in amino acids, was conducted on mild steel in 1 M HCl[2]. While the corrosive medium is different, we can still draw qualitative comparisons. The maximum inhibition efficiency of the henna extract was found to be 66% at a concentration of 400 ppm[2].

In another study, a synthesized amino acid derivative, Adenine-L-Alanine ramification (ALAR), exhibited a corrosion inhibition efficiency of 91.26% for X80 pipeline steel in 0.1 M HCl at a concentration of 8 x 10⁻² g/L.

Qualitative Comparison:

  • Efficacy: The studied propionitrile derivative shows a higher maximum inhibition efficiency (96.6%) compared to the henna extract (66%), and is comparable to the synthesized amino acid derivative (91.26%)[1][2].

  • Mechanism: Both classes of compounds are believed to function through adsorption onto the metal surface, forming a protective film. The presence of heteroatoms (N, O) is crucial for this process[1][3].

  • Environmental Profile: Amino acids are inherently biodegradable and environmentally benign. The environmental profile of synthetic aminopropionitriles would require specific toxicological and biodegradability studies.

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and reproducibility, the following detailed protocols for key corrosion inhibition experiments are provided.

Weight Loss Measurement

This gravimetric method provides a direct measure of material loss due to corrosion.

Methodology:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm). Abrade the surfaces with progressively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 3.5% NaCl) with and without various concentrations of the inhibitor.

  • Incubation: Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR) = (W₁ - W₂) / (A * t)

      • W₁ = Initial weight, W₂ = Final weight, A = Surface area, t = Immersion time

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100

      • CR_blank = Corrosion rate without inhibitor, CR_inh = Corrosion rate with inhibitor

Diagram: Weight Loss Experimental Workflow

WeightLossWorkflow cluster_prep Specimen Preparation cluster_exp Experiment cluster_post Post-Experiment cluster_calc Calculation prep1 Abrade Steel Coupon prep2 Degrease with Acetone prep1->prep2 prep3 Wash & Dry prep2->prep3 weigh1 Initial Weighing prep3->weigh1 immerse Immerse in Solution (with/without inhibitor) weigh1->immerse incubate Incubate at Constant Temp. immerse->incubate clean Clean & Remove Corrosion Products incubate->clean weigh2 Final Weighing clean->weigh2 calc_cr Calculate Corrosion Rate weigh2->calc_cr calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie

Caption: Workflow for Weight Loss Measurement.

Potentiodynamic Polarization

This electrochemical technique provides information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[4][5][6][7][8]

Methodology:

  • Electrochemical Cell Setup: Use a three-electrode cell consisting of the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation:

    • Inhibition Efficiency (IE%) = [(icorr_blank - icorr_inh) / icorr_blank] * 100

      • icorr_blank = Corrosion current density without inhibitor, icorr_inh = Corrosion current density with inhibitor

Diagram: Potentiodynamic Polarization Experimental Setup

PotentiodynamicSetup cluster_cell Electrochemical Cell we Working Electrode (Steel Specimen) potentiostat Potentiostat we->potentiostat Measures Current ce Counter Electrode (Platinum) ce->potentiostat re Reference Electrode (SCE) re->potentiostat Measures Potential computer Computer with Analysis Software potentiostat->computer Data Acquisition

Caption: Setup for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[9][10][11][12][13]

Methodology:

  • Cell Setup: Use the same three-electrode cell as in the potentiodynamic polarization experiment.

  • Frequency Scan: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Acquisition: Measure the impedance and phase angle as a function of frequency.

  • Data Analysis: Plot the data as a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance and phase angle vs. frequency). Model the data using an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation:

    • Inhibition Efficiency (IE%) = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • Rct_blank = Charge transfer resistance without inhibitor, Rct_inh = Charge transfer resistance with inhibitor

Diagram: EIS Data Interpretation Logic

EISLogic cluster_exp Experiment cluster_analysis Data Analysis cluster_params Parameter Extraction cluster_calc Calculation ac_signal Apply AC Signal at OCP measure_imp Measure Impedance & Phase Angle ac_signal->measure_imp nyquist Nyquist Plot measure_imp->nyquist bode Bode Plot measure_imp->bode equiv_circuit Equivalent Circuit Modeling nyquist->equiv_circuit bode->equiv_circuit rct Charge Transfer Resistance (Rct) equiv_circuit->rct cdl Double Layer Capacitance (Cdl) equiv_circuit->cdl calc_ie Calculate Inhibition Efficiency rct->calc_ie

Sources

A Comparative Guide to the Synthesis of N-Substituted Propionitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Methodologies for the Synthesis of N-Substituted Propionitriles.

N-substituted propionitriles are a critical class of intermediates in organic synthesis, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and materials. The selection of a synthetic route to these compounds is a pivotal decision in any development campaign, balancing factors of yield, substrate scope, scalability, safety, and environmental impact. This guide provides an in-depth technical comparison of the three predominant synthetic strategies for accessing N-substituted propionitriles: Aza-Michael Addition (Cyanoethylation), Direct Alkylation with 3-Halopropionitriles, and Reductive Amination of β-Ketonitrile precursors.

Executive Summary: A Comparative Overview

The synthesis of N-substituted propionitriles is most commonly achieved through the addition of an amine to an activated alkene (Aza-Michael Addition), direct substitution on a pre-functionalized propane backbone (Direct Alkylation), or the reductive coupling of an amine with a β-ketonitrile. Each of these methods offers distinct advantages and is accompanied by its own set of limitations. The choice of method will ultimately be dictated by the specific structural requirements of the target molecule, the scale of the synthesis, and the resources available.

Synthetic Route General Transformation Key Advantages Key Disadvantages
Aza-Michael Addition Amine + Acrylonitrile → N-Substituted PropionitrileHigh atom economy, often high yielding, broad substrate scope, amenable to green chemistry approaches.Exothermic reaction requiring careful temperature control, potential for poly-alkylation, acrylonitrile is toxic and requires careful handling.
Direct Alkylation Amine + 3-Halopropionitrile → N-Substituted PropionitrileStraightforward, good for specific mono-alkylation, avoids direct use of acrylonitrile in the final step.Lower atom economy (halide leaving group), potential for over-alkylation, 3-halopropionitriles can be lachrymatory and toxic.
Reductive Amination β-Ketonitrile + Amine + Reducing Agent → N-Substituted PropionitrileCan be a one-pot reaction, good for complex substrates, avoids highly reactive Michael acceptors.Requires a suitable β-ketonitrile precursor which may need to be synthesized, use of hydride reducing agents requires anhydrous conditions.

Aza-Michael Addition (Cyanoethylation)

The Aza-Michael addition, commonly referred to as cyanoethylation in this context, is a conjugate addition of a primary or secondary amine to acrylonitrile.[1] This reaction is highly versatile and is arguably the most prevalent method for the synthesis of N-substituted propionitriles due to its high atom economy and generally high yields.[2][3]

Mechanistic Insights

The reaction is typically catalyzed by either a base or an acid.

  • Base Catalysis: A base deprotonates the amine, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the electron-deficient acrylonitrile.[3]

  • Acid Catalysis: An acid protonates the nitrile group of acrylonitrile, activating the alkene towards nucleophilic attack by the amine.[3]

The choice between base and acid catalysis often depends on the electronic nature of the amine. Electron-rich amines are often readily cyanoethylated with acid catalysts, while electron-poor or sterically hindered amines may require base catalysis or more specialized catalysts.[3]

aza_michael_mechanism cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Amine_B R₂NH Anion R₂N⁻ Amine_B->Anion + B: Base B: Protonated_Base BH⁺ Intermediate_B R₂N-CH₂-⁻CH-CN Anion->Intermediate_B + H₂C=CH-CN Acrylonitrile_B H₂C=CH-CN Product_B R₂N-CH₂-CH₂-CN Intermediate_B->Product_B + BH⁺ Acrylonitrile_A H₂C=CH-CN Activated_A H₂C=CH-C≡NH⁺ Acrylonitrile_A->Activated_A + H⁺ Acid H⁺ Intermediate_A R₂N⁺H-CH₂-CH=C=NH Activated_A->Intermediate_A + R₂NH Amine_A R₂NH Product_A R₂N-CH₂-CH₂-CN Intermediate_A->Product_A - H⁺

Aza-Michael Addition Mechanisms
Comparative Performance
Amine Substrate Catalyst/Conditions Yield (%) Reaction Time Reference
ImidazoleSolvent & Catalyst-free, 80 °C>974 h[4]
AnilineImidazolium chloride, 110 °C, solvent-free69Not specified[5]
PiperazinesTriethylammonium acetate, 25 °Cup to 991 min[6]
Benzylamine[Cho][Pro] (ionic liquid), RT~955 min[7]
Primary Aliphatic AminesLipase, Microwave (30s), WaterGood30 s[2]
Green Chemistry Approaches

The Aza-Michael addition is highly amenable to green chemistry principles. Solvent-free conditions, the use of ionic liquids, and alternative energy sources like microwave irradiation have been successfully employed to improve the environmental footprint and efficiency of this reaction.[2][4][7] Mechanochemical methods, such as ball-milling, also offer a solvent-free and often catalyst-free route to these products with high yields.[8]

Experimental Protocol: Microwave-Assisted Cyanoethylation of Morpholine

Materials:

  • Morpholine

  • Acrylonitrile

  • Molecular Sieve (4 Å)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add morpholine (1.0 mmol), acrylonitrile (1.2 mmol), and a catalytic amount of 4 Å molecular sieve.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be purified by filtration to remove the molecular sieve and evaporation of excess acrylonitrile, followed by distillation or chromatography if necessary.

Direct Alkylation with 3-Halopropionitriles

A straightforward alternative to cyanoethylation is the direct N-alkylation of amines with a 3-halopropionitrile, most commonly 3-chloropropionitrile.[1] This method avoids the direct handling of acrylonitrile in the final synthetic step, which can be advantageous from a safety perspective.

Mechanistic Insights

This reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile and displaces the halide from the 3-position of the propionitrile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.

alkylation_mechanism Amine R₂NH TransitionState [R₂NH⁺---CH₂(CH₂CN)---X⁻]‡ Amine->TransitionState + X-CH₂-CH₂-CN Halopropionitrile X-CH₂-CH₂-CN (X=Cl, Br) Product R₂N-CH₂-CH₂-CN TransitionState->Product HX + HX

Direct Alkylation (SN2) Mechanism
Comparative Performance & Considerations

While direct alkylation is conceptually simple, it is not without its challenges. Over-alkylation to form quaternary ammonium salts can be a significant side reaction, particularly with primary amines.[9] The choice of solvent and base is crucial for controlling the reaction's selectivity.

Amine Type Conditions Yield Key Considerations Reference
AmmoniaLiquid ammonia90%High pressure may be required.[10]
Primary AminesBase, SolventModerate to GoodRisk of di-alkylation.[9]
Secondary AminesBase, SolventGood to ExcellentGenerally cleaner than with primary amines.[9]
Experimental Protocol: N-Alkylation of an Aromatic Amine with 3-Chloropropionitrile

Materials:

  • Aniline (or substituted aniline)

  • 3-Chloropropionitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic amine (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

  • Add 3-chloropropionitrile (1.1 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Reductive Amination of β-Ketonitriles

Mechanistic Insights

This one-pot reaction involves two key steps:

  • Imine/Enamine Formation: The amine condenses with the ketone of the β-ketonitrile to form an imine or enamine intermediate.[11]

  • Reduction: A reducing agent, present in the reaction mixture, reduces the C=N or C=C bond of the intermediate to afford the final N-substituted propionitrile.[12]

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting ketone.[2]

reductive_amination_mechanism Ketonitrile O=CH-CH₂-CN Imine RN=CH-CH₂-CN Ketonitrile->Imine + RNH₂ (-H₂O) Amine RNH₂ Product RNH-CH₂-CH₂-CN Imine->Product + [H⁻] ReducingAgent [H⁻]

Reductive Amination of a β-Ketonitrile
Comparative Performance & Considerations

The success of this method hinges on the stability and accessibility of the 3-oxopropanenitrile starting material, which can be reactive.[13] The choice of reducing agent is critical to avoid the reduction of the nitrile group. While specific yield data for a broad range of amines with 3-oxopropanenitrile is not as widely reported as for cyanoethylation, the general principles of reductive amination suggest it is a viable and flexible route.[11][14]

Amine Type Reducing Agent Expected Yield Key Considerations
Primary AliphaticNaBH₃CNGoodRequires anhydrous conditions.
Primary AromaticNaBH(OAc)₃Moderate to GoodAniline derivatives can be less nucleophilic.
Secondary AminesNaBH₃CNGoodForms tertiary amines.
Experimental Protocol: Reductive Amination of 3-Oxopropanenitrile with Benzylamine

Materials:

  • 3-Oxopropanenitrile (or a protected precursor)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Magnetic stir bar

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve 3-oxopropanenitrile (1.0 eq.) and benzylamine (1.0 eq.) in anhydrous DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety, Scalability, and Sustainability

Safety Considerations
  • Aza-Michael Addition: Acrylonitrile is a toxic and flammable volatile liquid.[10] All manipulations should be performed in a well-ventilated fume hood. The reaction can be highly exothermic, and careful control of the addition rate and temperature is crucial, especially on a larger scale, to prevent runaway polymerization.[10]

  • Direct Alkylation: 3-Chloropropionitrile is toxic and lachrymatory. Appropriate personal protective equipment (PPE) should be used.

  • Reductive Amination: Hydride reducing agents react violently with water and should be handled under anhydrous conditions. The use of sodium cyanoborohydride will generate cyanide-containing waste streams that require careful quenching and disposal.

Scalability
  • Aza-Michael Addition: This method is highly scalable, but the exothermic nature of the reaction requires careful engineering controls for heat management on an industrial scale.

  • Direct Alkylation: This method is also scalable, with the main considerations being the cost of the 3-halopropionitrile and management of the halide waste stream.

  • Reductive Amination: The scalability of this route depends on the cost and availability of the β-ketonitrile precursor. The use of metal hydrides can also present challenges on a large scale.

Sustainability
  • Aza-Michael Addition: This route has high atom economy. The development of solvent-free, catalyst-free, and microwave-assisted protocols makes it an attractive option from a green chemistry perspective.[2][4]

  • Direct Alkylation: The atom economy is lower due to the generation of a halide salt as a byproduct.

  • Reductive Amination: The atom economy is dependent on the synthesis of the starting β-ketonitrile. The use of catalytic hydrogenation instead of stoichiometric hydride reagents can improve the green credentials of this method.

Conclusion

The synthesis of N-substituted propionitriles can be approached through several robust and versatile methods.

  • Aza-Michael addition (cyanoethylation) stands out for its high atom economy and adaptability to green chemistry principles, making it a first choice for many applications, provided that the safety hazards associated with acrylonitrile can be effectively managed.

  • Direct alkylation with 3-halopropionitriles offers a simpler and potentially safer alternative by avoiding the direct use of acrylonitrile in the final step, though it comes at the cost of lower atom economy.

The optimal choice of synthetic route will depend on a careful evaluation of the specific requirements of the target molecule, the scale of the synthesis, and the priorities of the research or development program in terms of cost, safety, and environmental impact.

References

Sources

A Comparative Guide to the Structural Validation of 3-(Tert-Octylamino)Propionitrile by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For researchers working with aliphatic amines and nitriles, such as 3-(Tert-Octylamino)Propionitrile, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for structural elucidation.[1][2][3] This guide provides an in-depth, experience-driven comparison of NMR-based methods for validating the structure of this compound, contrasting its expected spectral features with those of plausible alternatives. We will delve into the causality behind experimental choices and present a self-validating workflow applicable to similar chemical entities.

The Subject: this compound

Before delving into the spectroscopy, understanding the molecule is paramount. This compound is a secondary amine with a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol .[] Its structure features a sterically hindered tert-octyl group attached to a propionitrile moiety via a secondary amine. This specific arrangement of functional groups gives rise to a unique NMR fingerprint.

  • SMILES: CC(C)(C)CC(C)(C)NCCC#N[]

  • InChI Key: NJRROXHFUFARLU-UHFFFAOYSA-N[]

The validation challenge lies in unequivocally confirming the connectivity of the tert-octyl group, the secondary amine, and the propionitrile fragment, while ruling out isomeric structures.

The Analytical Imperative: Why NMR?

NMR spectroscopy provides a detailed picture of a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[3][5] The key pieces of information derived from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus.[5][6] Proximity to electronegative atoms like nitrogen deshields nuclei, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative proton count.[7]

  • Spin-Spin Splitting (Multiplicity): This reveals the number of neighboring protons, providing crucial connectivity information.[3][7]

  • ¹³C NMR and DEPT: These experiments identify the number of unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C) carbons.[1][7]

By combining these data points, a complete structural puzzle can be assembled.

Predicted NMR Fingerprint of this compound

While a publicly available experimental spectrum for this specific molecule is not readily found, we can accurately predict its ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.[8][9][10]

¹H NMR Spectral Prediction

The structure of this compound suggests six distinct proton environments.

Assignment Structure Fragment Expected δ (ppm) Integration Multiplicity Rationale
a -C(C H₃)₃~0.9 - 1.09HSinglet (s)Nine equivalent methyl protons on the tert-butyl part of the tert-octyl group. No adjacent protons to couple with.
b -C H₂-C(CH₃)₂-~1.2 - 1.42HSinglet (s)Methylene protons adjacent to a quaternary carbon. No adjacent protons to couple with.
c -C(C H₃)₂-N-~1.0 - 1.26HSinglet (s)Six equivalent methyl protons on the quaternary carbon adjacent to the nitrogen. No adjacent protons to couple with.
d -NH -~1.0 - 2.51HBroad Singlet (br s)The amine proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is concentration and solvent-dependent.[11][12]
e -NH-C H₂-CH₂CN~2.7 - 2.92HTriplet (t)Methylene protons adjacent to the nitrogen (deshielded) and coupled to the 'f' protons.
f -CH₂-C H₂CN~2.5 - 2.72HTriplet (t)Methylene protons adjacent to the cyano group (deshielded) and coupled to the 'e' protons.
¹³C NMR Spectral Prediction

The molecule is expected to exhibit nine unique carbon signals.

Assignment Structure Fragment Expected δ (ppm) DEPT-135 Rationale
1 -C(C H₃)₃~31.7PositiveMethyl carbons of the tert-butyl group.
2 -C (CH₃)₃~32.0AbsentQuaternary carbon of the tert-butyl group.
3 -C H₂-C(CH₃)₂-~57.0NegativeMethylene carbon shielded by bulky groups.
4 -C(C H₃)₂-N-~29.0PositiveMethyl carbons adjacent to the nitrogen-bearing quaternary carbon.
5 -C (CH₃)₂-N-~52.0AbsentQuaternary carbon directly attached to the nitrogen.
6 -NH-C H₂-~42.0NegativeMethylene carbon adjacent to the secondary amine.
7 -C H₂CN~18.0NegativeMethylene carbon adjacent to the nitrile group.
8 -C N~118-120AbsentNitrile carbon, characteristically deshielded but with a weak signal.

Comparative Analysis: Ruling Out Alternatives

The true power of this predictive analysis is realized when comparing the expected spectrum of this compound with that of a potential isomer, such as N-(2-cyanoethyl)-N-(1,1,3,3-tetramethylbutyl)amine , which has the same molecular formula. An alternative to consider is a simpler analog like 3-(Tert-Butylamino)Propionitrile .

Comparison with 3-(Tert-Butylamino)Propionitrile

This smaller analog (C₇H₁₄N₂) provides a foundational comparison.[13][14] Its ¹H NMR would show a large singlet for the nine tert-butyl protons (~1.1 ppm), two triplets for the ethyl cyanide chain (~2.8 and ~2.5 ppm), and a broad NH singlet. The key difference is the absence of signals corresponding to the methylene bridge (-CH₂-) and the second gem-dimethyl group of the tert-octyl moiety. This comparison helps in assigning the signals of the more complex tert-octyl group.

Comparison with Structural Isomers: The Case of N-Octyl-3-aminopropionitrile

A straight-chain isomer like 3-(Octylamino)propionitrile (C₁₁H₂₂N₂) would present a dramatically different NMR spectrum.[15]

  • ¹H NMR Differences: Instead of the sharp singlets characteristic of the tert-octyl group, the n-octyl chain would show a complex multiplet region between ~1.2-1.6 ppm for the bulk of the methylene protons, a triplet for the terminal methyl group (~0.9 ppm), and distinct triplets for the methylenes adjacent to the amine. The lack of large singlet integrations (9H, 6H, 2H) immediately rules out the tert-octyl structure.

  • ¹³C NMR Differences: The ¹³C spectrum would show more than nine signals due to the eight distinct carbons of the n-octyl chain, and crucially, it would lack the characteristic quaternary carbon signals of the tert-octyl group.

This comparative approach provides a robust, self-validating system. If the experimental spectrum matches the prediction for this compound and deviates significantly from the patterns expected for its isomers, the structural assignment can be made with high confidence.

Experimental Workflow for Structural Validation

To obtain high-quality data for validation, a systematic experimental approach is essential.[1]

Caption: A systematic workflow for NMR-based structural validation.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure proper shimming to obtain sharp signals.

  • Data Processing (¹H): Reference the spectrum to TMS. Integrate all signals and analyze the multiplicity (splitting pattern) of each.

  • ¹³C and DEPT Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum to identify all unique carbon environments. Run DEPT-135 and/or DEPT-90 experiments to differentiate between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and quaternary carbons (absent in DEPT).[1][7]

  • 2D NMR (If Necessary): If any ambiguities remain, acquire 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Will show correlations between protons that are spin-spin coupled, confirming, for example, the coupling between the -NH-CH₂ - and -CH₂ -CN protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H assignments.

  • Final Analysis: Compare the complete dataset (¹H, ¹³C, DEPT, and 2D) with the predicted values in the tables above. A successful validation will show a clear match.

Conclusion: A Framework for Confidence

The structural validation of this compound by NMR spectroscopy is a clear and logical process. By combining predictive analysis based on fundamental principles with a systematic experimental workflow, researchers can achieve unambiguous structural confirmation. The key to this process is not just acquiring the data, but understanding the expected spectral signature and comparing it critically against plausible alternatives. This guide provides the framework for such a rigorous, self-validating approach, ensuring the scientific integrity required in research and drug development.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecules is paramount. 3-(Tert-Octylamino)Propionitrile, a molecule featuring a bulky tertiary octyl group, a secondary amine, and a nitrile moiety, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, contrasted with other relevant analytical techniques. As Senior Application Scientists, we emphasize not just the "how," but the critical "why" behind our analytical choices, ensuring robust and reliable characterization.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a thorough understanding of the target molecule's physicochemical properties is essential. This compound possesses a molecular weight of 182.32 g/mol and a molecular formula of C₁₁H₂₂N₂. Its structure combines a sterically hindered hydrophobic tert-octyl group with a polar propionitrile tail connected by a secondary amine. This amphipathic nature influences its solubility, chromatographic behavior, and ionization efficiency in mass spectrometry.

Table 1: Physicochemical Properties of this compound and Related Compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₁H₂₂N₂182.32Tertiary octyl group, secondary amine, propionitrile
tert-Octylamine[1][2][3][4]C₈H₁₉N129.24Tertiary octyl group, primary amine
3-(Octylamino)propiononitrileC₁₁H₂₂N₂182.32Linear octyl group, secondary amine, propionitrile

Note: Data for this compound is calculated based on its structure. Data for related compounds is sourced from PubChem.

Mass Spectrometry: The Cornerstone of Structural Elucidation

Mass spectrometry (MS) stands as a powerful tool for the definitive identification and quantification of this compound. The choice of ionization source and analytical platform is critical and dictated by the sample matrix and the desired analytical outcome.

Ionization Techniques: A Comparative Overview

The conversion of neutral this compound molecules into gas-phase ions is the first and most crucial step in MS analysis.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. Given the presence of the amine and nitrile groups, this compound is expected to ionize efficiently in positive ion mode ESI, likely forming the protonated molecule [M+H]⁺. ESI is the preferred method when coupling liquid chromatography with mass spectrometry (LC-MS), offering high sensitivity and minimal in-source fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique that is suitable for less polar compounds compared to ESI. While this compound could be analyzed by APCI, ESI is generally the first choice for molecules with readily ionizable sites like the secondary amine.

  • Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons. This leads to extensive fragmentation, providing a detailed fingerprint of the molecule. EI is typically coupled with Gas Chromatography (GC-MS) and is highly valuable for structural elucidation due to the reproducible nature of the fragmentation patterns, which can be compared against spectral libraries.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in EI-MS is predictable based on established fragmentation rules for amines and nitriles. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target molecule (C₁₁H₂₂N₂, two nitrogen atoms, even molecular weight of 182).[5]

The most prominent fragmentation pathway for aliphatic amines is α-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.[5][6] For this compound, two primary α-cleavage pathways are anticipated:

  • Cleavage of the tert-octyl group: This would result in the loss of a C₇H₁₅ radical, leading to a fragment ion at m/z 58. This is a highly favorable fragmentation due to the formation of a stable tertiary carbocation. The mass spectrum of tert-octylamine shows a base peak at m/z 58, supporting this predicted fragmentation.[1]

  • Cleavage of the propionitrile group: This would involve the loss of a cyanomethyl radical (•CH₂CN), resulting in a fragment ion at m/z 142.

A third potential fragmentation is the cleavage of the C-N bond, which could lead to ions corresponding to the tert-octyl cation (m/z 113) and the protonated propionitrile moiety.

G M [C11H22N2]+• m/z 182 F1 [C4H10N]+• m/z 72 M->F1 α-cleavage (-C7H15•) F2 [C8H18N]+• m/z 128 M->F2 α-cleavage (-CH2CN•) F3 [C8H17]+• m/z 113 M->F3 C-N cleavage (-C3H5N•) G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 GC-MS Analysis SP Dissolve in appropriate solvent (e.g., Methanol for LC-MS, Dichloromethane for GC-MS) LC Reverse-Phase HPLC (C18 column) SP->LC GC Gas Chromatography (e.g., DB-5ms column) SP->GC ESI Electrospray Ionization (ESI) (Positive Mode) LC->ESI MS1 Full Scan MS (Determine [M+H]+) ESI->MS1 MS2 Tandem MS (MS/MS) (Confirm fragmentation) MS1->MS2 EI Electron Ionization (EI) GC->EI MS3 Full Scan MS (Obtain fragmentation pattern) EI->MS3

Caption: Recommended dual-platform MS workflow for comprehensive analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled structural information, a multi-faceted analytical approach is often necessary for complete characterization and quantification.

Table 2: Comparison of Analytical Techniques for this compound.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS Separation by volatility, detection by massExcellent for structural elucidation via fragmentation pattern. Good for purity assessment.Thermal lability could be a concern.
LC-MS Separation by polarity, detection by massHigh sensitivity. Ideal for quantification in complex matrices. Soft ionization preserves the molecular ion.Less fragmentation information compared to GC-MS.
HPLC-UV Separation by polarity, detection by UV absorbanceGood for quantification if a chromophore is present or introduced via derivatization.Lacks a strong native chromophore. Derivatization adds complexity and potential for error. [7]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, including stereochemistry. Quantitative (qNMR) is highly accurate.Lower sensitivity compared to MS. May require higher sample concentrations.
Infrared (IR) Spectroscopy Vibrational transitions of chemical bondsConfirms presence of functional groups (C≡N stretch around 2250 cm⁻¹, N-H stretch for secondary amine).Provides limited information on the overall molecular structure.

Note: This is a hypothetical comparison based on the known principles of each technique and the structure of the analyte.

High-Performance Liquid Chromatography (HPLC)

For routine purity analysis and quantification, HPLC with UV detection is a common choice. However, this compound lacks a strong chromophore, making direct UV detection challenging. Derivatization with a UV-active agent would be necessary, which introduces additional sample preparation steps and potential for variability. [7]In contrast, LC-MS offers direct analysis with high sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure confirmation. ¹H and ¹³C NMR would provide detailed information about the carbon skeleton and the connectivity of the molecule. Quantitative NMR (qNMR) can be employed for highly accurate determination of purity and concentration without the need for a compound-specific reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups. The characteristic sharp absorption of the nitrile group (C≡N) around 2250 cm⁻¹ and the N-H stretch of the secondary amine would be readily identifiable.

Conclusion: An Integrated Analytical Strategy

A comprehensive understanding of this compound requires an integrated analytical approach. Mass spectrometry, particularly a combination of GC-MS and LC-MS, provides the core of the identification and structural elucidation. GC-MS offers a detailed fragmentation fingerprint, while LC-MS excels in sensitive quantification and analysis of complex mixtures. These techniques, when complemented by NMR for definitive structure confirmation and IR for functional group verification, create a self-validating system that ensures the highest level of scientific integrity. This multi-technique strategy empowers researchers and drug development professionals with the robust and reliable data necessary to advance their scientific endeavors.

References

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A Senior Application Scientist's Comparative Guide to the FTIR Spectroscopy of 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-(Tert-Octylamino)Propionitrile using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, offers a robust, self-validating protocol, and objectively compares FTIR with other key analytical techniques, supported by established spectroscopic principles.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 86375-28-2, Molecular Formula: C₁₁H₂₂N₂) is an aliphatic aminonitrile featuring a secondary amine and a nitrile functional group.[1][] The "tert-octyl" group is typically 1,1,3,3-tetramethylbutyl, a bulky, branched alkyl substituent. This structure imparts specific chemical properties that are readily elucidated by spectroscopic methods. Understanding its molecular vibrations via FTIR is a critical first step in quality control, reaction monitoring, and structural confirmation.

Caption: Molecular Structure of 3-(1,1,3,3-Tetramethylbutylamino)propionitrile.

The Power of FTIR in Structural Elucidation

FTIR spectroscopy is a rapid, non-destructive technique that measures the absorption of infrared radiation by a sample's molecular bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." For this compound, FTIR is exceptionally well-suited to confirm the presence of its two primary functional groups: the nitrile (C≡N) and the secondary amine (N-H).

A Self-Validating Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique for liquids like this compound. It requires minimal sample preparation and is less susceptible to variations in sample thickness compared to traditional transmission methods.

Experimental Workflow Diagram

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning (Pre-Analysis): This is a critical validation step. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) using a lint-free wipe. This removes any residues from previous analyses that could contaminate the spectrum.

  • Background Acquisition: With the clean, empty ATR crystal, perform a background scan.

    • Causality: The background scan measures the absorbance of ambient moisture and carbon dioxide in the beam path, as well as the instrument's intrinsic response. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output contains only data from the analyte.

  • Sample Application: Place a single, small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a baseline correction if necessary to account for any broad, rolling features.

  • ATR Crystal Cleaning (Post-Analysis): Thoroughly clean the sample from the ATR crystal using the same solvent and method as in Step 2. This prevents cross-contamination of future samples.

Data Interpretation: Predicted FTIR Spectrum

The FTIR spectrum of this compound is dominated by the characteristic vibrations of its nitrile, secondary amine, and alkyl functionalities.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
~3350 - 3310Secondary Amine (R₂N-H)N-H StretchSingle, sharp, weak to medium intensity.[3][4]
~2960 - 2850Alkyl (C-H)C-H Asymmetric & Symmetric StretchStrong, sharp peaks. Characteristic of the tert-octyl and propionitrile backbone.
~2260 - 2240Nitrile (C≡N)C≡N StretchStrong, sharp, and highly diagnostic.[5][6][7][8] Its position in this range confirms a saturated (aliphatic) nitrile.[6]
~1470 - 1450Alkyl (CH₂)CH₂ Scissoring (Bending)Medium intensity.
~1365Alkyl (C(CH₃)₃)C-H Bending (Umbrella)A characteristic peak for tert-butyl or related groups.
~1250 - 1020Aliphatic Amine (C-N)C-N StretchWeak to medium intensity.[4]
~910 - 665Secondary Amine (R₂N-H)N-H WagBroad, strong band.[4]

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is excellent for functional group identification, a comprehensive characterization often requires orthogonal techniques. The choice of method depends on the analytical question being asked.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
FTIR Spectroscopy Functional group identification.• Fast and non-destructive.• Excellent for confirming the presence of key C≡N and N-H groups.[4][5]• Simple sample preparation (ATR).• Provides limited information on molecular connectivity and stereochemistry.• Can be difficult to quantify without rigorous calibration.
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity and chemical environment.• Unambiguously determines the complete carbon-hydrogen framework.• ¹³C NMR can clearly identify the nitrile carbon (115-130 δ).[7]• Can distinguish between isomers.• N-H proton signal in ¹H NMR may be broad and difficult to interpret without D₂O exchange.[3]• Longer acquisition times and requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.• Provides exact molecular weight, confirming the elemental formula.• Fragmentation patterns, such as the characteristic α-cleavage of amines, can help confirm the structure.[3]• Does not directly identify functional groups.• Isomeric compounds can have identical molecular weights.
LC-MS/MS Separation, quantification, and identification.• Highly sensitive and specific for quantification, especially in complex matrices like biological fluids.[9]• Can separate the target compound from impurities before detection.• More complex instrumentation and method development compared to direct FTIR or MS analysis.

Conclusion: An Integrated Analytical Approach

FTIR spectroscopy serves as an indispensable frontline tool for the analysis of this compound. Its ability to rapidly and definitively confirm the presence of the critical nitrile and secondary amine functional groups makes it ideal for identity testing and quality control. However, for complete structural elucidation or trace-level quantification, a multi-technique approach is superior. Integrating FTIR data with the detailed connectivity information from NMR and the precise mass determination from MS provides a comprehensive and trustworthy characterization of the molecule, adhering to the highest standards of scientific rigor.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2021, December 11). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2015, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122399, 3-(Octylamino)propiononitrile. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Wikipedia. Propionitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 248961, 3-(Ethylamino)propionitrile. Retrieved from [Link]

  • Grellet, J., et al. (2014). Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry. Journal of separation science, 37(1-2), 14-21. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of 3-(Tert-Octylamino)Propionitrile by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in Drug Development

3-(Tert-Octylamino)Propionitrile is a substituted aminonitrile that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is of paramount importance, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent purity thresholds, necessitating robust and validated analytical methods for quality control. This guide focuses on GC-MS as a powerful tool for the comprehensive purity profiling of this compound.

The Rationale for GC-MS in Analyzing this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3] For a moderately polar and relatively volatile compound like this compound, GC-MS offers an excellent combination of high-resolution separation and definitive mass-based detection.

However, the presence of a secondary amine group in this compound introduces polarity, which can lead to poor peak shape and adsorption on the GC column. To overcome this, a crucial step of derivatization is often employed. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.

The Necessity of Derivatization

Direct analysis of amines by GC can be challenging due to their polarity and tendency to interact with active sites in the GC system, leading to peak tailing and poor sensitivity. Derivatization mitigates these issues by replacing the active hydrogen on the nitrogen atom with a less polar functional group. Common derivatization techniques for amines include acylation and silylation.

dot graph GC_Derivatization_Rationale { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Rationale for derivatization in the GC-MS analysis of polar amines.

Potential Impurities in this compound Synthesis

Understanding the potential impurities is critical for developing a specific and robust analytical method. The most common synthesis route for 3-(alkylamino)propionitriles is the Michael addition of an amine to acrylonitrile.[4][5][6][7][8] In the case of this compound, this involves the reaction of tert-octylamine with acrylonitrile.

dot graph Synthesis_and_Impurities { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Synthesis of this compound and potential process-related impurities.

Based on this synthesis, the primary potential impurities are:

  • Unreacted Tert-Octylamine: A starting material that may remain if the reaction does not go to completion.

  • Unreacted Acrylonitrile: The other starting material, which is volatile and may also be present in the final product.

  • Bis(2-cyanoethyl)-tert-octylamine: The product of a secondary Michael addition, where a second molecule of acrylonitrile reacts with the product.

GC-MS Method for Purity Assessment

A validated GC-MS method is crucial for the accurate quantification of this compound and its impurities. The following is a detailed protocol, including derivatization, that serves as a robust starting point for method development and validation.

Experimental Protocol: Derivatization and GC-MS Analysis

Objective: To quantify the purity of this compound and identify potential impurities using a derivatization-based GC-MS method.

Materials:

  • This compound sample

  • Reference standards for this compound and potential impurities (if available)

  • Derivatizing reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylating agent

  • Solvent: Dichloromethane (DCM) or other suitable anhydrous solvent

  • Internal Standard (IS): e.g., n-dodecane or other non-interfering compound

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in DCM.

    • Prepare a stock solution of the internal standard in DCM.

    • Accurately weigh the this compound sample and dissolve it in DCM to a known concentration.

    • Create a series of calibration standards by spiking known amounts of the reference standard stock solution and a constant amount of the internal standard stock solution into vials.

    • Prepare the sample for analysis by adding a known amount of the internal standard to the sample solution.

  • Derivatization:

    • To each standard and sample vial, add an excess of the derivatizing reagent (e.g., 100 µL of MSTFA for every 100 µL of sample/standard).

    • Cap the vials tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of underivatized and derivatized compounds.
Inlet Temperature 250°CEnsures complete vaporization of the derivatized analytes.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard injection volume for capillary GC.
Carrier Gas HeliumAn inert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA typical temperature program to separate compounds with varying boiling points.
Mass Spectrometer Agilent 5977B or equivalentA sensitive and robust mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the expected mass range of the derivatized analyte and its fragments.
Data Analysis and Interpretation

The purity of the this compound is determined by comparing the peak area of the derivatized analyte to the peak area of the internal standard in both the sample and the calibration standards. The mass spectrum of the main peak in the sample should match the spectrum of the reference standard and be consistent with the expected fragmentation pattern of the derivatized this compound.

Expected GC-MS Fragmentation: The mass spectrum of the silylated this compound is expected to show characteristic fragments resulting from the cleavage of the molecule. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines.[9][10]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the impurities, and the available instrumentation.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-MS Separation based on volatility and polarity, detection by mass.High sensitivity and specificity; excellent for identifying unknown impurities.[11]Requires derivatization for polar amines; not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Can analyze non-volatile and thermally labile compounds; no derivatization is typically required.Lower resolution for complex mixtures of volatile compounds compared to GC; may require specific detectors for non-UV active compounds.
Ion Chromatography (IC) Separation of ions based on their interaction with a resin.Can be used for the analysis of amines without derivatization.May have co-elution issues with certain amines; generally less sensitive than GC-MS.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods; not ideal for trace impurity analysis.

Conclusion: The Superiority of GC-MS for Comprehensive Purity Profiling

For the comprehensive purity assessment of this compound, GC-MS stands out as the method of choice due to its unparalleled combination of high separation efficiency and specific mass-based detection. While the requirement for derivatization adds an extra step to the sample preparation, the resulting improvements in chromatographic performance and sensitivity justify its use, particularly for the detection and identification of trace-level impurities. When coupled with a thorough understanding of the synthetic route and potential by-products, a validated GC-MS method provides the highest level of confidence in the quality and purity of this critical pharmaceutical intermediate.

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A Comparative Guide to the Synthesis of N-Substituted β-Aminopropionitriles: Alternatives to 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, N-substituted β-aminopropionitriles are invaluable molecular building blocks. Their defining structural feature—a primary or secondary amine separated from a nitrile by an ethylene bridge—offers a gateway to diverse chemical entities, including β-amino acids, diamines, and various heterocyclic scaffolds.[1][2] The synthesis of compounds like 3-(tert-octylamino)propionitrile is most commonly achieved through a robust and well-established reaction: the cyanoethylation of an amine.

This guide provides an in-depth technical comparison of the primary synthetic routes to this important class of molecules. We will move beyond a single-reagent focus to explore the foundational Aza-Michael addition reaction, critically evaluate its scope and limitations, and present a comparative analysis of alternative catalysts, reagents, and entirely distinct synthetic methodologies. Our objective is to equip the modern chemist with the knowledge to select the optimal synthetic strategy based on substrate availability, desired scale, reaction efficiency, and safety considerations.

Part 1: The Foundational Strategy - Aza-Michael Addition to Acrylonitrile

The most direct and widely practiced method for synthesizing N-substituted β-aminopropionitriles is the cyanoethylation of a primary or secondary amine with acrylonitrile.[3] This reaction is a classic example of an Aza-Michael addition, where the amine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[4]

Mechanism of Action

The reaction is typically catalyzed by a base, which deprotonates the amine (or a protic solvent) to enhance nucleophilicity, or by an acid, which activates the acrylonitrile electrophile. In the absence of a strong catalyst, the amine itself can facilitate the proton transfer in a concerted or stepwise fashion.[4][5] A common side reaction, particularly with primary amines, is double addition, leading to the formation of a tertiary bis(β-cyanoethyl)amine.[1][6]

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine R₂NH (Amine) Zwitterion R₂N⁺H-CH₂-C⁻H-C≡N (Zwitterionic Intermediate) Amine->Zwitterion Nucleophilic Attack Byproduct (NC-CH₂-CH₂)₂NR (Di-adduct, from RNH₂) Amine->Byproduct Acrylonitrile H₂C=CH-C≡N (Acrylonitrile) Acrylonitrile->Zwitterion ProtonTransfer Intramolecular Proton Transfer Zwitterion->ProtonTransfer Product R₂N-CH₂-CH₂-C≡N (Mono-adduct) ProtonTransfer->Product Rearrangement Product->Byproduct Further Reaction (with RNH₂)

Caption: Aza-Michael addition of an amine to acrylonitrile.

Scope and Limitations

The success of this reaction is highly dependent on the nature of the amine.

  • Aliphatic Amines: Primary and secondary aliphatic amines are generally reactive and provide good yields of the corresponding aminopropionitriles. However, primary amines carry a significant risk of over-alkylation to form the bis(β-cyanoethyl)amine byproduct.[6] Careful control of stoichiometry and reaction conditions is necessary to favor mono-addition.

  • Aromatic Amines: Aromatic amines are less nucleophilic. Those with electron-donating substituents may react under acidic catalysis (e.g., acetic acid), while sterically hindered or electron-deficient anilines often require more potent catalysts, such as cupric acetate, to achieve reasonable yields.[5]

  • Safety: The primary limitation from a practical standpoint is the hazardous nature of the reagents. Acrylonitrile is a poisonous and flammable compound, requiring all manipulations to be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6][7]

Part 2: A Comparative Analysis of Alternative Synthetic Strategies

While direct cyanoethylation is the workhorse, several alternative and refined methodologies have been developed to overcome its limitations, offering improved selectivity, milder conditions, and broader substrate scope.

Alternative 1: Advanced Cyanoethylation Protocols

Instead of changing the core reactants, one can significantly improve the outcome by modifying the reaction conditions and catalysts.

  • Enzymatic Catalysis: Biocatalysis presents a green and highly selective alternative. Lipases, such as the immobilized Candida antarctica lipase B (Novozyme 435), have been shown to effectively catalyze the aza-Michael addition of amines to acrylonitrile.[8] This approach often leads to cleaner reactions and shorter reaction times compared to uncatalyzed processes, proceeding under mild, ambient temperature conditions.[9]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the reaction, reducing multi-hour processes to mere minutes.[10] This rapid heating often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts.

  • Alternative Electrophile (3-Chloropropionitrile): An entirely different mechanistic pathway can be engaged by substituting acrylonitrile with 3-chloropropionitrile. This shifts the reaction from a conjugate addition to a classical nucleophilic substitution (SN2). This method can be advantageous for certain substrates and avoids the specific hazards associated with acrylonitrile, though 3-chloropropionitrile is also a toxic substance.[1][3]

Alternative 2: Ring-Opening of 2-Oxazolidinones

For accessing more complex or chiral β-aminopropionitriles, a powerful strategy involves the ring-opening of 2-oxazolidinones. This two-step approach first requires the synthesis of the oxazolidinone (often from an amino alcohol), followed by nucleophilic attack at the C5 position with a cyanide source, such as potassium cyanide facilitated by a crown ether.[1]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Oxazolidinone Substituted 2-Oxazolidinone Attack Sɴ2 Attack on C5 Oxazolidinone->Attack Cyanide KCN / 18-Crown-6 Cyanide->Attack Carbamate Carbamate Intermediate Attack->Carbamate Ring Opening Decarboxylation Decarboxylation (-CO₂) Carbamate->Decarboxylation Spontaneous Product N-Substituted β-Aminopropionitrile Decarboxylation->Product

Caption: Synthesis via ring-opening of 2-oxazolidinones.

The key advantage of this method is its versatility. The substitution pattern on the final product is dictated by the structure of the starting amino alcohol, making it an excellent choice for creating libraries of compounds or for stereoselective syntheses if an enantiopure amino alcohol is used.[1]

Alternative 3: The Ritter Reaction for Tert-Alkylamines

For the specific synthesis of tertiary alkylamines, a class to which the parent topic compound belongs, the Ritter reaction offers a robust alternative. Classically, this reaction involves a tertiary alcohol or alkene reacting with hydrogen cyanide. A safer, more practical variant employs a less hazardous nitrile, such as chloroacetonitrile, followed by cleavage of the resulting chloroacetyl group with thiourea.[11][12] This method is highly effective for introducing an amino group onto a sterically hindered tertiary carbon center.[12]

Part 3: Data-Driven Comparison and Practical Guidance

The choice of synthetic route depends on a careful evaluation of the target molecule, available starting materials, and desired process characteristics.

Comparative Summary of Synthetic Methodologies
MethodKey ReagentsCatalyst/ConditionsTypical YieldsAdvantagesLimitations & Safety Concerns
Standard Cyanoethylation Amine, AcrylonitrileBase (e.g., KOH), Acid (e.g., AcOH), or none40-90%Simple, direct, cost-effective for many substrates.Risk of polyalkylation with primary amines. Acrylonitrile is highly toxic and flammable.[6]
Enzymatic Cyanoethylation Amine, AcrylonitrileLipase (e.g., Novozyme 435) in organic solvent70-95%Mild conditions (RT), high selectivity, green chemistry.[8]Requires specific enzyme, may not be suitable for all substrates.
Microwave-Assisted Amine, Acrylonitrile or AcrylateNone or catalyst80-98%Drastically reduced reaction times, often higher yields.[10]Requires specialized microwave reactor equipment.
Nucleophilic Substitution Amine, 3-ChloropropionitrileBase, heat60-85%Avoids Michael addition chemistry, can be more selective.[1]3-Chloropropionitrile is toxic; SN2 can be slow.
Oxazolidinone Ring Opening Substituted 2-Oxazolidinone, KCN18-Crown-6, heat50-80%Excellent for complex/chiral products, versatile.[1]Multi-step process, use of highly toxic KCN.
Ritter Reaction Tertiary Alcohol, ChloroacetonitrileStrong Acid (e.g., H₂SO₄), then Thiourea60-90%Excellent for synthesizing tert-alkylamines, avoids HCN.[12]Limited to tertiary carbocation precursors; two-step process.

Experimental Protocols

Protocol 1: Standard Cyanoethylation of an Aliphatic Amine (Illustrative)

This protocol is adapted from the general principles outlined for the synthesis of β-aminopropionitrile.[6]

Warning: Acrylonitrile is a poisonous and volatile compound. This entire procedure must be conducted in a certified chemical fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-octylamine (1.0 eq). Dilute with a suitable solvent like ethanol or perform the reaction neat if the amine is a liquid.

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add acrylonitrile (1.0-1.1 eq) dropwise to the stirred amine over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC or GC-MS. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup: Once the starting amine is consumed, cool the reaction mixture. Remove the solvent under reduced pressure.

  • Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Protocol 2: Lipase-Catalyzed Cyanoethylation of Benzylamine

This protocol is based on the methodology described for lipase-catalyzed Michael additions.[8][9]

  • Reaction Setup: To a 25 mL Erlenmeyer flask, add benzylamine (1.0 mmol), acrylonitrile (1.0 mmol), and toluene (5 mL).

  • Catalyst Addition: Add Novozyme 435 (2% w/w of total reactants).

  • Reaction: Stopper the flask and place it in an orbital shaker at room temperature (e.g., 250 rpm).

  • Monitoring and Workup: Monitor the reaction by GC until the starting material is consumed (typically 1-2 hours).

  • Purification: Filter the reaction mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 3: Synthesis via Ring-Opening of a 2-Oxazolidinone

This protocol is based on the general procedure reported by Ishibashi et al.[1]

Warning: Potassium cyanide (KCN) is extremely toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the N-substituted 2-oxazolidinone (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add potassium cyanide (1.5 eq) and 18-crown-6 (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer several times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude β-aminopropionitrile by flash column chromatography.

Conclusion

The synthesis of N-substituted β-aminopropionitriles is a cornerstone reaction for generating versatile intermediates in chemical and pharmaceutical development. While the direct cyanoethylation of amines with acrylonitrile remains a simple and effective method, its limitations regarding selectivity and safety have spurred the development of superior alternatives. For researchers seeking milder conditions and higher selectivity, enzymatic catalysis offers a compelling green alternative. For accessing complex, stereodefined targets, the ring-opening of oxazolidinones provides unparalleled synthetic flexibility. Finally, for the specific class of tert-alkylamines, the modern Ritter reaction is an excellent and safe option. By understanding the mechanistic nuances, advantages, and practical limitations of each approach, the synthetic chemist is well-equipped to navigate the challenges of modern organic synthesis and select the most fitting tool for the task at hand.

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Safety Operating Guide

A Guide to the Safe Disposal of 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Tert-Octylamino)Propionitrile, moving beyond mere compliance to foster a deeper understanding of the chemical principles that inform these essential procedures.

Understanding the Compound: this compound at a Glance

This compound is an aliphatic nitrile that requires careful handling due to its potential hazards. A thorough understanding of its properties is the first step toward safe management.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource
Chemical Formula C₁₁H₂₂N₂PubChem[1]
Molecular Weight 182.31 g/mol PubChem[1]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).PubChem[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.PubChem[1]

The presence of the nitrile group (-C≡N) is a key consideration in its disposal. Aliphatic nitriles can release toxic hydrogen cyanide gas, particularly under acidic conditions. Therefore, all waste containing this compound must be treated as potentially hazardous.

Core Directive: A Hierarchical Approach to Disposal

The primary directive for the disposal of this compound is to ensure its complete destruction in a controlled and environmentally sound manner. This is best achieved through high-temperature incineration at a licensed hazardous waste disposal facility. Landfilling is not a recommended option for this organic compound due to its potential to leach into the environment.

Below is a decision-making workflow to guide the user through the proper disposal process.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound cluster_prep Waste Preparation cluster_disposal Disposal Route cluster_decon Decontamination start Waste Generation ppe Don Appropriate PPE start->ppe empty_container Empty Container Decontamination start->empty_container segregate Segregate from Incompatible Materials (e.g., Acids) ppe->segregate container Use a Designated, Labeled, and Sealed Waste Container segregate->container contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor container->contact_ehs incineration High-Temperature Incineration (850°C - 1100°C) contact_ehs->incineration documentation Complete Waste Manifest Documentation incineration->documentation triple_rinse Triple Rinse with a Suitable Solvent empty_container->triple_rinse rinsate_disposal Collect Rinsate as Hazardous Waste triple_rinse->rinsate_disposal final_disposal Dispose of Decontaminated Container as per Institutional Policy rinsate_disposal->final_disposal

Caption: Figure 1: Disposal Decision Workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe handling and preparation of this compound for disposal.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical or its waste, ensure the following safety measures are in place:

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment :

    • Wear a flame-retardant lab coat.

    • Use chemical-resistant gloves (nitrile or neoprene).

    • Wear safety goggles or a face shield.

Waste Segregation and Storage

Proper segregation is critical to prevent dangerous chemical reactions.

  • Segregation : Keep this compound waste separate from acidic compounds to prevent the potential generation of hydrogen cyanide gas. It should also be segregated from strong oxidizing agents.

  • Waste Container :

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".

    • Keep the container securely sealed when not in use.

Disposal of Bulk Quantities
  • Primary Disposal Method : The recommended method for the disposal of this compound is high-temperature incineration. This process ensures the complete thermal destruction of the organic molecule.

    • Rationale : Incineration at temperatures between 850°C and 1100°C effectively breaks down the nitrile into simpler, less toxic compounds such as carbon dioxide, water, and nitrogen oxides.[2] Incomplete combustion can lead to the formation of hazardous byproducts, including hydrogen cyanide and ammonia, making controlled, high-temperature incineration essential.

  • Procedure :

    • Ensure the waste container is securely sealed and properly labeled.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.

  • Procedure :

    • In a chemical fume hood, triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate in a designated hazardous waste container for disposal via incineration.

    • Allow the rinsed container to air dry completely in the fume hood.

    • Once dry and free of any residual chemical, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain : Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS department.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper segregation, containment, and the use of high-temperature incineration through licensed professionals, researchers can ensure that their scientific pursuits do not come at the cost of safety or environmental health. This guide provides the foundational knowledge and procedural steps to achieve this, fostering a culture of safety and responsibility within the scientific community.

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A Senior Application Scientist's Guide to Handling 3-(Tert-Octylamino)Propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Compound of Dual Risks

To establish a robust safety protocol, we must first understand the likely hazards of 3-(Tert-Octylamino)Propionitrile by examining its structural components.

  • The tert-Octylamine Moiety: This part of the molecule suggests significant corrosive properties. Safety data for tert-octylamine indicates it is a flammable liquid that causes severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] It is also classified as harmful if swallowed.[1][2]

  • The Propionitrile Moiety: This functional group presents a high degree of acute toxicity. Nitriles can be fatal if swallowed, inhaled, or absorbed through the skin, with a toxicological profile similar to cyanide poisoning.[5][6][7] Propionitrile is also a highly flammable liquid that can cause serious eye and respiratory tract irritation.[5][8]

Inferred Hazard Profile for this compound:

Hazard CategoryInferred Risk LevelRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) High / Potentially Fatal The nitrile group is associated with cyanide-like toxicity and can be absorbed through the skin.[7][9][10]
Skin Corrosion / Irritation High / Severe The tert-octylamine component is known to cause severe chemical burns.[1][2][3]
Eye Damage / Irritation High / Severe Both parent structures indicate a risk of serious, potentially irreversible eye damage.[1][4][5]
Flammability High Both tert-octylamine and propionitrile are flammable liquids; their combination should be treated as such.[1][5]
Respiratory Irritation Moderate to High Vapors are likely to be irritating to the respiratory tract.[2][5]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, you must implement engineering and administrative controls.[11][12]

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used for your application.

  • Engineering Controls: All work involving this compound must be performed inside a certified chemical fume hood to control flammable and toxic vapors.[3]

  • Administrative Controls: Ensure you have received documented training on the specific hazards and procedures outlined here. Work in a well-marked, designated area and never work alone.

Personal Protective Equipment (PPE) Protocol

Given the severe skin, eye, and toxicity hazards, a comprehensive PPE strategy is mandatory.

Step 1: Eye and Face Protection
  • Minimum Requirement: Indirectly vented, chemical splash goggles that meet ANSI Z87 standards are required whenever the chemical is handled.[11] Standard safety glasses with side shields are insufficient due to the risk of severe corrosive splashes.

  • High-Risk Operations: When handling larger volumes (>50 mL) or during procedures with a heightened splash risk (e.g., heating, pressure reactions, transferring), a full-face shield must be worn in addition to chemical splash goggles.[3][12] The face shield protects sensitive facial skin from corrosive splashes.

Step 2: Skin and Body Protection
  • Gloves: The dual threat of corrosivity and dermal toxicity makes glove selection critical.

    • Primary Glove: Use a robust nitrile glove (minimum 8 mil thickness) for incidental contact. Disposable nitrile gloves are common but provide only limited protection and must be removed and discarded immediately upon any known contact.[11]

    • Double Gloving: For all procedures, wearing two pairs of nitrile gloves is strongly recommended. This provides a critical buffer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and decontaminate.

    • Heavy-Duty Work: For tasks involving potential for significant immersion or prolonged contact, consider using heavier, reusable butyl or Viton gloves over a nitrile inner glove. Always check the manufacturer's glove compatibility chart for your specific glove model.

    • Glove Inspection: Before every use, visually inspect gloves for tears, pinholes, or signs of degradation. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[3]

  • Lab Coat/Apron: A flame-resistant (FR) lab coat is required to protect against both chemical splashes and potential flash fires.[13] For procedures involving larger quantities, supplement the lab coat with a chemically resistant apron made of a material like rubber or neoprene.

Step 3: Respiratory Protection

Work inside a certified chemical fume hood should be sufficient to control vapor exposure. However, a respiratory protection plan is necessary for non-routine or emergency situations.

  • Emergency Use: In the event of a large spill or fume hood failure, a full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter should be available. All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[14]

The following diagram outlines the decision-making process for PPE selection.

PPE_Workflow cluster_0 Hazard Assessment & Control cluster_1 PPE Selection Protocol cluster_2 Final Verification & Emergency Prep Start Start: Handling This compound FumeHood Work in Certified Chemical Fume Hood? Start->FumeHood SelectPPE Select Core PPE FumeHood->SelectPPE Yes Stop STOP WORK Consult EHS FumeHood->Stop No CorePPE Core Requirement: - Chemical Splash Goggles (ANSI Z87) - Flame-Resistant Lab Coat - Double Nitrile Gloves SelectPPE->CorePPE SplashRisk High Splash Risk? (e.g., >50mL, transfer) CorePPE->SplashRisk FaceShield Add Full Face Shield (over goggles) SplashRisk->FaceShield Yes FinalCheck Final PPE Check: - Inspect gloves for damage - Ensure proper fit SplashRisk->FinalCheck No FaceShield->FinalCheck EmergencyPrep Emergency Ready: - Spill kit accessible - Respirator available - Safety shower/eyewash clear FinalCheck->EmergencyPrep Proceed Proceed with Work EmergencyPrep->Proceed

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Safe Handling and Operational Workflow
  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary PPE, spill kits, and waste containers are within arm's reach.

  • Aliquotting: Dispense the smallest quantity needed for your experiment. Use spark-proof tools and ground/bond containers when transferring larger volumes to prevent static discharge.[2][5]

  • During Reaction: Keep containers tightly sealed when not in use.[2] Maintain constant vigilance and never leave the experiment unattended.

  • Post-Experiment: After use, thoroughly decontaminate all surfaces and equipment. Wash hands with soap and water immediately after removing gloves.[1][3]

Decontamination and Waste Disposal Plan
  • Waste Streams: All materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste. Never dispose of this material down the drain or in the regular trash.[1]

  • Waste Containers: Use a dedicated, clearly labeled, and sealed hazardous waste container. The container should be stored in a secondary containment bin within a satellite accumulation area or as directed by your institution's EHS.

  • Spill Response:

    • Minor Spill (inside fume hood): Absorb the spill with an inert material like vermiculite, sand, or a chemical sorbent pad.[2] Do not use combustible materials like paper towels for the initial absorption. Collect the absorbed material using spark-proof tools, place it in the hazardous waste container, and decontaminate the area.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert personnel and call your institution's emergency response number.[3] Prevent the spill from entering drains.[1] Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up a large spill.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. The corrosive nature of the amine and the toxicity of the nitrile make this a medical emergency.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention. The corrosive properties make emesis dangerous.[2]

By adhering to these stringent protocols, you can effectively mitigate the significant risks associated with handling this compound and ensure a safer laboratory environment for everyone.

References

  • Santa Cruz Biotechnology. tert-Octylamine Material Safety Data Sheet.

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories.

  • Fisher Scientific. tert-Octylamine Safety Data Sheet.

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories.

  • ChemicalBook. tert-Octylamine Safety Data Sheet.

  • Chemos GmbH & Co. KG. Propionitrile Safety Data Sheet.

  • Clarion Safety Systems. OSHA's PPE Laboratory Standards.

  • Exposome-Explorer. Propionitrile, 99% MSDS.

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.

  • National Institutes of Health. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.

  • Central Drug House (P) Ltd. PROPIONITRILE MATERIAL SAFETY DATA SHEET.

  • Haz-Map. 3-Aminopropionitrile - Hazardous Agents.

  • Sigma-Aldrich. PROPIONITRILE SAFETY DATA SHEET.

  • Cameo Chemicals. Propionitrile Safety Data Sheet.

  • PubChem, National Center for Biotechnology Information. tert-Octylamine.

  • Santa Cruz Biotechnology. 3-Aminopropionitrile fumarate salt Material Safety Data Sheet.

  • Echemi. 3-Aminopropionitrile SDS, 151-18-8 Safety Data Sheets.

  • PubChem, National Center for Biotechnology Information. 3-Aminopropionitrile.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.